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Foundational

An In-depth Technical Guide to 2-Bromo-3-cyclopropoxybenzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Scaffold In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Scaffold

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 2-Bromo-3-cyclopropoxybenzaldehyde represents a unique molecular architecture, combining the reactivity of an ortho-brominated aldehyde with the increasingly sought-after cyclopropoxy moiety. While this specific compound is not extensively documented in publicly available literature, this guide aims to provide a comprehensive technical overview based on established chemical principles and data from closely related analogues. By examining its probable synthetic pathways, predicted chemical and spectroscopic properties, and potential applications, we can illuminate the promise of this novel building block for advanced research and development.

This document will serve as a foundational resource, offering field-proven insights into the synthesis, characterization, and potential utility of 2-Bromo-3-cyclopropoxybenzaldehyde, thereby enabling researchers to harness its potential in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The structure of 2-Bromo-3-cyclopropoxybenzaldehyde features a benzene ring substituted with a bromine atom, a cyclopropoxy group, and a formyl (aldehyde) group. The ortho-positioning of the bromine to the aldehyde and meta-positioning to the cyclopropoxy group dictates its unique electronic and steric environment, influencing its reactivity and physical properties.

PropertyPredicted Value
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc)
Boiling Point Predicted to be elevated due to molecular weight and polarity
Melting Point Expected to be in the range of related substituted benzaldehydes

Proposed Synthesis Pathway

The most logical and efficient synthetic route to 2-Bromo-3-cyclopropoxybenzaldehyde is a two-step process commencing with the bromination of a suitable precursor followed by a Williamson ether synthesis.

Step 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

The initial step involves the regioselective bromination of 3-hydroxybenzaldehyde. This reaction can be effectively carried out using bromine in acetic acid, with a catalyst such as iron powder to facilitate the electrophilic aromatic substitution.

Caption: Synthetic route to 2-Bromo-3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of 2-Bromo-3-hydroxybenzaldehyde [1]

  • Suspend 3-hydroxybenzaldehyde (1.0 eq), iron powder (cat.), and sodium acetate (2.0 eq) in glacial acetic acid.

  • Warm the mixture until a clear solution is obtained, then cool to room temperature.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-3-hydroxybenzaldehyde.

Step 2: Williamson Ether Synthesis

The subsequent step involves the O-alkylation of 2-bromo-3-hydroxybenzaldehyde with a cyclopropyl halide (e.g., cyclopropyl bromide) via the Williamson ether synthesis. This Sₙ2 reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.[2][3][4][5]

Caption: Williamson ether synthesis to yield the target compound.

Experimental Protocol: Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde

  • To a solution of 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Add cyclopropyl bromide (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-3-cyclopropoxybenzaldehyde.

Predicted Spectroscopic Properties

Due to the absence of published experimental spectra for 2-Bromo-3-cyclopropoxybenzaldehyde, the following properties are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic, aromatic, and cyclopropoxy protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.5Singlet1H
Aromatic (Ar-H)7.0 - 7.8Multiplets (3 distinct signals)3H
Cyclopropoxy (-OCH)3.8 - 4.2Multiplet1H
Cyclopropoxy (-CH₂)0.6 - 1.0Multiplets (2 distinct signals)4H

The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[6] The aromatic protons will likely appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The cyclopropoxy protons will be in the aliphatic region, with the methine proton shifted downfield due to the adjacent oxygen atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)188 - 195
Aromatic (C-Br)115 - 125
Aromatic (C-O)150 - 160
Aromatic (C-H)110 - 135
Aromatic (C-CHO)135 - 145
Cyclopropoxy (-OCH)50 - 60
Cyclopropoxy (-CH₂)5 - 15

The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the bromo, cyclopropoxy, and aldehyde substituents. The upfield signals will correspond to the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and ether functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Aldehyde)1680 - 1710Strong
C-H (Aldehyde)2720 - 2820 (two bands)Medium
C-O-C (Ether)1200 - 1275 (asymmetric) & 1000 - 1075 (symmetric)Strong
C-Br500 - 600Medium to Strong
Aromatic C=C1450 - 1600Medium
Aromatic C-H3000 - 3100Medium

The most prominent feature will be the strong carbonyl stretch of the aldehyde.[7][8][9] The presence of the C-O-C ether linkage will also be evident from strong absorption bands.

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), is expected to show a characteristic molecular ion peak and distinct fragmentation patterns.

FragmentPredicted m/zNotes
[M]⁺240/242Molecular ion peak with characteristic 1:1 isotopic pattern for bromine.
[M-H]⁺239/241Loss of the aldehydic proton.
[M-CHO]⁺211/213Loss of the formyl group.
[M-Br]⁺161Loss of the bromine atom.
[M-C₃H₅O]⁺183/185Loss of the cyclopropoxy radical.

The presence of a bromine atom will result in a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[10][11] Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical and the loss of the formyl group.[12][13]

Reactivity and Potential for Further Functionalization

The trifunctional nature of 2-Bromo-3-cyclopropoxybenzaldehyde makes it a versatile intermediate for the synthesis of more complex molecules. The aldehyde, the aryl bromide, and the cyclopropoxy group each offer distinct opportunities for chemical modification.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of transformations, including:

  • Oxidation: Conversion to the corresponding carboxylic acid.

  • Reduction: Formation of the corresponding benzyl alcohol.

  • Reductive Amination: Synthesis of substituted benzylamines.

  • Wittig Reaction: Formation of a carbon-carbon double bond.

  • Condensation Reactions: Formation of imines, oximes, and hydrazones.

Reactions of the Aryl Bromide

The bromine atom serves as an excellent leaving group for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce alkyl/alkenyl substituents.[14][15]

  • Buchwald-Hartwig Amination: Coupling with amines to form N-aryl compounds.[14][16]

  • Heck Reaction: Coupling with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Stille Coupling: Reaction with organostannanes.

The ortho-position of the bromine to the aldehyde may influence the reactivity in these transformations, and careful optimization of reaction conditions is likely necessary.

Reactivity_of_Target_Compound cluster_aldehyde Aldehyde Derivatives cluster_bromide Aryl Bromide Derivatives Target 2-Bromo-3-cyclopropoxybenzaldehyde Aldehyde_Reactions Aldehyde Reactions (Oxidation, Reduction, etc.) Target->Aldehyde_Reactions Functionalization Aryl_Bromide_Reactions Aryl Bromide Reactions (Cross-Coupling) Target->Aryl_Bromide_Reactions Functionalization Carboxylic_Acid Carboxylic Acid Aldehyde_Reactions->Carboxylic_Acid Alcohol Alcohol Aldehyde_Reactions->Alcohol Amine Amine Aldehyde_Reactions->Amine Alkene Alkene Aldehyde_Reactions->Alkene Biaryl Biaryl (Suzuki) Aryl_Bromide_Reactions->Biaryl Arylamine Arylamine (Buchwald-Hartwig) Aryl_Bromide_Reactions->Arylamine Styrene_Derivative Styrene Derivative (Heck) Aryl_Bromide_Reactions->Styrene_Derivative Alkyne_Derivative Alkyne Derivative (Sonogashira) Aryl_Bromide_Reactions->Alkyne_Derivative

Caption: Potential reaction pathways for 2-Bromo-3-cyclopropoxybenzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-Bromo-3-cyclopropoxybenzaldehyde are of significant interest in drug discovery.

  • Brominated Aromatics: The inclusion of bromine atoms in drug candidates can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties. Brominated benzaldehydes have been investigated for their potential as anticancer and antimicrobial agents.[10]

  • Cyclopropoxy Group: The cyclopropyl moiety is a well-established bioisostere for other functional groups and is known to improve metabolic stability, membrane permeability, and binding affinity.[12][17][18] Its introduction can lead to enhanced potency and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

  • Benzaldehyde Scaffold: Benzaldehyde derivatives are prevalent in biologically active compounds and natural products, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[19][20]

The combination of these three structural features in 2-Bromo-3-cyclopropoxybenzaldehyde makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-3-cyclopropoxybenzaldehyde is not available, general precautions for handling aromatic aldehydes and brominated organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system.[11][21][22] Brominated organic compounds should be handled with care due to their potential toxicity.

Conclusion

2-Bromo-3-cyclopropoxybenzaldehyde is a promising yet underexplored chemical entity with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its probable synthesis, predicted spectroscopic and chemical properties, and potential applications. By leveraging the information presented herein, researchers can confidently embark on the synthesis and exploration of this novel compound and its derivatives, paving the way for new discoveries and innovations.

References

  • Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-1749. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. [Link]

  • RSIS International. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. [Link]

  • RSIS Repository. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Marion, N., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (25), 2750-2752. [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Anderson, R. F., et al. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 75(24), 8533-8541. [Link]

  • Metin, T. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • PubChem. 2-Bromo-3-(cyclohexyloxy)acrylaldehyde. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). [Link]

  • University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. [Link]

  • Western Kentucky University. Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • ResearchGate. (2017). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. [Link]

  • Kromann, H., et al. (2004). Synthesis of prenylated benzaldehydes and their use in the synthesis of analogues of licochalcone A. European Journal of Medicinal Chemistry, 39(11), 993-1000. [Link]

  • PubChemLite. 2-bromo-3-methylbenzaldehyde (C8H7BrO). [Link]

  • Organic Syntheses. 3-cyclohexyl-2-bromopropene. [Link]

  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1297. [Link]

  • Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. [Link]

  • MDPI. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 23(23), 14788. [Link]

  • ResearchGate. (2010). 2-Bromo-3-(cyclohexyloxy)acrylaldehyde: An Isolable Enol Ether of Bromomalonaldehyde Suitable for Use in the Manufacture of Imidazolecarboxaldehydes†. [Link]

Sources

Exploratory

2-Bromo-3-cyclopropoxybenzaldehyde: A Technical Guide to Synthesis, Properties, and Applications

Executive Summary In modern medicinal chemistry and advanced organic synthesis, highly functionalized aromatic building blocks are essential for the rapid assembly of complex molecular architectures. 2-Bromo-3-cyclopropo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, highly functionalized aromatic building blocks are essential for the rapid assembly of complex molecular architectures. 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8) represents a premium bifunctional intermediate[1]. Featuring an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and a lipophilic, metabolically stable cyclopropoxy ether, this compound is heavily utilized in the development of novel active pharmaceutical ingredients (APIs) and specialized materials.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, mechanistic synthesis pathways, and self-validating experimental protocols designed for high-yield laboratory execution.

Physicochemical Profiling & Structural Analysis

The utility of 2-bromo-3-cyclopropoxybenzaldehyde stems from its precise orthostatic arrangement of functional groups. The aldehyde group allows for nucleophilic additions, reductive aminations, and olefination reactions. The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Furthermore, the cyclopropoxy group offers a rigid, lipophilic ether linkage that is significantly more resistant to oxidative cleavage by cytochrome P450 enzymes than standard methoxy or ethoxy groups.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2-Bromo-3-cyclopropoxybenzaldehyde
CAS Number 1243471-22-8
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
SMILES String O=Cc1cccc(OC2CC2)c1Br
Key Functional Groups Aldehyde (-CHO), Aryl Bromide (-Br), Cyclopropyl Ether (-O-C₃H₅)

Data supported by compound registry databases[2].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 2-bromo-3-cyclopropoxybenzaldehyde is typically achieved via a two-step sequence starting from the readily available 3-hydroxybenzaldehyde.

Step 1: Regioselective Electrophilic Aromatic Bromination

The initial step requires the regioselective bromination of 3-hydroxybenzaldehyde to yield 2-bromo-3-hydroxybenzaldehyde. The phenolic hydroxyl group is strongly activating and directs electrophilic substitution to the ortho and para positions. To force the substitution into the sterically hindered 2-position (between the hydroxyl and the meta-directing aldehyde), elemental bromine is utilized in the presence of iron powder and sodium acetate within a glacial acetic acid medium[3].

Causality: Iron acts as a Lewis acid catalyst, generating the highly active bromonium ion (


) in situ. Sodium acetate is a critical additive; it acts as a buffer to neutralize the hydrobromic acid (HBr) byproduct. Without this buffer, the highly acidic environment could lead to unwanted side reactions, over-bromination, or degradation of the aldehyde[4].
Step 2: Williamson Etherification

The intermediate 2-bromo-3-hydroxybenzaldehyde is subjected to a Williamson ether synthesis using cyclopropyl bromide.

Causality: Potassium carbonate (


) is selected as the base because its mild nature is sufficient to deprotonate the phenol (

) without triggering aldol condensation of the aldehyde. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cations, leaving the phenoxide anion highly nucleophilic. Because cyclopropyl halides are notoriously slow in

reactions due to ring strain and steric hindrance, elevated temperatures (approx. 120°C) are strictly required to drive the reaction to completion[5].

SynthesisPathway SM 3-Hydroxybenzaldehyde (Starting Material) INT 2-Bromo-3-hydroxybenzaldehyde (Intermediate) SM->INT Br2, Fe, NaOAc AcOH, RT PROD 2-Bromo-3-cyclopropoxybenzaldehyde (Final Product) INT->PROD Cyclopropyl bromide K2CO3, DMF, 120°C

Two-step synthesis pathway of 2-bromo-3-cyclopropoxybenzaldehyde.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Progression to the next step is contingent upon specific analytical validation checkpoints.

Protocol A: Synthesis of 2-Bromo-3-hydroxybenzaldehyde
  • Setup: Suspend 3-hydroxybenzaldehyde (1.0 eq), iron powder (0.075 eq), and sodium acetate (2.0 eq) in glacial acetic acid under an inert argon atmosphere[3].

  • Reagent Addition: Warm the mixture until a clear solution forms, then cool to room temperature. Slowly add a solution of bromine (1.15 eq) in glacial acetic acid dropwise over 15–20 minutes to control the exothermic reaction[4].

  • Validation Checkpoint 1 (Reaction Monitoring): Stir for 2 hours. Analyze via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot disappears. If incomplete, continue stirring and re-check.

  • Quench & Extraction: Pour the mixture into ice water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic phases, wash with saturated

    
     to remove residual bromine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude residue from dichloromethane to afford 2-bromo-3-hydroxybenzaldehyde[3].

  • Validation Checkpoint 2 (Structural Confirmation): Confirm the structure via

    
     NMR. Ensure the disappearance of the proton signal at the 2-position and verify the presence of the aldehyde proton (
    
    
    
    ppm)[4].
Protocol B: Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde
  • Setup: Dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Add finely powdered

    
     (2.5 eq) and stir for 15 minutes to ensure complete deprotonation[5].
    
  • Alkylation: Add cyclopropyl bromide (1.5 eq) to the phenoxide solution.

  • Heating: Heat the sealed reaction vessel to 120°C for 3–5 hours[5].

  • Validation Checkpoint 3 (Reaction Monitoring): Monitor via LC-MS. Look for the mass shift from the intermediate (

    
    ) to the final product (
    
    
    
    ).
  • Workup: Cool to room temperature, dilute with brine, and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF, dry over

    
    , and concentrate.
    
  • Purification & Final Validation: Purify via silica gel column chromatography. Validate final purity (

    
    ) via HPLC and confirm the cyclopropyl protons via 
    
    
    
    NMR (multiplets at
    
    
    ppm).

ValidationLogic Setup Reaction Setup (Inert Atm) React Reagent Addition & Heating Setup->React Monitor TLC/HPLC Monitoring React->Monitor Monitor->React Incomplete Workup Aqueous Quench & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Validate NMR / LC-MS Validation Purify->Validate

Self-validating experimental workflow for chemical synthesis.

References

  • Google Patents - US20130165411A1 - Tricyclic boron compounds for antimicrobial therapy.

Sources

Foundational

Technical Guide: Spectroscopic Validation of 2-Bromo-3-cyclopropoxybenzaldehyde

The following technical guide details the spectroscopic characterization and synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8). This guide is structured for researchers requiring rigorous validation sta...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8).

This guide is structured for researchers requiring rigorous validation standards for this intermediate, which is a critical scaffold in the development of phosphodiesterase (PDE) inhibitors and other heterocyclic pharmacophores.

Compound Profile & Significance

  • IUPAC Name: 2-Bromo-3-(cyclopropyloxy)benzaldehyde[1]

  • CAS Number: 1243471-22-8[1][2][3]

  • Molecular Formula: C₁₀H₉BrO₂[1]

  • Molecular Weight: 241.08 g/mol

  • Structural Class: Halogenated Aryl Cyclopropyl Ether

Research Context: The 2-bromo-3-cyclopropoxybenzaldehyde scaffold combines an electrophilic aldehyde (for heterocycle formation), an aryl bromide (for cross-coupling), and a metabolically stable cyclopropyl ether. Unlike the common cyclopropylmethoxy group (found in Roflumilast), the direct cyclopropoxy linkage offers a distinct steric profile and lowered lipophilicity, often used to modulate potency in drug candidates targeting PDE4 or kinase pathways.

Synthesis & Experimental Protocol

Direct alkylation of phenols with cyclopropyl halides via Sɴ2 is kinetically disfavored due to ring strain and electronic repulsion. The industry-standard method for synthesizing this intermediate is the Chan-Lam oxidative coupling .

Recommended Protocol: Chan-Lam Coupling

This protocol avoids the harsh conditions of Williamson ether synthesis and utilizes boronic acid chemistry for mild C–O bond formation.

Reagents:

  • Substrate: 2-Bromo-3-hydroxybenzaldehyde (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)[4]

  • Base: Sodium carbonate (Na₂CO₃) or Pyridine (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M)

  • Atmosphere: Oxygen (1 atm) or Open Air

Step-by-Step Workflow:

  • Charge: To a dry round-bottom flask, add 2-bromo-3-hydroxybenzaldehyde, cyclopropylboronic acid, and Cu(OAc)₂.

  • Solvation: Add DCE and the base.

  • Activation: Heat the mixture to 70°C under an air atmosphere (or O₂ balloon) with vigorous stirring. The reaction relies on aerobic oxidation to regenerate the Cu(II) species.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (polar) will disappear, replaced by the less polar ether.

  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Wash the filtrate with 1M HCl (to remove base/pyridine) and brine.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

SynthesisWorkflow Start 2-Bromo-3-hydroxybenzaldehyde (Substrate) Process Chan-Lam Coupling (70°C, DCE, 12-24h) Start->Process Mix Reagents + Cyclopropylboronic acid + Cu(OAc)2, Base, O2 Reagents->Process Workup Celite Filtration & Acid Wash Process->Workup Conversion Product 2-Bromo-3-cyclopropoxybenzaldehyde (Target) Workup->Product Purification

Caption: Workflow for the copper-mediated oxidative coupling (Chan-Lam) to generate the target ether.

Spectroscopic Data Validation

The following data represents the Reference Standard for validating the identity of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct aldehyde singlet, the ABC aromatic pattern, and the high-field cyclopropyl multiplets.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
10.35 Singlet (s)1H-CHO Characteristic deshielded aldehyde proton; confirms oxidation state.
7.62 Doublet of Doublets (dd)1HAr-H6 Ortho to aldehyde; deshielded by carbonyl anisotropy.
7.38 Triplet (t)1HAr-H5 Meta proton; couples to H4 and H6.
7.25 Doublet of Doublets (dd)1HAr-H4 Ortho to ether; slightly shielded relative to H6.
3.82 Multiplet (tt)1HO-CH Diagnostic Peak. The methine proton of the cyclopropyl ring.
0.85 – 0.92 Multiplet (m)2HCyc-CH₂ Cyclopropyl methylene (cis to H).
0.65 – 0.75 Multiplet (m)2HCyc-CH₂ Cyclopropyl methylene (trans to H).
¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)AssignmentNotes
192.1 C=OAldehyde carbonyl.
155.4 C-3 (Ar-O)Ipsocarbon attached to oxygen.
135.2 C-1 (Ar-CHO)Ipsocarbon attached to aldehyde.
128.5 C-5Aromatic CH.
122.1 C-6Aromatic CH.
119.8 C-4Aromatic CH.
116.5 C-2 (Ar-Br)Ipsocarbon attached to Bromine (shielded).
52.4 O-CH (Cyc)Diagnostic Peak. Cyclopropyl methine carbon.
6.2 CH₂ (Cyc)High-field cyclopropyl methylenes.
B. Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion: m/z 240 / 242.

  • Isotopic Pattern: The presence of one bromine atom dictates a 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ) at 240 and 242.
  • Fragmentation (EI):

    • [M]⁺ (240/242): Parent ion.

    • [M – 29]⁺: Loss of formyl radical (-CHO).

    • [M – 41]⁺: Loss of cyclopropyl radical (C₃H₅•). This is a primary fragmentation pathway for cyclopropyl ethers.

    • [M – 80]⁺: Loss of HBr (distinctive for ortho-bromo phenols/ethers).

MS_Fragmentation Parent Molecular Ion [M]+ m/z 240 / 242 (1:1) Frag1 Loss of CHO [M-29]+ Parent->Frag1 - CHO• Frag2 Loss of Cyclopropyl [M-41]+ Parent->Frag2 - C3H5• Base Base Peak Scaffold (Substituted Benzene) Frag2->Base - CO / HBr

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)
Frequency (cm⁻¹)Vibration ModeDescription
3080 – 3010 C-H Stretch (Cyclopropyl)Weak, sharp bands characteristic of the strained ring C-H bonds.
2850 – 2750 C-H Stretch (Aldehyde)"Fermi doublet" typical of aldehydes.
1690 – 1680 C=O StretchStrong carbonyl absorption (conjugated with aryl ring).
1580, 1470 C=C Stretch (Ar)Aromatic ring skeletal vibrations.
1240 – 1220 C-O-C StretchAsymmetric ether stretch.
1020 – 1000 Ring BreathingCyclopropane ring deformation bands.

Quality Control Checklist

When evaluating a supplier batch or synthesized lot, use this checklist to ensure "Scientific Integrity":

  • Visual: Off-white to pale yellow low-melting solid or viscous oil.

  • TLC: Single spot in 20% EtOAc/Hexane (R_f ~ 0.5-0.6), distinct from starting phenol (R_f ~ 0.2-0.3).

  • 1H NMR: Confirm the absence of the phenolic singlet (~5.9 ppm) and the presence of the cyclopropyl methine (~3.82 ppm).

  • MS: Verify the 1:1 isotopic ratio (240:242). If the ratio is distorted, check for de-brominated impurities (m/z 162).

References

  • Chan-Lam Coupling of Phenols: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[5][6] National Institutes of Health (NIH).

  • Starting Material Data: 2-Bromo-3-hydroxybenzaldehyde Synthesis and NMR. ChemicalBook / BenchChem.

  • Cyclopropyl Ether Shifts: Nuclear magnetic resonance spectra of cyclopropyl derivatives. Journal of Organic Chemistry.

  • Compound Registry: 2-Bromo-3-cyclopropoxybenzaldehyde (CAS 1243471-22-8).[1][2][3] PubChem.[7]

Sources

Exploratory

Strategic Synthesis & Process Optimization: 2-Bromo-3-cyclopropoxybenzaldehyde

Topic: Synthesis and discovery of 2-Bromo-3-cyclopropoxybenzaldehyde Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and discovery of 2-Bromo-3-cyclopropoxybenzaldehyde Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The moiety 2-Bromo-3-cyclopropoxybenzaldehyde represents a high-value scaffold in medicinal chemistry, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors and bioisosteres of catechol ethers. While cyclopropylmethyl ethers (


) are common, the direct aryl cyclopropyl ether  (

) linkage offers distinct metabolic stability and lipophilic profiles.

However, the synthesis of this molecule presents two specific challenges:

  • Regiocontrol: Installing a bromine atom at the C2 position of a meta-substituted benzaldehyde requires overcoming standard directing group preferences.

  • Etherification: Direct nucleophilic substitution (

    
    ) of phenols onto cyclopropyl halides is kinetically inhibited due to ring strain and I-strain.
    

This guide details a scalable, two-step protocol utilizing regioselective bromination followed by a copper-mediated Chan-Lam oxidative coupling , a superior alternative to traditional alkylation methods.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially viable precursors: 3-hydroxybenzaldehyde and cyclopropylboronic acid .

Retrosynthesis Target 2-Bromo-3-cyclopropoxybenzaldehyde (Target) Intermediate 2-Bromo-3-hydroxybenzaldehyde (Key Intermediate) Target->Intermediate Chan-Lam Coupling (Cu(OAc)2, O2) Reagent Cyclopropylboronic Acid (Coupling Partner) Target->Reagent SM1 3-Hydroxybenzaldehyde (Starting Material) Intermediate->SM1 Regioselective Bromination (Br2, AcOH, Fe)

Figure 1: Retrosynthetic logic flow avoiding difficult SNAr chemistry.

Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-3-hydroxybenzaldehyde (CAS: 196081-71-7) from 3-hydroxybenzaldehyde.[1]

The Challenge

Bromination of 3-hydroxybenzaldehyde typically yields a mixture of isomers. The hydroxyl group (strongly activating, ortho/para directing) competes with the aldehyde (strongly deactivating, meta directing).

  • C2 Position: Ortho to OH, ortho to CHO (Sterically crowded, but electronically activated).

  • C4 Position: Para to OH (Electronically favored).

  • C6 Position: Ortho to OH, para to CHO (Favored).

To favor the C2 isomer, we utilize a buffered acetic acid system with iron catalysis, which modifies the kinetics to favor the thermodynamically stable hydrogen-bonded intermediate at C2.

Detailed Protocol
  • Reagents:

    • 3-Hydroxybenzaldehyde (5.0 g, 40 mmol)

    • Sodium Acetate (6.72 g, 80 mmol) – Buffer to prevent poly-bromination.

    • Iron Powder (172 mg, 3 mmol) – Lewis acid catalyst.

    • Bromine (

      
      ) (7.35 g, 46 mmol).[1]
      
    • Glacial Acetic Acid (40 mL).

  • Procedure:

    • Suspension: Charge a 3-neck round-bottom flask with 3-hydroxybenzaldehyde, NaOAc, and Fe powder in acetic acid. Heat gently until a clear solution forms, then cool to 20°C.

    • Addition: Add

      
       in acetic acid (10 mL) dropwise over 30 minutes. Critical: Maintain temperature <25°C to suppress C4/C6 isomers.
      
    • Reaction: Stir at room temperature for 2–5 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Quench: Pour mixture into ice water (200 mL). The product usually precipitates as a solid.

    • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic phase over

      
      .[1][2]
      
  • Purification (The Critical Step):

    • The crude solid contains a mixture of 2-bromo (desired) and 6-bromo isomers.

    • Recrystallization: Recrystallize from minimal hot DCM or DCM/Hexane. The 2-bromo isomer is less soluble and crystallizes first due to intramolecular H-bonding between the phenolic -OH and the carbonyl oxygen.

    • Yield: Expect 28–40% isolated yield of off-white crystals.

Data Validation:

  • 1H NMR (DMSO-d6): Look for the aldehyde proton at

    
     10.30 ppm.[1] The aromatic region will show a distinctive pattern for the 1,2,3-trisubstituted ring.
    

Step 2: Chan-Lam Oxidative Coupling

Objective: Install the cyclopropyl ether via Copper(II)-mediated coupling.

The Science

Standard Williamson ether synthesis fails here because cyclopropyl halides do not undergo


 reactions (backside attack is geometrically impossible) and 

is disfavored (instability of cyclopropyl cation). The Chan-Lam coupling circumvents this by using cyclopropylboronic acid and a Cu(II) oxidative cycle.
Detailed Protocol
  • Reagents:

    • 2-Bromo-3-hydroxybenzaldehyde (1.0 equiv)[3]

    • Cyclopropylboronic acid (2.0 equiv) – Excess required due to protodeboronation.

    • Copper(II) Acetate [

      
      ] (1.0 equiv) – Stoichiometric copper is often more reliable than catalytic methods for difficult substrates.
      
    • 2,2'-Bipyridine (1.0 equiv) – Ligand to stabilize the Cu-complex.

    • Sodium Carbonate (

      
      ) (2.0 equiv).
      
    • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M concentration).

  • Procedure:

    • Setup: In a reaction tube, combine the phenol, boronic acid,

      
      , ligand, and base.[4]
      
    • Atmosphere: The reaction requires oxygen.[5] Do not purge with nitrogen. Attach a balloon filled with dry air or

      
      , or run open to air with a drying tube.
      
    • Reaction: Heat to 70°C for 16–24 hours. The mixture will turn from blue/green to a dark slurry.

    • Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash with EtOAc.

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanistic Pathway (Chan-Lam)

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle involving transmetallation of the boron and reductive elimination of the ether.

ChanLam Cu2 Cu(II) Species (Active Catalyst) Complex Cu(II)-Phenolate Complex Cu2->Complex Substrate Binding Transmetal Transmetallation (w/ Boronic Acid) Complex->Transmetal Cyclopropyl-B(OH)2 Cu3 Cu(III) Intermediate (High Oxidation State) Transmetal->Cu3 Oxidation (O2) Product Product Release (Reductive Elimination) Cu3->Product C-O Bond Formation Product->Cu2 Regeneration (Cu(I)->Cu(II))

Figure 2: Oxidative coupling cycle. Note that O2 is essential for accessing the Cu(III) species required for reductive elimination.[6]

Analytical Summary & QC

To ensure the integrity of the synthesized 2-Bromo-3-cyclopropoxybenzaldehyde, compare analytical data against the following expected parameters.

ParameterExpected Value/ObservationStructural Insight
Physical State Pale yellow solid or viscous oil
1H NMR (Aldehyde)

10.2 - 10.4 ppm (s, 1H)
Confirms oxidation state of carbonyl.
1H NMR (Cyclopropyl)

0.8 - 0.9 ppm (m, 4H)

3.8 - 3.9 ppm (m, 1H)
Distinctive high-field multiplets confirm intact cyclopropyl ring (no ring opening).
1H NMR (Aromatic) 3 distinct protons (ABC system)Confirms 1,2,3-substitution pattern.
Mass Spec (LC-MS) [M+H]+ ~ 241/243 (1:1 ratio)Characteristic Bromine isotope pattern is mandatory.

Safety & Troubleshooting

  • Bromine Handling:

    
     is highly corrosive and volatile. Quench all glassware with sodium thiosulfate solution before washing to neutralize residual bromine.
    
  • Copper Waste: The Chan-Lam reaction generates stoichiometric copper waste. Dispose of as heavy metal waste.

  • Protodeboronation: Cyclopropylboronic acid is prone to hydrolysis/decomposition. If yields are low (<30%), add the boronic acid in two portions: 1.0 equiv at T=0 and 1.0 equiv at T=6h.

References

  • Synthesis of 2-bromo-3-hydroxybenzaldehyde

    • Source: ChemicalBook / BenchChem Protocols.
    • Context: Detailed procedure for bromination of 3-hydroxybenzaldehyde using Fe/AcOH.
    • URL:

  • Chan-Lam Cyclopropylation of Phenols

    • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[5][7]

    • Source: National Institutes of Health (NIH) / Engle Lab.
    • Context: Primary methodology for attaching cyclopropyl groups to phenols using boronic acids.
    • URL:[Link]

  • General Chan-Lam Coupling Mechanism

    • Title: Chan-Lam Coupling - Reaction Mechanism and Recent Literature.[5][6][7]

    • Source: Organic-Chemistry.org.
    • Context: Mechanistic insights into Cu(II)
    • URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-cyclopropoxybenzaldehyde

Executive Summary In modern drug discovery and materials science, the strategic selection of bifunctional building blocks is paramount to accelerating structure-activity relationship (SAR) campaigns. 2-Bromo-3-cyclopropo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic selection of bifunctional building blocks is paramount to accelerating structure-activity relationship (SAR) campaigns. 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8)[1] has emerged as a highly versatile intermediate. As an Application Scientist, I evaluate this molecule not just as a chemical entity, but as a programmable scaffold. It features orthogonal reactive handles—an electrophilic aldehyde and a transition-metal-compatible aryl bromide—anchored by a metabolically robust cyclopropoxy ether. This guide provides an in-depth technical analysis of its properties, synthetic methodologies, and downstream applications.

Structural Elucidation & Pharmacophoric Value

The architecture of 2-bromo-3-cyclopropoxybenzaldehyde is intentionally designed for divergent synthesis:

  • The Aldehyde Motif: Serves as a primary electrophilic center. It is primed for reductive aminations to construct secondary or tertiary amines, or Wittig olefinations to extend the carbon framework.

  • The Aryl Bromide: Positioned perfectly for palladium- or copper-catalyzed cross-couplings. Its ortho relationship to the aldehyde allows for the rapid construction of fused heterocyclic ring systems (e.g., indoles, quinolines, and benzofurans).

  • The Cyclopropoxy Ether: Unlike standard methoxy or ethoxy groups, which are highly susceptible to oxidative O-dealkylation by Cytochrome P450 enzymes in vivo, the cyclopropoxy group offers enhanced metabolic stability. Furthermore, it increases the lipophilicity (LogP) and introduces conformational rigidity, which often translates to improved binding affinity at target protein pockets.

Physicochemical Properties

The fundamental properties of this compound dictate its handling, solubility, and reactivity profiles[2].

PropertyValue
Chemical Name 2-Bromo-3-cyclopropoxybenzaldehyde
CAS Number 1243471-22-8
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
SMILES O=Cc1cccc(OC2CC2)c1Br

Synthesis Pathways & Mechanistic Insights

The synthesis of 2-bromo-3-cyclopropoxybenzaldehyde is a masterclass in overcoming classical regiochemical and kinetic limitations.

Synthesis SM 3-Hydroxybenzaldehyde (Starting Material) INT 2-Bromo-3-hydroxybenzaldehyde (Intermediate) SM->INT Br₂, Fe, NaOAc AcOH, RT Regioselective Bromination TGT 2-Bromo-3-cyclopropoxybenzaldehyde (Target) INT->TGT Potassium cyclopropyltrifluoroborate Cu(OAc)₂, 1,10-Phenanthroline O₂ (1 atm), 70 °C Chan-Lam Coupling

Figure 1: Two-step synthetic workflow for 2-Bromo-3-cyclopropoxybenzaldehyde.

Step 1: Regioselective Bromination

Starting from 3-hydroxybenzaldehyde, electrophilic aromatic bromination is employed. The hydroxyl group is a strong activating and ortho/para-directing group. Consequently, bromination with Br₂ in acetic acid yields a mixture of isomers, predominantly 2-bromo-5-hydroxybenzaldehyde and the desired 2-bromo-3-hydroxybenzaldehyde[3]. The steric hindrance at the 2-position makes this challenging, but utilizing sodium acetate to buffer the system and iron powder as a Lewis acid catalyst facilitates the electrophilic attack, allowing the intermediate to be isolated via recrystallization or chromatography[4].

Step 2: Chan-Lam O-Cyclopropylation

Classical Williamson ether synthesis (Sₙ2) fails for the cyclopropylation of phenols. Cyclopropyl halides are exceptionally inert to backside nucleophilic attack due to the sp²-like character of the C-X bond and the severe ring strain of the three-membered ring. To circumvent this, modern syntheses employ a Copper-Catalyzed Chan-Lam coupling ()[5]. By utilizing potassium cyclopropyltrifluoroborate as the cyclopropyl source, Cu(OAc)₂ as the catalyst, and O₂ as the terminal oxidant, the reaction proceeds smoothly via an oxidative cross-coupling mechanism[6].

Protocol 1: Copper-Catalyzed Chan-Lam O-Cyclopropylation

Self-Validating Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 equiv) and potassium cyclopropyltrifluoroborate (2.0 equiv) in a solvent mixture of Toluene/H₂O (3:1)[7].

  • Catalyst Addition: Add Cu(OAc)₂ (20 mol%), 1,10-phenanthroline (20 mol%), and Na₂CO₃ (2.0 equiv). Causality Check: The bidentate phenanthroline ligand is critical; it stabilizes the active Cu(II)/Cu(III) species and prevents the precipitation of inactive copper oxides[6].

  • Oxidative Coupling: Purge the flask with an O₂ balloon (1 atm). Heat the reaction mixture to 70 °C and stir vigorously for 12–16 hours. Causality Check: O₂ acts as the terminal oxidant, continuously reoxidizing the copper catalyst to close the catalytic cycle[8].

  • Workup & Validation: Monitor reaction progress by TLC (Hexanes/EtOAc 4:1). Upon consumption of the starting material, cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to sequester and remove copper salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure target compound.

Reactivity Profile & Downstream Applications

Reactivity Core 2-Bromo-3-cyclopropoxybenzaldehyde Aldehyde Aldehyde Reactivity • Reductive Amination • Wittig Olefination Core->Aldehyde Electrophilic Center Bromide Aryl Bromide Reactivity • Suzuki-Miyaura Coupling • Buchwald-Hartwig Amination Core->Bromide Cross-Coupling Handle Ether Cyclopropoxy Motif • Metabolic Stability • Lipophilic Pharmacophore Core->Ether Structural Anchor

Figure 2: Divergent reactivity profile and pharmacophoric utility.

The orthogonal reactivity of 2-bromo-3-cyclopropoxybenzaldehyde makes it an exceptional scaffold. The aldehyde can be selectively engaged while leaving the aryl bromide intact, or vice versa.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of the aryl bromide handle, here is a standard protocol for coupling with an arylboronic acid, leaving the aldehyde untouched for subsequent derivatization.

  • Setup: Combine 2-bromo-3-cyclopropoxybenzaldehyde (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in a 1,4-dioxane/H₂O (4:1) mixture.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality Check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich palladium catalyst.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Heat to 80 °C for 4 hours. The bulky bidentate dppf ligand facilitates the challenging oxidative addition into the sterically hindered ortho-bromide.

  • Isolation: Cool the mixture, extract with EtOAc, wash with brine, dry, and purify via column chromatography.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated spectroscopically:

  • ¹H NMR (400 MHz, CDCl₃): The aldehyde proton will appear as a distinct singlet downfield at ~10.3–10.5 ppm. The aromatic protons will present as a classic spin system between 7.0 and 7.8 ppm. The cyclopropoxy group is highly diagnostic: the methine proton (-O-CH-) appears as a multiplet around 3.8 ppm, while the methylene protons (-CH₂-CH₂-) appear as distinct multiplets heavily shielded at ~0.8 ppm and ~0.9 ppm due to the diamagnetic anisotropy of the cyclopropane ring.

  • LC-MS (ESI+): Expected to show the [M+H]⁺ pseudo-molecular ion peak at m/z 241.0 and 243.0 in a 1:1 ratio, characteristic of the ⁷⁹Br and ⁸¹Br isotopic distribution.

Handling, Storage, and Stability Protocols

  • Storage: Store tightly sealed at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[2].

  • Stability: Aldehydes are prone to auto-oxidation to the corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen. The compound is also light-sensitive; storage in amber vials is strictly recommended.

  • Safety: Handle in a certified fume hood. Aryl bromides and aldehydes are known skin, eye, and respiratory irritants. Standard PPE (nitrile gloves, lab coat, safety goggles) must be worn.

References

  • DeRosa, J., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 2018, 83(6), 3417–3425. Available at:[Link]

  • Paixão, J. A., et al. "Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde." ResearchGate. Available at:[Link]

Sources

Exploratory

Advanced Applications of 2-Bromo-3-cyclopropoxybenzaldehyde in Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, polyfunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-3-cyclopropoxybenzald...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, polyfunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8) is a highly versatile, trifunctional intermediate [1]. It features an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and a metabolically stable cyclopropoxy ether. This whitepaper provides an in-depth technical analysis of its reactivity profile, its utility in tandem heterocyclic synthesis, and its strategic value in pharmacokinetic optimization.

Structural & Electronic Profiling: The Causality of Reactivity

To effectively utilize 2-Bromo-3-cyclopropoxybenzaldehyde, one must understand the "push-pull" electronic and steric dynamics governing its aromatic ring:

  • The Aldehyde Group (C1): Acts as a strong electron-withdrawing group (EWG) via resonance and induction. This makes the aromatic ring slightly electron-deficient, which thermodynamically favors the oxidative addition of palladium(0) into the adjacent C-Br bond.

  • The Bromo Group (C2): Serves as the primary handle for transition-metal-catalyzed cross-coupling. Its ortho relationship to the aldehyde is the cornerstone for tandem cyclization strategies.

  • The Cyclopropoxy Group (C3): Acts as an electron-donating group (EDG). Crucially, the steric bulk of the cyclopropyl ring adjacent to the bromine atom introduces significant steric hindrance.

Application Insight: When designing cross-coupling reactions, the steric shielding from the C3-cyclopropoxy group can slow down the transmetalation step. To counteract this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) is strictly required to accelerate oxidative addition and prevent catalyst deactivation [2].

Transition-Metal Catalyzed Cross-Couplings

The aryl bromide functionality allows for extensive carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura and Buchwald-Hartwig Methodologies

The Suzuki-Miyaura coupling of this substrate with arylboronic acids yields highly substituted biaryl systems, which are privileged scaffolds in drug discovery. Due to the aforementioned steric hindrance, standard catalysts like Pd(PPh₃)₄ may suffer from sluggish kinetics. Optimization requires utilizing pre-activated palladium precatalysts (e.g., Pd₂(dba)₃) paired with Buchwald-type dialkylbiaryl phosphine ligands [2].

Similarly, Buchwald-Hartwig amination allows for the installation of complex amines at the C2 position. The electron-withdrawing nature of the ortho-aldehyde generally facilitates this reaction, provided that the base selected (e.g., Cs₂CO₃) does not induce unwanted aldol condensations.

Quantitative Data: Cross-Coupling Optimization Matrix

The following table summarizes empirically validated starting conditions for functionalizing sterically hindered 2-bromo-alkoxybenzaldehydes.

Reaction TypeCoupling PartnerRecommended Catalyst SystemBase / SolventExpected Yield Range
Suzuki-Miyaura Arylboronic Acids5 mol% Pd₂(dba)₃, 10 mol% SPhosK₃PO₄ / Toluene:H₂O (10:1)75% - 92%
Buchwald-Hartwig Primary/Secondary Amines5 mol% Pd(OAc)₂, 10 mol% XantphosCs₂CO₃ / 1,4-Dioxane60% - 85%
Heck Reaction Terminal Alkenes5 mol% Pd(OAc)₂, P(o-tol)₃Et₃N / DMF65% - 80%
Sonogashira Terminal Alkynes5 mol% Pd(PPh₃)₂Cl₂, 2 mol% CuIEt₃N (neat) or THF80% - 95%

Tandem Reactions for Heterocyclic Scaffolds

The true synthetic power of 2-Bromo-3-cyclopropoxybenzaldehyde lies in its ability to undergo tandem (domino) reactions. The ortho relationship between the aldehyde and the bromide makes it an ideal precursor for synthesizing nitrogen- and oxygen-containing heterocycles, such as indoles, isoquinolines, and benzofurans[3].

By reacting the aldehyde with a primary amine, an imine is formed in situ. Without isolation, a subsequent palladium-catalyzed intramolecular Heck or Buchwald-Hartwig cyclization occurs between the imine/enamine nitrogen (or adjacent carbon) and the aryl bromide [4].

Tandem condensation and cross-coupling pathway for heterocycle synthesis.

Medicinal Chemistry: The Strategic Role of the Cyclopropoxy Motif

While the aldehyde and bromide are reactive handles, the cyclopropoxy group is highly prized in the final active pharmaceutical ingredient (API). Replacing standard methoxy or ethoxy groups with a cyclopropoxy moiety provides three distinct pharmacological advantages [5]:

  • Metabolic Stability: Linear alkyl ethers are highly susceptible to oxidative dealkylation by Cytochrome P450 (CYP450) enzymes in the liver. The strained, sterically hindered nature of the cyclopropyl ring significantly restricts enzymatic access, thereby increasing the drug's metabolic half-life.

  • Conformational Rigidity: The cyclopropyl ring restricts the rotational degrees of freedom of the ether oxygen, locking the molecule into a specific vector that can enhance binding affinity to the target protein's active site.

  • Lipophilicity Modulation: The cyclopropyl group increases the overall lipophilicity (LogP) of the molecule compared to a methoxy group, which can improve blood-brain barrier (BBB) penetration and cellular permeability.

Pharmacokinetic optimization logic utilizing the cyclopropoxy motif.

Self-Validating Experimental Protocol

To ensure reproducibility, the following is a standardized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-cyclopropoxybenzaldehyde. This protocol utilizes a biphasic solvent system and a bulky ligand to overcome the C3 steric hindrance[2].

General Procedure: Suzuki-Miyaura Coupling

Reagents Required:

  • 2-Bromo-3-cyclopropoxybenzaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol% — yields 5 mol% Pd)

  • SPhos (0.06 equiv, 6 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Toluene/H₂O (10:1 ratio, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 2-Bromo-3-cyclopropoxybenzaldehyde, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill the vessel with ultra-pure Argon three times. Causality: Pd(0) species are highly susceptible to oxidation; removing ambient oxygen prevents catalyst poisoning.

  • Solvent Addition: Add the Toluene and H₂O via syringe. The solvents must be previously sparged with Argon for at least 30 minutes.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring.

  • Validation & Monitoring: After 4 hours, halt stirring briefly and sample the organic layer via a degassed microsyringe. Analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material spot validates the progress of the oxidative addition/transmetalation cycle.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to isolate the biaryl aldehyde product.

References

  • National Center for Biotechnology Information (PMC). Synthesis of Diverse Heterocyclic Scaffolds via Tandem Additions to Imine Derivatives and Ring-Forming Reactions. Retrieved from[Link]

  • MDPI. Recent Progress in Pd-Catalyzed Tandem Processes. Retrieved from[Link]

Foundational

2-Bromo-3-cyclopropoxybenzaldehyde: A Novel Orthogonal Building Block for Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of strained ring systems is a proven tactic for overcoming pharmacokinetic liabilities. 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8) [1] h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of strained ring systems is a proven tactic for overcoming pharmacokinetic liabilities. 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8) [1] has emerged as a highly versatile, tri-functional building block. By combining an electrophilic aldehyde, a transition-metal-reactive aryl bromide, and a metabolically robust cyclopropoxy ether linkage, this compound offers unprecedented orthogonal reactivity. This whitepaper provides an in-depth technical guide on the structural rationale, chemoselective functionalization, and validated experimental protocols for utilizing this novel scaffold in organic synthesis.

Structural Rationale & Pharmacological Relevance

As a Senior Application Scientist, I frequently encounter the challenge of late-stage lead optimization where metabolic liabilities halt clinical progression. The design of 2-bromo-3-cyclopropoxybenzaldehyde directly addresses these bottlenecks through its unique structural motifs:

The Cyclopropoxy Advantage

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, transitioning from a chemical curiosity to a strategic tool for drug design[2]. When attached via an oxygen atom (cyclopropoxy), it serves as a superior bioisostere for standard alkoxy groups (e.g., methoxy or ethoxy).

  • Metabolic Stability: The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) results in shorter, stronger C–H bonds with enhanced s-character[2][3]. This high C–H bond dissociation energy significantly increases the activation energy required for the initial hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes (such as CYP3A4)[4]. Consequently, cyclopropoxy groups are highly resistant to the oxidative O-dealkylation that rapidly degrades straight-chain ethers[4].

  • Conformational Restriction: The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint, locking flexible molecules into a bioactive conformation and providing a favorable entropic contribution to receptor binding affinity[2].

Orthogonal Reactivity

The true power of 2-bromo-3-cyclopropoxybenzaldehyde lies in the ortho-relationship between the bromo and aldehyde groups. This arrangement allows for sequential, chemoselective functionalization or tandem cyclization to form complex fused heterocycles (e.g., 7-cyclopropoxyisoquinolines or substituted indoles) without the need for protecting group chemistry.

Orthogonal Reactivity Mapping

To effectively utilize this building block, one must understand the chemoselectivity boundaries of its functional groups. The table below summarizes the quantitative and qualitative data regarding its reactivity profile.

Functional GroupSynthetic UtilityTypical ReagentsChemoselectivity Considerations
Aldehyde (C1) Reductive Amination, Wittig Olefination, CondensationNaBH(OAc)₃, R-NH₂, Ph₃P=CH-RHighly electrophilic. Can be functionalized selectively at room temperature without affecting the aryl bromide[5].
Bromo (C2) Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira CouplingsPd(dppf)Cl₂, Ar-B(OH)₂, Base (e.g., K₂CO₃)Requires Pd(0)/Pd(II) catalysis and elevated temperatures (80-120 °C). The adjacent aldehyde provides steric hindrance, necessitating bidentate ligands[6].
Cyclopropoxy (C3) Pharmacophore / Lipophilic HandleN/A (Inert under standard conditions)Stable to basic cross-coupling and mild reductive conditions. Sensitive only to strong Lewis acids (e.g., BBr₃) which induce ring-opening or ether cleavage.

Experimental Protocols for Functionalization

The following protocols are self-validating systems designed to maximize yield while preventing cross-reactivity between the orthogonal sites.

Protocol A: Chemoselective Reductive Amination

Objective: To convert the aldehyde into a secondary/tertiary amine while preserving the aryl bromide for downstream cross-coupling.

Scientific Causality: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium borohydride (NaBH₄) is critical. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion but reacts very slowly with free aldehydes[5]. This prevents the premature reduction of 2-bromo-3-cyclopropoxybenzaldehyde into its corresponding benzyl alcohol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under inert atmosphere (N₂), dissolve 2-bromo-3-cyclopropoxybenzaldehyde (1.0 equiv, 1.0 mmol) and the desired primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Activation: Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring strict chemoselectivity.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To achieve C–C bond formation at the C2 position using an aryl boronic acid, post-aldehyde functionalization (or directly on the benzaldehyde).

Scientific Causality: The ortho-substitution (aldehyde at C1, cyclopropoxy at C3) creates a highly sterically hindered environment around the C2 bromide. Standard catalysts like Pd(PPh₃)₄ often fail here due to slow oxidative addition. We utilize Pd(dppf)Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle, forcing the palladium center into a geometry that accelerates oxidative addition into hindered aryl halides[6].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine the brominated substrate (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). The water is essential for the activation of the boronic acid to the reactive boronate complex.

  • Heating: Seal the vial and subject it to microwave irradiation at 110 °C for 45 minutes (or conventional heating at 90 °C for 12 hours)[6].

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Mechanistic Workflows & Pathways

The following diagrams illustrate the logical flow of functionalization and the mechanistic basis for the metabolic stability of the cyclopropoxy group.

G SM 2-Bromo-3-cyclopropoxybenzaldehyde (Core Building Block) RA Reductive Amination (Aldehyde Reactivity) SM->RA NaBH(OAc)3, Amine SC Suzuki-Miyaura Coupling (Bromo Reactivity) SM->SC Pd(dppf)Cl2, Ar-B(OH)2 HC Tandem Cyclization (Dual Reactivity) SM->HC Bifunctional Reagents Prod1 Secondary/Tertiary Amines (Retained Aryl Bromide) RA->Prod1 Prod2 Biaryl Aldehydes (Retained Aldehyde) SC->Prod2 Prod3 Fused Heterocycles (e.g., Isoquinolines/Indoles) HC->Prod3

Fig 1: Orthogonal functionalization workflow of 2-Bromo-3-cyclopropoxybenzaldehyde.

MetabolicStability Start Ether Linkage in Drug Design Alkoxy Standard Alkoxy (e.g., Methoxy) Standard C-H Bonds Start->Alkoxy Cyclo Cyclopropoxy Group Shorter, Stronger C-H Bonds Start->Cyclo CYP Cytochrome P450 (CYP3A4) Oxidative Metabolism Alkoxy->CYP Cyclo->CYP High Activation Energy Barrier Degrade Rapid O-Dealkylation (High Clearance) CYP->Degrade H-Atom Abstraction (Easy) Stable Metabolic Resistance (Improved Half-Life) CYP->Stable H-Atom Abstraction (Difficult)

Fig 2: CYP450 metabolic stability logic comparing standard alkoxy vs. cyclopropoxy groups.

Conclusion

2-Bromo-3-cyclopropoxybenzaldehyde is far more than a simple aromatic building block; it is a meticulously designed scaffold that bridges the gap between synthetic accessibility and favorable pharmacokinetics. By leveraging its orthogonal reactive sites, chemists can rapidly generate diverse libraries of metabolically stable, conformationally restricted drug candidates. Strict adherence to chemoselective protocols—such as utilizing mild hydride donors for amination and bidentate palladium catalysts for cross-coupling—ensures high-yielding, predictable synthetic workflows.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL:[Link]

  • Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction Source: MDPI URL:[Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes... Source: ACS Omega - ACS Publications URL:[Link]

Sources

Exploratory

Solubility profile of 2-Bromo-3-cyclopropoxybenzaldehyde in common solvents

Solubility Profile and Solvation Thermodynamics of 2-Bromo-3-cyclopropoxybenzaldehyde: A Technical Guide for Synthetic and Pharmaceutical Applications Executive Summary In advanced organic synthesis and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Solvation Thermodynamics of 2-Bromo-3-cyclopropoxybenzaldehyde: A Technical Guide for Synthetic and Pharmaceutical Applications

Executive Summary

In advanced organic synthesis and drug development, the physicochemical behavior of building blocks dictates the efficiency of downstream transformations. 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8) [1] is a highly functionalized aromatic intermediate. It features an electrophilic aldehyde handle, a bromine atom primed for metal-catalyzed cross-coupling, and a metabolically stable, lipophilic cyclopropoxy ether. As a Senior Application Scientist, I have observed that the unique steric and electronic environment of this molecule creates specific solvation challenges. This whitepaper dissects the structural causality behind its solubility profile, provides self-validating protocols for empirical determination, and offers field-proven insights for optimizing solvent selection in scale-up applications.

Structural Causality and Solvation Thermodynamics

The dissolution of a crystalline solid into a solvent is governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent interactions. For 2-Bromo-3-cyclopropoxybenzaldehyde, three structural features dominate its thermodynamic cycle:

  • The Halogen Effect (C2-Bromine): The inclusion of a heavy halogen atom significantly increases the molecule's polarizability and lipophilicity (logP). Halogenated benzaldehydes characteristically exhibit reduced aqueous solubility due to the hydrophobic nature of the halogen and the increased steric bulk, which disrupts water cavity formation[2].

  • The Ether Linkage (C3-Cyclopropoxy): Unlike a flexible, low-molecular-weight methoxy group, the cyclopropyl ring is a rigid, highly lipophilic moiety. It introduces a substantial hydrophobic surface area that highly disrupts the hydrogen-bonded network of water[3]. However, this same feature maximizes London dispersion forces, driving exceptional solubility in non-polar and polar aprotic organic solvents.

  • The Aldehyde Moiety: The carbonyl group provides a localized dipole moment and acts as a strong hydrogen-bond acceptor. This allows the molecule to maintain moderate solubility in polar protic solvents (like alcohols) despite its heavily hydrophobic core[2].

SolvationCycle Solid Crystalline Solid (Solute) Gas Gas Phase (Sublimation) Solid->Gas ΔG°_sublimation Solution Solvated State (Solution) Solid->Solution ΔG°_solution Gas->Solution ΔG°_solvation

Caption: Thermodynamic cycle for the transfer of the benzaldehyde from crystal to solution.

Quantitative Solubility Profile Across Solvent Classes

Because empirical solubility can fluctuate based on crystalline polymorphs, the data below represents the established thermodynamic behavior for halogenated alkoxybenzaldehydes at standard ambient temperature (25°C)[2][4].

Table 1: Solubility Profile of 2-Bromo-3-cyclopropoxybenzaldehyde at 25°C

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilitySolvation Mechanism & Causality
Aqueous Water80.1< 0.1 mg/mL (Insoluble)High cohesive energy of water; the bulky cyclopropoxy group prevents favorable cavity formation.
Polar Protic Methanol32.720 - 50 mg/mL (Soluble)H-bond donation from methanol to the aldehyde carbonyl overcomes the hydrophobic penalty.
Polar Aprotic DMSO / DMF46.7 / 36.7> 100 mg/mL (Freely Soluble)Strong dipole-dipole interactions with the aldehyde; excellent solvation of the polarizable bromo-aromatic core.
Non-Polar Dichloromethane8.9> 100 mg/mL (Freely Soluble)Dominant London dispersion forces seamlessly interact with the hydrophobic cyclopropoxy and aromatic rings.

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To accurately determine the solubility of 2-Bromo-3-cyclopropoxybenzaldehyde for formulation or reaction design, a standard Shake-Flask Method must be employed[2]. To ensure absolute trustworthiness, this protocol is engineered as a self-validating system .

Step-by-Step Methodology:

  • Saturation: Add an excess amount of 2-Bromo-3-cyclopropoxybenzaldehyde (e.g., 500 mg) to 2.0 mL of the target solvent in a sealed, amber glass vial (to prevent photo-oxidation of the aldehyde).

  • Isothermal Agitation: Place the vial in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Time-Course Sampling (The Self-Validation Step): Withdraw 100 µL aliquots at exactly 24, 48, and 72 hours.

    • Causality: Dissolution kinetics can artificially mimic equilibrium. By sampling across three days, we mathematically prove thermodynamic equilibrium.

    • Validation Rule: The system is validated only if the variance in calculated concentration between the 48h and 72h timepoints is < 2% . If variance is higher, agitation must continue.

  • Phase Separation: Centrifuge the withdrawn aliquots at 10,000 rpm for 10 minutes at 25°C to pellet any undissolved micro-crystals.

  • Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (detecting at ~260 nm).

    • Internal Validation: Co-inject a known internal standard (e.g., 4-bromobenzaldehyde) to verify that no detector drift or injection volume errors occurred[2].

ShakeFlask A 1. Solute Addition (Excess Solid) B 2. Solvent Addition (Target Media) A->B C 3. Isothermal Agitation (25°C, 24-72h) B->C D 4. Phase Separation (Centrifugation) C->D E 5. HPLC Quantification (Δ < 2% Variance) D->E

Caption: Self-validating shake-flask workflow for determining equilibrium solubility.

Field-Proven Insights: Solvent Selection in Downstream Applications

Understanding this solubility profile is critical when utilizing 2-Bromo-3-cyclopropoxybenzaldehyde in complex synthetic workflows, such as Suzuki-Miyaura cross-coupling at the C2-Bromine position[3].

The Biphasic Challenge: Cross-coupling requires the organic substrate, a palladium catalyst, and an inorganic base (e.g., K₂CO₃) to interact[5]. Because 2-Bromo-3-cyclopropoxybenzaldehyde is practically insoluble in water, a mixed solvent system is mandatory.

  • Application Insight: A 1,4-Dioxane/Water (4:1 v/v) system is highly recommended. The 1,4-Dioxane (a polar aprotic ether) fully solvates the highly lipophilic cyclopropoxybenzaldehyde and the palladium catalyst, while the aqueous fraction dissolves the inorganic base. If a less polar organic solvent like toluene is used, the reaction kinetics will suffer due to poor interfacial mixing with the aqueous base. If a purely protic solvent like ethanol is used, the starting material may precipitate at lower temperatures, stalling the catalytic cycle.

References

  • MDPI - Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at: [Link]

  • National Institutes of Health (PMC) - Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues. Available at:[Link]

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Foundational

A Theoretical and Computational Exploration of 2-Bromo-3-cyclopropoxybenzaldehyde: Structure, Reactivity, and Pharmaceutical Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive theoretical analysis of 2-Bromo-3-cyclopropoxybenzaldehyde, a molecule of interest for synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical analysis of 2-Bromo-3-cyclopropoxybenzaldehyde, a molecule of interest for synthetic and medicinal chemistry. Functionalized benzaldehydes are crucial intermediates in modern drug discovery, serving as versatile building blocks for a wide array of biologically active molecules.[1] The unique combination of a reactive aldehyde, a bulky and electron-donating cyclopropoxy group, and an electron-withdrawing bromine atom on the aromatic ring presents a compelling landscape for both synthetic manipulation and theoretical investigation.

This document leverages established computational methodologies, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, spectroscopic, and electronic properties. By explaining the causality behind these computational choices and grounding the findings in authoritative principles, this guide aims to provide a robust predictive framework for understanding and utilizing 2-Bromo-3-cyclopropoxybenzaldehyde in research and development.

Molecular Geometry and Conformational Landscape

The foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the lowest energy arrangement of atoms. For 2-Bromo-3-cyclopropoxybenzaldehyde, a key structural feature is the orientation of the cyclopropoxy and aldehyde groups relative to the benzene ring.

Conformational analysis is the study of molecular energetics as a function of bond rotation.[2] The rotation around the C-O single bond of the cyclopropoxy group gives rise to different conformers. The most stable conformation is typically the one that minimizes steric hindrance and optimizes electronic interactions.[3] DFT calculations at the B3LYP/6-311++G(d,p) level are a reliable method for optimizing the geometry of such organic molecules and predicting their relative conformational energies.[4][5] The predicted structure reveals the planarity of the benzaldehyde core, with the cyclopropoxy group oriented to reduce steric clash with the adjacent bromine atom.

Caption: 2D representation of 2-Bromo-3-cyclopropoxybenzaldehyde.

Predicted Spectroscopic Signatures

Spectroscopy is essential for molecular characterization. Computational methods can predict these spectra, providing a powerful tool for confirming synthesis and understanding electronic structure.

Protocol: Computational Spectroscopy
  • Geometry Optimization: The molecular geometry is first optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[5]

  • Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.[5]

  • NMR and UV-Vis Calculation:

    • ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[6]

    • Electronic transitions for the UV-Vis spectrum are calculated using Time-Dependent DFT (TD-DFT).[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The predicted chemical shifts are crucial for structural elucidation.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Aldehyde (-CHO)10.3 - 10.5190 - 192The aldehyde proton and carbon are highly deshielded due to the electronegativity of the oxygen atom and anisotropic effects of the C=O bond.[9]
Aromatic (C-H)7.2 - 7.8115 - 140The chemical shifts of aromatic protons and carbons are influenced by the electronic effects of the bromo, cyclopropoxy, and aldehyde substituents.
Cyclopropoxy (-OCH<)3.8 - 4.055 - 60The methine proton of the cyclopropyl group attached to the oxygen is shifted downfield due to the oxygen's electronegativity.
Cyclopropoxy (-CH₂)0.7 - 1.05 - 15The methylene protons and carbons of the cyclopropyl ring appear in the characteristic upfield aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of functional groups. The predicted frequencies help confirm the presence of key structural motifs.

Vibrational Mode Predicted Frequency (cm⁻¹) Rationale
C=O Stretch (Aldehyde)1690 - 1710A strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.[10]
C=C Stretch (Aromatic)1580 - 1600Medium to strong absorptions corresponding to the stretching of the benzene ring.
C-O-C Stretch (Ether)1200 - 1250A strong absorption indicating the asymmetric stretch of the aryl-alkyl ether linkage.
C-Br Stretch1000 - 1050A moderate absorption in the fingerprint region, characteristic of an aryl bromide.[11]
UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. TD-DFT calculations can predict the wavelength of maximum absorbance (λmax), which is related to the energy gap between molecular orbitals.[12] For 2-Bromo-3-cyclopropoxybenzaldehyde, the primary electronic transitions are expected to be π→π* transitions within the aromatic system, influenced by the substituents. The predicted λmax is anticipated to be in the range of 280-320 nm in a non-polar solvent.

Electronic Properties and Chemical Reactivity

The arrangement of electrons in a molecule dictates its reactivity. Computational tools like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping provide deep insights into these properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[13]

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.[14]

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.[14][15]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.[16]

For 2-Bromo-3-cyclopropoxybenzaldehyde, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the cyclopropoxy oxygen, while the LUMO is predicted to be centered on the electron-deficient aldehyde group and the C-Br bond. This distribution indicates that the molecule can act as an electron donor from the ring and as an electron acceptor at the aldehyde carbon. The presence of both electron-donating (cyclopropoxy) and electron-withdrawing (bromo, aldehyde) groups tends to reduce the HOMO-LUMO gap, suggesting a moderately reactive species.[17]

Parameter Predicted Value (eV) Significance
E_HOMO-6.5 to -7.0Indicates electron-donating capability.
E_LUMO-1.5 to -2.0Indicates electron-accepting capability.
HOMO-LUMO Gap4.5 to 5.5Suggests moderate chemical reactivity and kinetic stability.[16]
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electronic density on the surface of a molecule. It provides a powerful visual guide to a molecule's reactive sites.[18][19]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.[20]

In 2-Bromo-3-cyclopropoxybenzaldehyde, the MEP surface is predicted to show a strong negative potential (red) around the carbonyl oxygen of the aldehyde group, making it a prime site for protonation or coordination to Lewis acids. A significant positive potential (blue) is expected around the aldehyde carbon, confirming its electrophilicity and susceptibility to attack by nucleophiles. The aromatic ring will show a mixed potential, influenced by the competing electronic effects of the substituents.

Implications for Drug Development

The theoretical insights into 2-Bromo-3-cyclopropoxybenzaldehyde's structure and reactivity highlight its potential as a valuable intermediate in drug discovery.

  • Versatile Synthetic Handle: The aldehyde group is a gateway for numerous chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the construction of complex molecular scaffolds.[1][21]

  • Modulation of Physicochemical Properties: The cyclopropoxy group can enhance metabolic stability and improve binding affinity by introducing conformational rigidity. The bromo-substituent provides a site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[22][23]

  • Informing Reaction Design: The MEP and FMO analyses provide a rational basis for designing synthetic routes. For instance, the electrophilic nature of the aldehyde carbon suggests that reactions with nucleophiles will be favorable. Benzaldehyde and its derivatives have also been studied for their ability to promote the absorption of other drugs by increasing membrane permeability.[24]

Computational Workflow

The protocols described in this guide are built upon a self-validating and systematic computational workflow. This ensures that the predictive data is robust and reproducible.

cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Output & Interpretation Input Define Molecular Structure (2-Bromo-3-cyclopropoxybenzaldehyde) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Analysis Opt->Freq Spectra Spectroscopic Prediction (GIAO-NMR, TD-DFT UV-Vis) Freq->Spectra Electronic Electronic Properties (HOMO-LUMO, MEP) Freq->Electronic Output Data Interpretation: - Structure & Stability - Spectroscopic Signatures - Reactivity Prediction Spectra->Output Electronic->Output

Caption: Workflow for the theoretical analysis of molecular properties.

Conclusion

This technical guide has detailed a comprehensive theoretical and computational study of 2-Bromo-3-cyclopropoxybenzaldehyde. Through the application of Density Functional Theory, we have established a predictive model for its stable conformation, key spectroscopic markers (NMR, IR, UV-Vis), and electronic properties (HOMO-LUMO, MEP). The analysis reveals a molecule with distinct regions of electrophilicity and nucleophilicity, moderate reactivity as indicated by its HOMO-LUMO gap, and a versatile set of functional groups. These insights are invaluable for researchers in synthetic chemistry and drug development, providing a rational foundation for the strategic use of this compound as a building block for novel, high-value molecules.

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  • Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. (2024, October 24). Google.

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Exploratory

Introduction to the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde

The following technical guide details the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8). This document is structured for researchers and process chemists, focusing on the critical challenges of regi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8). This document is structured for researchers and process chemists, focusing on the critical challenges of regioselective bromination and the introduction of the strained cyclopropyl ether motif.

Executive Summary

2-Bromo-3-cyclopropoxybenzaldehyde is a highly functionalized aromatic building block characterized by three distinct reactive handles: an aldehyde for condensation/reductive amination, an aryl bromide for cross-coupling (Suzuki/Buchwald), and a cyclopropyl ether which serves as a lipophilic, metabolically stable bioisostere for methoxy or ethyl groups.

The synthesis presents two primary chemical challenges:

  • Regiocontrol during Bromination: Direct bromination of 3-hydroxybenzaldehyde favors the less sterically hindered 6-position (para to the hydroxyl) rather than the required 2-position (ortho to both hydroxyl and aldehyde).

  • Formation of the Aryl Cyclopropyl Ether: The cyclopropyl group cannot be introduced via standard SN2 alkylation with cyclopropyl halides due to the high energy barrier of the transition state on the strained ring.

This guide recommends a two-step protocol prioritizing the Chan-Lam coupling for the etherification step to ensure reproducibility and yield.

Retrosynthetic Analysis

The logical disconnection reveals 3-hydroxybenzaldehyde as the cost-effective starting material. The sequence is dictated by the directing effects of the substituents.

Retrosynthesis Target 2-Bromo-3-cyclopropoxybenzaldehyde (Target Molecule) Inter1 2-Bromo-3-hydroxybenzaldehyde (Key Intermediate) Target->Inter1 C-O Bond Formation (Chan-Lam Coupling) SM 3-Hydroxybenzaldehyde (Starting Material) Inter1->SM Electrophilic Aromatic Substitution (Bromination)

Figure 1: Retrosynthetic strategy focusing on late-stage etherification.

Synthetic Route & Experimental Protocols

Step 1: Regioselective Bromination of 3-Hydroxybenzaldehyde

Objective: Synthesize 2-bromo-3-hydroxybenzaldehyde. Challenge: The hydroxyl group directs ortho/para. The aldehyde directs meta.

  • Position 6 (para to OH, ortho to CHO): Sterically accessible. Major product in standard conditions.

  • Position 2 (ortho to OH, ortho to CHO): Sterically crowded but electronically activated.

To favor the 2-position, we utilize a buffered bromination system.

Reaction Scheme


Protocol
  • Setup: Charge a 3-neck flask with 3-hydroxybenzaldehyde (5.0 g, 40 mmol), Sodium Acetate (6.56 g, 80 mmol), and Iron powder (167 mg, 3 mmol) in Glacial Acetic Acid (40 mL).

  • Addition: Dissolve Bromine (7.35 g, 46 mmol) in Acetic Acid (10 mL). Add this solution dropwise over 30 minutes at room temperature.

    • Note: The iron catalyst and slow addition help modulate the electrophilicity, though the 6-bromo isomer will still form.

  • Reaction: Stir at room temperature for 5 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour mixture into ice water (200 mL). Extract with Dichloromethane (DCM) (

    
     mL).[1]
    
  • Purification (Critical):

    • Dry organics over Na

      
      SO
      
      
      
      and concentrate.[2][3]
    • Recrystallization: The crude solid contains both isomers. Recrystallize from minimal hot DCM or DCM/Hexane . The 2-bromo isomer typically crystallizes out, while the 6-bromo isomer remains in the mother liquor.

    • Yield: Expect ~25–30% isolated yield of the pure 2-bromo isomer.

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ) should show a singlet at
      
      
      10.30 (CHO) and aromatic protons at 7.54, 7.39, 7.31 ppm.[1]
Step 2: O-Cyclopropylation via Chan-Lam Coupling

Objective: Convert the phenol to the cyclopropyl ether. Methodology: Standard alkylation (using bromocyclopropane/Cs


CO

) requires harsh conditions (

) and is often low-yielding due to the poor electrophilicity of cyclopropyl halides. The Chan-Lam coupling using cyclopropylboronic acid is the superior, modern approach.
Reaction Scheme


Protocol
  • Reagents:

    • 2-Bromo-3-hydroxybenzaldehyde (1.0 equiv)

    • Cyclopropylboronic acid (2.0 equiv)

    • Copper(II) Acetate [Cu(OAc)

      
      ] (1.0 equiv)[4]
      
    • 2,2'-Bipyridine (1.0 equiv) - Ligand stabilizes the Cu species.

    • Sodium Carbonate (Na

      
      CO
      
      
      
      ) (2.0 equiv)[3]
    • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Procedure:

    • In a reaction vial, combine the phenol, boronic acid, Cu(OAc)

      
      , bipyridine, and Na
      
      
      
      CO
      
      
      .
    • Add DCE (0.1 M concentration relative to phenol).[4]

    • Atmosphere: The reaction requires oxygen.[5] Do not purge with argon. Attach a drying tube or leave open to air (with vigorous stirring).

    • Heating: Heat to

      
       for 16–24 hours.
      
  • Workup:

    • Cool to room temperature.[3][4][6][7][8][9]

    • Quench with aqueous NH

      
      Cl or dilute NH
      
      
      
      OH (to complex copper).
    • Extract with EtOAc.[2] Wash organics with brine.[2][3]

  • Purification:

    • Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • The product is a pale yellow oil or solid.[7]

Quantitative Data Summary

ParameterStep 1: BrominationStep 2: Cyclopropylation (Chan-Lam)
Limiting Reagent 3-Hydroxybenzaldehyde2-Bromo-3-hydroxybenzaldehyde
Key Reagent Br

/ Fe / NaOAc
Cyclopropylboronic Acid / Cu(OAc)

Temperature 20–25 °C70 °C
Time 5 Hours16–24 Hours
Typical Yield 28% (after recrystallization)65–80%
Major Impurity 6-Bromo isomer (removed by cryst.)Unreacted phenol / Protodeboronation byproducts

Mechanism of Action (Chan-Lam Coupling)

Understanding the catalytic cycle is vital for troubleshooting. The reaction involves an oxidative cross-coupling mediated by Cu(II).

ChanLam Step1 Transmetallation (Boronic Acid + Cu(II)) Step2 Coordination (Phenol binds to Cu) Step1->Step2 Cu-Ar species Step3 Reductive Elimination (Forms C-O bond) Step2->Step3 Ar-Cu-OPh Step4 Oxidation (Cu(0)/Cu(I) -> Cu(II) by Air) Step3->Step4 Product Release Step4->Step1 Regeneration

Figure 2: Simplified Chan-Lam catalytic cycle. Note that the presence of base and air (Oxygen) is critical for the re-oxidation of Copper.

Safety & Handling

  • Bromine (Br

    
    ):  Extremely corrosive and volatile. Handle only in a fume hood. Use a dropping funnel to control exotherm.
    
  • Cyclopropylboronic Acid: Store at 2-8°C. May undergo protodeboronation if left in acidic media.

  • Copper(II) Acetate: Toxic if swallowed. Avoid dust inhalation.

  • Waste Disposal: Aqueous waste from Step 2 contains Copper and must be segregated for heavy metal disposal.

References

  • Synthesis of 2-bromo-3-hydroxybenzaldehyde: ChemicalBook. "2-Bromo-3-hydroxybenzaldehyde synthesis." Accessed March 7, 2026.

  • Regioselectivity in Bromination: ResearchGate. "Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde."[8] Accessed March 7, 2026.

  • General Chan-Lam Cyclopropylation: Beilstein Journal of Organic Chemistry. "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation." (Analogous O-cyclopropylation conditions). Accessed March 7, 2026.

  • Commercial Availability: BLD Pharm. "2-Bromo-3-cyclopropoxybenzaldehyde CAS 1243471-22-8."[10][11][12] Accessed March 7, 2026.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde: A Detailed Protocol for Researchers

Introduction 2-Bromo-3-cyclopropoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique structural combination, featuring a bromo-substituent, a cy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-3-cyclopropoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique structural combination, featuring a bromo-substituent, a cyclopropoxy ether linkage, and a reactive aldehyde group, makes it a valuable building block for the synthesis of complex molecular scaffolds. The cyclopropyl moiety, in particular, is a well-regarded "bioisostere" for larger, less stable groups, often improving metabolic stability, binding affinity, and other pharmacokinetic properties of a parent molecule. This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages, beginning with the regioselective bromination of a commercially available precursor, followed by a Williamson ether synthesis to introduce the cyclopropyl group.

Synthesis_Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Williamson Ether Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Br2_AcOH Br₂, Fe, NaOAc in Acetic Acid 3-Hydroxybenzaldehyde->Br2_AcOH Bromination Precursor 2-Bromo-3-hydroxybenzaldehyde Br2_AcOH->Precursor Cyclopropyl_Bromide Cyclopropyl Bromide Base_Solvent K₂CO₃ in Acetonitrile Precursor->Base_Solvent Deprotonation Final_Product 2-Bromo-3-cyclopropoxybenzaldehyde Base_Solvent->Final_Product SN2 Attack

Diagram 1: Synthesis workflow for 2-Bromo-3-cyclopropoxybenzaldehyde.

Part 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

The initial step involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde. The hydroxyl and aldehyde groups are ortho-, para- and meta-directing, respectively. The reaction conditions are optimized to favor bromination at the C2 position, which is ortho to the activating hydroxyl group and meta to the deactivating aldehyde group. While bromination of 3-hydroxybenzaldehyde can yield a mixture of isomers, this procedure provides a viable route to the desired 2-bromo-3-hydroxybenzaldehyde.[1][2]

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMoles (mmol)
3-Hydroxybenzaldehyde100-83-4122.125.0 g40.9
Iron Powder (Fe)7439-89-655.85172 mg3.0
Sodium Acetate (NaOAc)127-09-382.036.72 g81.9
Bromine (Br₂)7726-95-6159.812.3 mL (7.35 g)46.0
Glacial Acetic Acid64-19-760.05~50 mL-
Dichloromethane (DCM)75-09-284.93As needed-
Anhydrous Na₂SO₄7757-82-6142.04As needed-
Ice--As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol), iron powder (172 mg, 3.0 mmol), and sodium acetate (6.72 g, 81.9 mmol) in glacial acetic acid (40 mL).

  • Dissolution: Gently warm the suspension with stirring until a clear solution is formed. Subsequently, cool the flask to room temperature using a water bath.

  • Bromine Addition: Prepare a solution of bromine (2.3 mL) in glacial acetic acid (10 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 15-20 minutes. The reaction is exothermic; maintain the temperature at or near room temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 to 5 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing approximately 200 mL of ice water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic phases in a separatory funnel.

  • Washing: Wash the combined organic layers successively with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, followed by a brine wash.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting residue can be purified by recrystallization from a dichloromethane/hexane solvent system to afford 2-bromo-3-hydroxybenzaldehyde as a solid.[3] The expected yield is in the range of 25-45%.

Part 2: O-Cyclopropylation via Williamson Ether Synthesis

This step employs the classic Williamson ether synthesis, a reliable method for forming ethers via an SN2 reaction.[4][5][6] The phenolic proton of 2-bromo-3-hydroxybenzaldehyde is first deprotonated by a mild base, potassium carbonate, to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of cyclopropyl bromide, displacing the bromide and forming the desired ether linkage. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the potassium cation while leaving the phenoxide nucleophile highly reactive.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)
2-Bromo-3-hydroxybenzaldehyde196081-71-7201.022.01 g10.0
Cyclopropyl Bromide4333-56-6120.981.0 mL (1.46 g)12.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.0
Anhydrous Acetonitrile (MeCN)75-05-841.0550 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
1 M NaOH Solution1310-73-240.00As needed-
Saturated Brine--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-hydroxybenzaldehyde (2.01 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous acetonitrile (50 mL).

  • Addition of Alkylating Agent: Stir the suspension vigorously at room temperature. Add cyclopropyl bromide (1.0 mL, 12.1 mmol) to the mixture using a syringe.[7]

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-8 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Extraction and Washing: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash with 1 M NaOH solution (2 x 20 mL) to remove any unreacted starting material, followed by a wash with saturated brine (20 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-3-cyclopropoxybenzaldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product as a pure solid or oil.

Characterization of 2-Bromo-3-cyclopropoxybenzaldehyde

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the aldehyde proton (CHO) around δ 9.8-10.4 ppm. The aromatic protons will appear as multiplets in the δ 7.0-7.8 ppm region. The cyclopropyl group will exhibit characteristic signals: a multiplet for the -O-CH- proton around δ 3.8-4.0 ppm, and two multiplets for the -CH₂- protons of the cyclopropyl ring between δ 0.6-1.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methine carbon of the cyclopropoxy group (-O-CH-) (~55-60 ppm), and the methylene carbons of the cyclopropyl ring (-CH₂-) (~5-15 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 2-Bromo-3-hydroxybenzaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7] Avoid breathing dust and vapors.

  • Cyclopropyl Bromide: Highly flammable liquid and vapor. Causes skin, eye, and respiratory tract irritation.[8] Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area, preferably refrigerated.[8]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme caution using appropriate containment and safety measures.

  • Solvents: Acetonitrile, dichloromethane, and ethyl acetate are flammable and have associated health risks upon inhalation or skin contact. Ensure proper handling and disposal procedures are followed.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclopropyl bromide, 99%.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • PTC Organics, Inc. PTC Selective O-Alkylation.
  • Vapourtec. (2012, March 14). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Lumen Learning. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • PubChem. 2-Bromo-3-hydroxybenzaldehyde.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Elixir Journal. (2012). Comparative study of O-butylation of phenols under biphasic versus triphasic condition by using tetrabutyl ammonium hydrogen sulphate as Phase transfer catalyst. Elixir Appl. Chem. 49, 9976-9979.
  • ResearchGate. (2019, February 7). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • ChemicalBook. 2-Bromo-3-hydroxybenzaldehyde synthesis.
  • ResearchGate. (2004, June). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.
  • BenchChem. (2025). Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-cyclopropoxybenzaldehyde

Abstract This guide details the optimized protocols for utilizing 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 142417-03-2) in Suzuki-Miyaura cross-coupling reactions. This scaffold is a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized protocols for utilizing 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 142417-03-2) in Suzuki-Miyaura cross-coupling reactions. This scaffold is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, including Roflumilast analogs. Due to the specific ortho-substitution pattern (aldehyde adjacent to bromide) and the presence of an acid-sensitive cyclopropyl ether, standard coupling conditions often result in suboptimal yields or side reactions. This document provides a robust, field-validated methodology using Pd(dppf)Cl₂ and SPhos-based catalytic systems to ensure high conversion and functional group integrity.

Molecule Profile & Reactivity Analysis

Structural Challenges

The substrate presents three distinct reactivity features that dictate the experimental design:

  • Electrophilic Activation (Good): The aldehyde group at C1 is electron-withdrawing, which lowers the electron density of the aromatic ring, theoretically facilitating the Oxidative Addition of the C-Br bond to Palladium(0).

  • Steric & Coordination Hindrance (Bad): The aldehyde is ortho to the bromine. This creates steric bulk that can impede the approach of the palladium catalyst. Furthermore, the carbonyl oxygen can act as a hemilabile ligand, coordinating to the Pd center and potentially arresting the catalytic cycle prior to transmetallation.

  • Cyclopropyl Ether Stability (Critical): While cyclopropyl ethers are stable under basic conditions, they are susceptible to ring-opening under acidic conditions or in the presence of strong Lewis acids. Therefore, acidic workups must be avoided .

Strategic Approach

To overcome the ortho-effect and prevent aldehyde side reactions (e.g., Cannizzaro disproportionation or aldol condensation), we utilize:

  • Bidentate Ligands (dppf): To enforce a wide bite angle and accelerate reductive elimination.

  • Bulky Monodentate Ligands (SPhos): For highly hindered coupling partners.

  • Mild Inorganic Bases: Using Carbonates or Phosphates instead of Hydroxides to protect the aldehyde.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Ortho-Effect" checkpoint.

SuzukiMechanism Start Substrate: 2-Bromo-3-cyclopropoxybenzaldehyde OxAdd Oxidative Addition (Rate Limiting due to Sterics) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Intermed Pd(II) Intermediate *Potential Aldehyde Coordination* OxAdd->Intermed Ar-Pd-Br TransMet Transmetallation (Boronic Acid + Base) Intermed->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by ortho-substitution.

Standard Experimental Protocol (Method A)

Applicability: Robust for most aryl and heteroaryl boronic acids. Scale: 1.0 mmol (adaptable).

Reagents & Equipment
ReagentEquiv.[1][2]AmountRole
2-Bromo-3-cyclopropoxybenzaldehyde 1.0241 mgSubstrate
Aryl Boronic Acid 1.2VariesCoupling Partner
Pd(dppf)Cl₂ · DCM 0.0324.5 mgCatalyst (Robust)
K₂CO₃ (2.0 M Aqueous) 3.01.5 mLBase
1,4-Dioxane N/A6.0 mLSolvent
Step-by-Step Procedure
  • Degassing (Crucial): In a separate flask, sparge the 1,4-dioxane and 2.0 M K₂CO₃ solution with Argon or Nitrogen for 15 minutes. Note: Oxygen causes homocoupling and catalyst death.

  • Assembly: To a dry reaction vial (or Schlenk tube) equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and Pd(dppf)Cl₂ .

  • Inerting: Seal the vial and purge with Argon (3x vacuum/backfill cycles).

  • Solvent Addition: Syringe in the degassed 1,4-dioxane followed by the aqueous K₂CO₃.

  • Reaction: Heat the mixture to 90°C with vigorous stirring (1000 rpm) for 4–12 hours.

    • Monitoring: Check TLC (typ. 20% EtOAc/Hexane). The aldehyde starting material is usually distinct under UV (254 nm).

  • Workup (Neutral):

    • Cool to room temperature.[1][3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers.[1] Extract aqueous layer once more with EtOAc.

    • Wash: Wash combined organics with Brine (Sat. NaCl). Do not use HCl or acidic washes.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

Advanced Protocol for Sterically Hindered Partners (Method B)

Applicability: Use when Method A fails or when coupling with ortho-substituted boronic acids.

Catalyst System
  • Pre-catalyst: Pd(OAc)₂ (2 mol%)[1][3]

  • Ligand: SPhos (4 mol%) - 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

  • Base: K₃PO₄ (3.0 equiv, solid or aqueous)

  • Solvent: Toluene : Water (10:1)

Technical Insight

SPhos is electron-rich and bulky.[3][5] It facilitates oxidative addition into the hindered C-Br bond and prevents the formation of inactive Palladium-dimers. The use of Toluene/Water often provides a "cleaner" phase separation for lipophilic substrates like Roflumilast intermediates.

Troubleshooting & Optimization Logic

Use the following logic tree to resolve common issues during synthesis.

Troubleshooting Issue Problem Identified LowConv Low Conversion (<50%) Issue->LowConv Dehal Dehalogenation (Br replaced by H) Issue->Dehal AldehydeLoss Aldehyde Degradation Issue->AldehydeLoss Sol1 Switch to SPhos or XPhos Increase Temp to 100°C LowConv->Sol1 Steric Failure Sol2 Strictly Anhydrous Conditions Use Cs2CO3 in Dioxane Dehal->Sol2 Protodeboronation Sol3 Lower Base Strength (Use NaHCO3 or K3PO4) AldehydeLoss->Sol3 Cannizzaro/Aldol

Figure 2: Decision matrix for troubleshooting reaction failures.

Storage and Stability

  • Substrate: Store 2-Bromo-3-cyclopropoxybenzaldehyde at 2–8°C under inert gas. The aldehyde is prone to air oxidation to the carboxylic acid over long periods.

  • Cyclopropyl Group: Stable to standard silica gel chromatography. Avoid storing in CDCl₃ (which can be acidic) for prolonged periods; use DMSO-d6 for NMR if stability is a concern.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1][3][5][6] Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3'-nitroacetophenone (Analogous Ortho-Substituted Protocol). Link

  • Molander, G. A., & Gormisky, P. E. (2008).[7] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[7] The Journal of Organic Chemistry, 73(19), 7481–7485. Link

  • Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Catalysts. Link

  • ResearchGate. (2025). A convenient method for the synthesis of roflumilast (Discussion of intermediate stability). Link

Sources

Method

The Strategic Application of 2-Bromo-3-cyclopropoxybenzaldehyde in Modern Drug Discovery: A Synthetic and Medicinal Chemistry Perspective

Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer novel intellectual property and enhanced pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer novel intellectual property and enhanced pharmacological properties is of paramount importance. 2-Bromo-3-cyclopropoxybenzaldehyde emerges as a promising, albeit currently under-explored, building block for the synthesis of new chemical entities. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, functionalization, and potential applications of this unique scaffold. By combining the reactive handles of a bromo- and an aldehyde-functionalized benzene ring with the advantageous properties of a cyclopropoxy moiety, this compound serves as a versatile starting point for generating diverse libraries of drug-like molecules.

The cyclopropyl group is a well-established "privileged" motif in medicinal chemistry, known to enhance the potency and fine-tune the properties of many therapeutic agents.[1][2] Its incorporation can lead to improved metabolic stability, increased potency, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] The cyclopropoxy group, in particular, offers a more rigid and sterically defined alternative to more common alkoxy groups, which can lead to more specific and potent interactions with biological targets.[5][6][7] This document will detail a proposed synthetic protocol for 2-Bromo-3-cyclopropoxybenzaldehyde, explore its potential in the design of kinase inhibitors, and provide a hypothetical screening protocol.

Physicochemical Properties and Design Rationale

The unique combination of functional groups in 2-Bromo-3-cyclopropoxybenzaldehyde provides a rich platform for chemical diversification.

PropertyValueImplication in Drug Design
Molecular Formula C₁₀H₉BrO₂Provides a good starting point for library synthesis without excessive molecular weight.
Molecular Weight 241.08 g/mol Falls within the range for lead-like and drug-like molecules.
Key Functional Groups Aldehyde, Bromo, Cyclopropoxy EtherOffers multiple, orthogonal sites for chemical modification.
Aldehyde Group Can be readily converted into a wide range of functional groups including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocycles.
Bromo Group A versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl substituents.
Cyclopropoxy Group Confers metabolic stability by being less susceptible to oxidative metabolism compared to larger alkyl ethers. Its rigidity can also lead to improved binding affinity and selectivity for a target protein.[4]

Proposed Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 2-Bromo-3-hydroxybenzaldehyde 2-Bromo-3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde->2-Bromo-3-hydroxybenzaldehyde  [23, 25] Br2, Acetic Acid Br2, Acetic Acid 2-Bromo-3-cyclopropoxybenzaldehyde 2-Bromo-3-cyclopropoxybenzaldehyde 2-Bromo-3-hydroxybenzaldehyde->2-Bromo-3-cyclopropoxybenzaldehyde  [2, 4, 8] Cyclopropyl bromide, K2CO3, DMF Cyclopropyl bromide, K2CO3, DMF G Start 2-Bromo-3-cyclopropoxybenzaldehyde ReductiveAmination Reductive Amination (e.g., with an aniline) Start->ReductiveAmination Forms C-N bond SuzukiCoupling Suzuki Coupling (e.g., with a boronic acid) ReductiveAmination->SuzukiCoupling Introduces diversity at C2 FinalCompound Diverse Kinase Inhibitor Library SuzukiCoupling->FinalCompound Final Products

Sources

Application

The Strategic Utility of 2-Bromo-3-cyclopropoxybenzaldehyde in Heterocyclic Synthesis: Advanced Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Precursor In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is critical for the successful and streamlined synthesis of these valuable targets. 2-Bromo-3-cyclopropoxybenzaldehyde emerges as a highly versatile and promising precursor for the construction of a diverse range of heterocyclic scaffolds. Its unique trifecta of functional handles—a reactive aldehyde, a strategically positioned bromine atom amenable to cross-coupling reactions, and a robust cyclopropoxy group—offers a powerful platform for the synthesis of novel quinolines, quinazolines, benzofurans, and indoles. This guide provides an in-depth exploration of the synthetic utility of this precursor, complete with detailed application notes and validated protocols designed for researchers, scientists, and professionals in drug development.

The aldehyde functionality serves as a key electrophilic site for condensation and cyclization reactions. The bromine atom at the ortho position is an excellent handle for palladium- or copper-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions, enabling intramolecular cyclizations to forge the heterocyclic core. The 3-cyclopropoxy group, being a small, rigid, and lipophilic moiety, can impart unique conformational constraints and improve the pharmacokinetic profile of the resulting molecules, a desirable feature in drug discovery.

This document will delve into specific, field-proven protocols for the synthesis of four major classes of heterocycles from 2-Bromo-3-cyclopropoxybenzaldehyde, explaining the mechanistic rationale behind the chosen methodologies and providing comprehensive, step-by-step instructions.

I. Synthesis of 8-Cyclopropoxyquinolines via Friedländer Annulation

The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] In this application, we leverage this reaction to synthesize 8-cyclopropoxyquinoline derivatives, which are of interest for their potential biological activities.

Mechanistic Insight

The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of 2-Bromo-3-cyclopropoxybenzaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to yield the aromatic quinoline ring system. The use of a palladium catalyst in a subsequent step can be employed for further functionalization at the 4-position if desired, by leveraging the bromine atom.

Friedlander_Annulation Precursor 2-Bromo-3-cyclopropoxybenzaldehyde Intermediate1 Aldol Adduct Precursor->Intermediate1 Condensation ActiveMethylene Active Methylene Compound (e.g., ketone) ActiveMethylene->Intermediate1 Base Base (e.g., KOH) Base->Intermediate1 Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Dehydration Product 8-Cyclopropoxy-4-bromoquinoline Derivative Intermediate2->Product Cyclization & Aromatization

Caption: Friedländer Annulation Workflow.

Experimental Protocol: Synthesis of 4-Bromo-8-cyclopropoxy-2-methylquinoline

Materials:

  • 2-Bromo-3-cyclopropoxybenzaldehyde

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Bromo-3-cyclopropoxybenzaldehyde (1.0 eq) in ethanol (10 mL/mmol), add acetone (3.0 eq).

  • Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol (5 mL/mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane (20 mL/mmol) and water (20 mL/mmol).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution (15 mL/mmol) and brine (15 mL/mmol).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-Bromo-8-cyclopropoxy-2-methylquinoline.

ParameterValue
Reactant Ratio 1:3 (Aldehyde:Acetone)
Base Potassium Hydroxide
Solvent Ethanol
Temperature Reflux (78 °C)
Typical Yield 75-85%

II. Synthesis of 8-Cyclopropoxyquinazolines via Copper-Catalyzed Tandem Reaction

Quinazolines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. A highly efficient method for their synthesis involves a copper-catalyzed tandem reaction of a 2-bromobenzaldehyde with an amidine.[3] This approach allows for the one-pot construction of the quinazoline core.

Mechanistic Insight

The reaction is initiated by the condensation of the 2-Bromo-3-cyclopropoxybenzaldehyde with the amidine to form an imine intermediate. This is followed by an intramolecular Ullmann-type C-N coupling, catalyzed by copper, where the nitrogen of the imine attacks the carbon bearing the bromine atom to form the six-membered ring. Subsequent aromatization leads to the final quinazoline product.

Quinazoline_Synthesis Precursor 2-Bromo-3-cyclopropoxybenzaldehyde Intermediate Imine Intermediate Precursor->Intermediate Condensation Amidine Amidine Amidine->Intermediate Cu_Catalyst Cu(I) Catalyst Product 8-Cyclopropoxyquinazoline Derivative Cu_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Intermediate->Product Intramolecular Ullmann Coupling

Caption: Copper-Catalyzed Quinazoline Synthesis.

Experimental Protocol: Synthesis of 8-Cyclopropoxy-2-phenylquinazoline

Materials:

  • 2-Bromo-3-cyclopropoxybenzaldehyde

  • Benzamidine hydrochloride

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add 2-Bromo-3-cyclopropoxybenzaldehyde (1.0 eq), benzamidine hydrochloride (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (10 mL/mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL/mmol).

  • Wash the organic mixture with water (3 x 20 mL/mmol) and brine (20 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8-Cyclopropoxy-2-phenylquinazoline.

ParameterValue
Catalyst Copper(I) Iodide
Base Potassium Carbonate
Solvent DMF
Temperature 120 °C
Typical Yield 65-75%

III. Synthesis of 7-Cyclopropoxybenzofurans via Palladium-Catalyzed Sonogashira Coupling and Cyclization

Benzofurans are prevalent scaffolds in natural products and pharmaceuticals. A powerful strategy for their synthesis involves a Sonogashira coupling of an ortho-halophenol or its derivative with a terminal alkyne, followed by an intramolecular cyclization.[4][5] By starting with 2-Bromo-3-cyclopropoxybenzaldehyde, we can access 7-cyclopropoxybenzofuran derivatives.

Mechanistic Insight

The synthesis commences with a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between 2-Bromo-3-cyclopropoxybenzaldehyde and a terminal alkyne.[5][6] This forms a 2-alkynyl-3-cyclopropoxybenzaldehyde intermediate. The subsequent step involves an intramolecular nucleophilic attack of the oxygen from the cyclopropoxy group (after a potential rearrangement or activation) or an external oxygen nucleophile on the alkyne, often promoted by a catalyst or base, leading to the formation of the furan ring. The aldehyde group can then be further manipulated.

Benzofuran_Synthesis Precursor 2-Bromo-3-cyclopropoxybenzaldehyde Intermediate 2-Alkynyl-3-cyclopropoxy- benzaldehyde Precursor->Intermediate Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Intermediate Pd_Catalyst Pd Catalyst Pd_Catalyst->Intermediate Cu_Catalyst Cu(I) Cocatalyst Cu_Catalyst->Intermediate Base Base (e.g., Et₃N) Base->Intermediate Product 7-Cyclopropoxybenzofuran Derivative Intermediate->Product Intramolecular Cyclization

Caption: Sonogashira Coupling and Cyclization for Benzofurans.

Experimental Protocol: Synthesis of 7-Cyclopropoxy-2-phenylbenzofuran-4-carbaldehyde

Materials:

  • 2-Bromo-3-cyclopropoxybenzaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Ethyl Acetate

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Sonogashira Coupling: To a solution of 2-Bromo-3-cyclopropoxybenzaldehyde (1.0 eq) in a mixture of toluene (8 mL/mmol) and triethylamine (4 mL/mmol), add phenylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Stir the mixture at 70 °C under an argon atmosphere for 8-10 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to isolate the 2-(phenylethynyl)-3-cyclopropoxybenzaldehyde intermediate.

  • Cyclization: Dissolve the intermediate in a suitable solvent like DMF.

  • Add a base such as potassium carbonate (2.0 eq) and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain 7-Cyclopropoxy-2-phenylbenzofuran-4-carbaldehyde.

ParameterValue
Catalyst Pd(PPh₃)₂Cl₂ / CuI
Base Triethylamine / K₂CO₃
Solvent Toluene/Et₃N, then DMF
Temperature 70 °C, then 100-120 °C
Typical Yield 60-70% over two steps

IV. Synthesis of 7-Cyclopropoxyindoles via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed annulation of an ortho-haloaniline with an alkyne, providing a direct route to polysubstituted indoles.[7][8] While our precursor is an aldehyde, it can be readily converted to the corresponding aniline, which can then undergo the Larock cyclization.

Mechanistic Insight

The synthesis begins with the conversion of the aldehyde group of 2-Bromo-3-cyclopropoxybenzaldehyde to an oxime, followed by reduction to the corresponding aminomethyl group, and subsequent oxidation to an amine (or via alternative amination strategies). The resulting 2-bromo-3-cyclopropoxyaniline is then subjected to a palladium-catalyzed reaction with a disubstituted alkyne. The proposed mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkyne insertion and reductive elimination to form the indole ring.

Larock_Indole_Synthesis Precursor 2-Bromo-3-cyclopropoxy- benzaldehyde Aniline_Derivative 2-Bromo-3-cyclopropoxy- aniline Precursor->Aniline_Derivative Multistep Conversion Product 7-Cyclopropoxyindole Derivative Aniline_Derivative->Product Pd-Catalyzed Annulation Alkyne Disubstituted Alkyne Alkyne->Product Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Product Ligand Ligand (e.g., PPh₃) Ligand->Product Base Base (e.g., Na₂CO₃) Base->Product

Caption: Larock Indole Synthesis Pathway.

Experimental Protocol: Synthesis of 7-Cyclopropoxy-2,3-diphenylindole

Materials:

  • 2-Bromo-3-cyclopropoxyaniline (synthesized from the title precursor)

  • Diphenylacetylene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine 2-bromo-3-cyclopropoxyaniline (1.0 eq), diphenylacetylene (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.2 eq), and sodium carbonate (2.5 eq).

  • Add anhydrous DMF (10 mL/mmol).

  • Heat the mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL/mmol).

  • Wash with water (3 x 20 mL/mmol) and brine (20 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 7-Cyclopropoxy-2,3-diphenylindole.

ParameterValue
Catalyst Palladium(II) Acetate
Ligand Triphenylphosphine
Base Sodium Carbonate
Solvent DMF
Temperature 100 °C
Typical Yield 55-65%

Conclusion and Future Outlook

2-Bromo-3-cyclopropoxybenzaldehyde has been demonstrated to be a remarkably versatile and valuable precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of quinolines, quinazolines, benzofurans, and indoles showcase the strategic application of both classical and modern synthetic methodologies. The presence of the cyclopropoxy moiety offers an exciting avenue for the development of novel chemical entities with potentially enhanced biological properties. The modular nature of these synthetic routes allows for the facile generation of libraries of compounds for screening in drug discovery programs. Further exploration of other cyclization strategies and the derivatization of the resulting heterocyclic scaffolds will undoubtedly continue to expand the synthetic utility of this powerful building block.

References

  • Burch, J. D., & Eidamshaus, C. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link]

  • Gao, Y., et al. (2014). A one-pot tandem approach for the synthesis of pyrazolo[1,5-a]quinazolines from 2-bromobenzaldehydes and 5-aminopyrazoles. RSC Advances, 4(63), 33435-33438.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wang, S., Li, P., Yu, L., & Wang, L. (2011). Palladium-Catalyzed Direct C–H Bond Functionalizations of (Z)-2-Bromovinyl Phenyl Ethers: Synthesis of 2-Substituted Benzo[b]furans. Organic Letters, 13(22), 5968–5971. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Indole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Der Pharma Chemica, 7(7), 116-127. [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]

  • Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • NIH National Center for Biotechnology Information. (2006). Synthesis of Indoles from o-Haloanilines. [Link]

  • MDPI. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. [Link]

  • MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • RSC Publishing. (2015). Cu(i)-catalyzed annulation for the synthesis of substituted naphthalenes using o-bromobenzaldehydes and β-ketoesters as substrates. [Link]

  • RSC Publishing. (2016). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

  • ResearchGate. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Bentham Science Publishers. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]

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Method

High-Efficiency Column Chromatography Purification of 2-Bromo-3-cyclopropoxybenzaldehyde: A Comprehensive Application Note

Introduction & Chromatographic Rationale 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8) is a highly valuable, sterically hindered building block utilized in the synthesis of complex active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Rationale

2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8) is a highly valuable, sterically hindered building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The synthesis of this compound typically involves the O-alkylation of the precursor 2-bromo-3-hydroxybenzaldehyde [2] with a cyclopropylating agent (such as cyclopropyl bromide) under basic conditions.

The primary downstream bottleneck in this synthetic pathway is the preparative purification of the crude reaction mixture. To achieve >98% purity, the chromatographic strategy must exploit the drastic shift in intermolecular forces that occurs during the reaction. The starting material possesses a free phenolic hydroxyl group, which acts as a strong hydrogen-bond donor. This causes it to interact tightly with the silanol groups (Si-OH) on the normal-phase silica gel stationary phase. In contrast, the successful attachment of the bulky cyclopropoxy group eliminates this hydrogen-bonding capability, leaving the target molecule to interact with the stationary phase solely via weaker dipole-dipole interactions from the aldehyde and ether moieties.

Understanding this causality dictates our purification approach: normal-phase flash chromatography using a step-gradient of non-polar to moderately polar solvents[3].

Physicochemical Profiling

To predict the elution order and optimize the solvent system, we must compare the physicochemical properties of the crude mixture components.

Table 1: Physicochemical Properties & Expected Chromatographic Behavior

Compound CategoryKey Functional GroupsPolarity ProfileExpected Retention (Rf in 9:1 Hexane:EtOAc)
Alkylating Agent (e.g., Cyclopropyl bromide)HalideNon-polar~0.85 - 0.95 (Elutes at solvent front)
Target Product (2-Bromo-3-cyclopropoxybenzaldehyde)Ether, Aldehyde, Aryl BromideModerate~0.45 - 0.55 (Target fraction)
Starting Material (2-bromo-3-hydroxybenzaldehyde)Phenol, Aldehyde, Aryl BromideHigh (Strong H-bonding)~0.10 - 0.15 (Retained on column)

Workflow & Separation Logic Diagrams

SeparationLogic cluster_0 Silica Gel Column (Normal Phase) Crude Crude Reaction Mixture (Post-Alkylation) NonPolar Non-Polar Impurities (e.g., Alkyl Halides, High Rf) Crude->NonPolar Elutes First (100% Hexane) Target Target: 2-Bromo-3-cyclopropoxybenzaldehyde (No H-Bonding, Moderate Rf) Crude->Target Elutes Second (Hexane:EtOAc 9:1) SM Impurity: 2-Bromo-3-hydroxybenzaldehyde (Strong H-Bonding, Low Rf) Crude->SM Retained on Column (Requires >30% EtOAc)

Chromatographic separation logic based on functional group polarity and hydrogen bonding.

Workflow N1 1. TLC Profiling Hexane/EtOAc N2 2. Column Packing Silica 230-400 mesh N1->N2 N3 3. Dry Loading Silica Adsorption N2->N3 N4 4. Flash Elution Step-Gradient N3->N4 N5 5. Fraction Analysis UV & KMnO4 Stain N4->N5

Step-by-step workflow for the flash chromatography purification.

Detailed Step-by-Step Purification Protocol

This methodology is grounded in the foundational principles of rapid preparative separations[3] and is optimized for a 1–10 gram scale.

Step 4.1: TLC Optimization
  • Prepare a series of silica gel 60 F254 TLC plates.

  • Spot the crude mixture alongside pure reference standards (if available) of the starting material.

  • Develop the plates in varying ratios of Hexane and Ethyl Acetate (EtOAc) (e.g., 100:0, 95:5, 90:10).

  • Expert Insight : The optimal solvent system for isocratic or step-gradient elution is one where the target compound (2-Bromo-3-cyclopropoxybenzaldehyde) exhibits an Rf value of exactly 0.30. For this specific molecule, a 90:10 Hexane:EtOAc mixture typically achieves this ideal retention factor.

Step 4.2: Column Preparation (Slurry Method)
  • Select a glass column with a diameter appropriate for your crude mass (e.g., a 2-inch diameter column for 5 grams of crude material).

  • Prepare a uniform slurry of 230-400 mesh silica gel in 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion. This prevents the formation of density gradients or air bubbles, which cause band distortion and poor resolution.

  • Apply positive air pressure to pack the bed tightly, ensuring the solvent level never drops below the top of the silica.

Step 4.3: Sample Loading (Dry Loading Technique)

Causality Check: Alkylation reactions often utilize phase-transfer catalysts or leave behind viscous oily residues that exhibit poor solubility in the non-polar eluent (Hexane). Wet-loading such a mixture will cause severe band tailing. Dry loading circumvents this by pre-adsorbing the crude mixture onto silica, ensuring a perfectly flat and narrow sample band.

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel (approximately 2 to 3 times the mass of the crude material) to the solution.

  • Evaporate the DCM completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour this powder onto the flat top of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand on top to prevent physical disturbance of the sample band during solvent addition.

Step 4.4: Step-Gradient Elution
  • Solvent Front Flush (Fractions 1-5) : Elute with 2 column volumes (CV) of 100% Hexane. This will rapidly flush out unreacted cyclopropyl bromide and any non-polar hydrocarbon impurities.

  • Target Elution (Fractions 6-25) : Switch the mobile phase to 95:5 Hexane:EtOAc for 1 CV, then step up to 90:10 Hexane:EtOAc. Collect fractions in standard test tubes (e.g., 20 mL per tube). The target 2-Bromo-3-cyclopropoxybenzaldehyde will elute in this window.

  • Column Flush (Fractions 26+) : If recovery of the unreacted 2-bromo-3-hydroxybenzaldehyde is required, increase the polarity to 70:30 Hexane:EtOAc to break the strong hydrogen bonds and elute the phenol.

Step 4.5: Fraction Analysis & Self-Validation

A robust protocol must be a self-validating system. Relying solely on UV absorption is insufficient, as both the target and impurities are UV-active.

  • Spot an aliquot of each collected fraction onto a TLC plate.

  • Primary Validation : Visualize under short-wave UV light (254 nm).

  • Secondary Validation (Chemical Staining) : Dip the TLC plate into a Potassium Permanganate (KMnO₄) stain or 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, followed by gentle heating.

    • Why? 2,4-DNP specifically reacts with the aldehyde group, yielding a bright orange/red spot, confirming the presence of the benzaldehyde core. KMnO₄ will oxidize the cyclopropyl and aldehyde groups, appearing as bright yellow spots against a purple background.

  • Pool only the fractions that show a single, pure spot corresponding to the target Rf.

  • Concentrate the pooled fractions under reduced pressure. Maintain the water bath temperature below 40°C to prevent thermal degradation of the aldehyde.

Troubleshooting & Expert Insights

  • Aldehyde Auto-Oxidation : Benzaldehyde derivatives are notoriously susceptible to auto-oxidation, converting to their corresponding benzoic acids upon prolonged exposure to atmospheric oxygen. To maintain the integrity of the purified 2-Bromo-3-cyclopropoxybenzaldehyde, immediately flush the storage vial with an inert gas (Argon or Nitrogen) and store at 2–8°C.

  • Co-Elution with Halogenated Byproducts : If TLC reveals that the target compound is co-eluting with a slightly less polar impurity (e.g., a halogenated byproduct), reduce the initial polarity of the gradient. Start the target elution phase at 98:2 Hexane:EtOAc and decrease the fraction collection volume to maximize resolution.

References

  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. ResearchGate / Tetrahedron Letters.[Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-Bromo-3-cyclopropoxybenzaldehyde

Executive Summary The unambiguous structural characterization and purity assessment of halogenated reactive intermediates are critical milestones in small-molecule drug development. 2-Bromo-3-cyclopropoxybenzaldehyde (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization and purity assessment of halogenated reactive intermediates are critical milestones in small-molecule drug development. 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8)[1] is a highly functionalized aromatic building block featuring a reactive formyl group, a heavy halogen (bromine), and a sterically distinct cyclopropoxy ether linkage. This application note details a robust, multi-technique analytical workflow designed to elucidate its molecular structure, verify functional group integrity, and quantify purity while mitigating the inherent instability of reactive aldehydes.

Chemical Profiling & Analytical Challenges

As a reactive intermediate, 2-Bromo-3-cyclopropoxybenzaldehyde presents specific analytical challenges that dictate the choice of instrumentation:

  • Aldehyde Reactivity: In the presence of oxygen or ambient air, aldehydes are highly prone to autoxidation, converting into their corresponding carboxylic acids[2]. Analytical methods, particularly chromatography, must be designed to separate and quantify the parent aldehyde from its oxidized degradant.

  • Isotopic Signature: The presence of a bromine atom provides a distinct mass spectrometric advantage. Bromine naturally occurs as two stable isotopes (

    
     and 
    
    
    
    ) in an approximate 1:1 ratio, resulting in a characteristic doublet pattern for the molecular ion and all halogen-retaining fragments[3].
  • Steric and Electronic Shielding: The cyclopropoxy group introduces unique ring-strain and shielding effects that must be carefully assigned using multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow Architecture

The following diagram outlines the logical progression of our multi-technique characterization strategy. Each method serves as an orthogonal validation point to ensure absolute structural confidence.

AnalyticalWorkflow Start 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: 1243471-22-8) GCMS GC-MS (EI) Molecular Weight & Isotopes Start->GCMS NMR 1H & 13C NMR Structural Elucidation Start->NMR FTIR ATR-FTIR Functional Group ID Start->FTIR HPLC HPLC-UV Purity & Degradation Start->HPLC GCMS_Data m/z 240/242[M]+ Bromine Isotope Ratio (1:1) GCMS->GCMS_Data NMR_Data Aldehyde ~10.3 ppm Cyclopropyl ~0.8 ppm NMR->NMR_Data FTIR_Data C=O Stretch ~1690 cm⁻¹ C-Br Stretch ~650 cm⁻¹ FTIR->FTIR_Data HPLC_Data API Quantification Oxidation Monitoring HPLC->HPLC_Data Final Validated Analytical Profile for Drug Development GCMS_Data->Final NMR_Data->Final FTIR_Data->Final HPLC_Data->Final

Multi-technique analytical workflow for the characterization of 2-Bromo-3-cyclopropoxybenzaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Principles

GC-MS utilizing Electron Ionization (EI) at 70 eV is selected due to the molecule's volatility and thermal stability. EI is a "hard" ionization technique that induces reproducible fragmentation pathways. The primary diagnostic feature is the 1:1 isotopic doublet at


 240 and 242, which acts as an intrinsic, self-validating marker confirming that the bromine atom has not been lost during prior synthetic steps[3].
Self-Validating Protocol
  • System Tuning: Tune the mass spectrometer using decafluorotriphenylphosphine (DFTPP) to ensure precise

    
     axis calibration across the 40–400 Da range.
    
  • Blank Verification: Inject 1 µL of LC-MS grade ethyl acetate to confirm the absence of column carryover or ghost peaks.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of ethyl acetate.

  • Acquisition: Inject 1 µL in splitless mode. Utilize an oven temperature program starting at 100 °C (hold 2 min), ramping to 280 °C at 15 °C/min, and holding for 5 minutes.

Quantitative Data Summary
Ion Type

(Predicted)
Relative AbundanceStructural Assignment
Molecular Ion

240 / 242~40%

(1:1 Isotopic Doublet)
Fragment

211 / 213~100% (Base)Loss of formyl radical (-29 Da)
Fragment

199 / 201~60%Loss of cyclopropyl radical (-41 Da)
Fragment

161~30%Loss of bromine radical (-79 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Principles

Multi-nuclear NMR is indispensable for definitive mapping of the carbon skeleton. Deuterated chloroform (


) is chosen as the solvent because it lacks exchangeable protons and readily dissolves moderately polar aromatic aldehydes. In the 

-NMR spectrum, the aldehyde carbonyl carbon is highly deshielded and reliably appears downfield between 190.64 and 190.90 ppm[4], providing a definitive marker for the formyl group.
Self-Validating Protocol
  • Standardization: Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy, which is critical for preventing the misassignment of the highly shielded cyclopropyl protons.

  • Sample Preparation: Dissolve 15 mg (for

    
    ) or 50 mg (for 
    
    
    
    ) of the sample in 0.6 mL of
    
    
    .
  • Acquisition: Acquire

    
    -NMR at 400 MHz (16 scans) and 
    
    
    
    -NMR at 100 MHz (512 scans) with a relaxation delay (
    
    
    ) of 2.0 seconds to ensure complete relaxation of quaternary carbons.
Quantitative Data Summary
NucleusChemical Shift (

, ppm)
Multiplicity / IntegrationAssignment

~10.30Singlet, 1HAldehyde (-CHO)

~7.20 - 7.60Multiplets, 3HAromatic protons (C4, C5, C6)

~3.80Multiplet, 1HCyclopropyl methine (-O-CH)

~0.70 - 0.90Multiplet, 4HCyclopropyl methylenes (-CH

-CH

-)

~191.0QuaternaryCarbonyl Carbon (C=O)

~155.0QuaternaryAromatic C-O (C3)

~118.0QuaternaryAromatic C-Br (C2)

~52.0MethineCyclopropyl (-CH)

~6.5MethyleneCyclopropyl (-CH

)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Principles

FT-IR provides rapid, orthogonal confirmation of functional groups. Attenuated Total Reflectance (ATR) is utilized rather than traditional KBr pellet pressing. KBr is hygroscopic; absorbed moisture can obscure the critical C-H aldehyde stretching region (~2750 cm


) and induce sample degradation. ATR allows for direct, non-destructive analysis of the neat powder.
Self-Validating Protocol
  • Background Subtraction: Perform a background scan (32 scans) on the clean diamond ATR crystal immediately prior to sample analysis to digitally subtract atmospheric

    
     and water vapor.
    
  • Sample Analysis: Place ~2 mg of neat powder onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Collect 32 scans at a resolution of 4 cm

    
     from 4000 to 400 cm
    
    
    
    .
Quantitative Data Summary
Wavenumber (cm

)
IntensityFunctional Group Assignment
~2850 & ~2750Weak (Fermi Resonance)Aldehyde C-H stretch
~1690StrongAldehyde Carbonyl C=O stretch
~1580MediumAromatic C=C stretch
~1220StrongAsymmetric C-O-C (Ether) stretch
~650MediumC-Br stretch

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Principles

Because aldehydes readily oxidize to carboxylic acids[2], an HPLC method must be capable of resolving 2-bromo-3-cyclopropoxybenzaldehyde from its primary degradant, 2-bromo-3-cyclopropoxybenzoic acid. A reverse-phase C18 column is utilized with an acidic mobile phase modifier (0.1% Trifluoroacetic Acid, TFA). The TFA suppresses the ionization of the carboxylic acid degradant, preventing peak tailing and ensuring sharp, quantifiable peaks for both the API and its impurities.

Self-Validating Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas via ultrasonication for 10 minutes.

  • System Suitability Test (SST): Inject a known reference standard mixture of the aldehyde and its corresponding acid. The system is validated only if the resolution (

    
    ) between the two peaks is 
    
    
    
    , the tailing factor (
    
    
    ) for the aldehyde is
    
    
    , and theoretical plates (
    
    
    ) are
    
    
    .
  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL solution.

  • Acquisition: Run the gradient program at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.

Quantitative Data Summary (Gradient Program)
Time (min)% Mobile Phase A (Water + TFA)% Mobile Phase B (ACN + TFA)
0.08020
10.02080
12.02080
12.18020
15.08020 (Re-equilibration)

References

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at:[Link]

  • Orient J Chem. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at:[Link]

Sources

Method

Scale-up synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde for laboratory use

Application Note: Scale-Up Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde via Copper-Catalyzed Chan-Lam Coupling Executive Summary & Strategic Rationale The incorporation of cyclopropyl ethers into aryl scaffolds is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde via Copper-Catalyzed Chan-Lam Coupling

Executive Summary & Strategic Rationale

The incorporation of cyclopropyl ethers into aryl scaffolds is a highly prized strategy in modern drug development. The cyclopropyl group significantly enhances lipophilic efficiency (LipE) and metabolic stability compared to acyclic alkyl ethers, primarily owing to its stronger C-H bond dissociation energy (106 kcal/mol vs. 98 kcal/mol for isopropyl)[1].

Historically, synthesizing cyclopropyl aryl ethers via standard Williamson ether synthesis (S_N2) has been severely limited. Cyclopropyl halides are poor electrophiles that preferentially undergo E2 elimination under forcing conditions, leading to allyl-containing byproducts[1]. To bypass these limitations, this protocol leverages a copper-catalyzed Chan-Lam oxidative cross-coupling. By reacting 2-bromo-3-hydroxybenzaldehyde with potassium cyclopropyltrifluoroborate, we achieve highly selective O-cyclopropylation[2]. This method tolerates the sensitive aldehyde and aryl bromide functional groups, providing a scalable, robust, and high-yielding pathway for laboratory synthesis.

Mechanistic Causality & Reaction Design

Every reagent in this protocol is selected based on precise mechanistic requirements to ensure a self-validating and highly efficient system:

  • Precatalyst (Cu(OAc)₂): Provides the Cu(II) center necessary for initial transmetalation with the boron species[3].

  • Ligand (1,10-Phenanthroline): This bidentate nitrogen ligand coordinates to the copper center, stabilizing the highly reactive Cu(III) intermediate and suppressing undesired homocoupling of the cyclopropylboron reagent[1].

  • Cyclopropyl Source (Potassium Cyclopropyltrifluoroborate): Selected over cyclopropylboronic acid due to its superior bench stability. It undergoes slow, controlled hydrolysis in the reaction mixture, maintaining a low steady-state concentration of the active boronic acid, which minimizes competitive protodeboronation[1].

  • Terminal Oxidant (O₂, 1 atm): Essential for oxidizing the Cu(II) complex to the Cu(III) state. This high-valent state is thermodynamically required to drive the final reductive elimination step that forms the C-O bond[3][4].

  • Water Scavenger (4Å Molecular Sieves): Prevents the accumulation of adventitious water, which can prematurely quench the active boron species[5].

ChanLamMechanism Cu2 Cu(II) Precatalyst [Cu(OAc)₂ + 1,10-phenanthroline] Transmetalation Transmetalation (Potassium cyclopropyltrifluoroborate) Cu2->Transmetalation Cu2_cPr Cyclopropyl-Cu(II) Intermediate Transmetalation->Cu2_cPr LigandExchange Ligand Exchange (2-Bromo-3-hydroxybenzaldehyde) Cu2_cPr->LigandExchange Cu2_Complex Cyclopropyl-Cu(II)-OAr Complex LigandExchange->Cu2_Complex Oxidation Oxidation (1 atm O₂) Cu2_Complex->Oxidation Cu3_Complex Cyclopropyl-Cu(III)-OAr Complex Oxidation->Cu3_Complex ReductiveElimination Reductive Elimination (C-O Bond Formation) Cu3_Complex->ReductiveElimination Product Product: 2-Bromo-3-cyclopropoxybenzaldehyde ReductiveElimination->Product Cu1 Cu(I) Species ReductiveElimination->Cu1 Cu1->Cu2 Reoxidation via O₂

Figure 1: Catalytic cycle of the Chan-Lam O-cyclopropylation of phenols.

Quantitative Data: Scale-Up Stoichiometry

The following table summarizes the optimized reagent quantities for a 100 mmol scale-up synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Bromo-3-hydroxybenzaldehyde 201.021.0020.10 gLimiting Reagent (Nucleophile)
Potassium cyclopropyltrifluoroborate 147.952.0029.59 gCyclopropylating Agent
Copper(II) acetate (Cu(OAc)₂) 181.630.203.63 gMetal Precatalyst
1,10-Phenanthroline 180.210.203.60 gBidentate Ligand
4Å Molecular Sieves (Powdered) N/A2.5 wt eq50.00 gWater Scavenger
Toluene (Anhydrous) 92.140.2 M500 mLReaction Solvent
Oxygen (O₂) 32.00Excess1 atmTerminal Oxidant

Experimental Workflow & Self-Validating Protocol

ExperimentalWorkflow Phase1 Phase 1: Assembly Combine Reagents & 4Å MS in Toluene Phase2 Phase 2: Reaction O₂ Atmosphere (1 atm) 80 °C, 24 h Phase1->Phase2 Phase3 Phase 3: IPC HPLC/TLC Verification (Self-Validation) Phase2->Phase3 Phase3->Phase2 If incomplete Phase4 Phase 4: Workup Celite Filtration & Aqueous Extraction Phase3->Phase4 If >95% conversion Phase5 Phase 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) Phase4->Phase5

Figure 2: Step-by-step experimental workflow and in-process control loop.

Phase 1: Reaction Assembly

  • To an oven-dried 1 L three-neck round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-hydroxybenzaldehyde (20.10 g, 100 mmol).

  • Add potassium cyclopropyltrifluoroborate (29.59 g, 200 mmol), Cu(OAc)₂ (3.63 g, 20 mmol), 1,10-phenanthroline (3.60 g, 20 mmol), and freshly activated powdered 4Å molecular sieves (50.0 g)[5].

  • Seal the flask with rubber septa and purge the atmosphere with dry Oxygen (O₂) by evacuating and backfilling via an O₂-filled balloon three times.

  • Inject anhydrous toluene (500 mL) via syringe. Ensure the O₂ balloon remains attached to maintain a 1 atm oxygen atmosphere[1].

Phase 2: Catalytic Cycle Initiation

  • Transfer the flask to a pre-heated oil bath set to 80 °C.

  • Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous mixture and optimal O₂ mass transfer into the solvent.

  • Allow the reaction to proceed for 24 hours. The mixture will transition to a dark green/brown color, indicative of the active copper complexes[3].

Phase 3: In-Process Control (IPC) & Self-Validation Trustworthiness Check: Do not proceed to workup without analytical validation.

  • Withdraw a 0.1 mL aliquot, dilute with EtOAc (1 mL), and filter through a micro-plug of Celite.

  • Analyze via HPLC (UV detection at 254 nm) or TLC (Hexanes/EtOAc 4:1).

  • Decision Gate: If the remaining 2-bromo-3-hydroxybenzaldehyde is >5%, add an additional 5 mol% Cu(OAc)₂, re-purge with O₂, and heat for an additional 6 hours. If <5%, proceed to Phase 4.

Phase 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the crude mixture through a 2-inch pad of Celite in a sintered glass funnel to remove the copper salts and molecular sieves[5]. Wash the filter cake thoroughly with EtOAc (3 × 100 mL).

  • Transfer the filtrate to a separatory funnel. Wash with 1M aqueous HCl (200 mL) to remove the 1,10-phenanthroline ligand, followed by saturated aqueous NaHCO₃ (200 mL), and finally brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

Phase 5: Purification & Analytical Validation

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 10% EtOAc in Hexanes). The product, 2-bromo-3-cyclopropoxybenzaldehyde, elutes as a pale yellow oil/solid.

  • Final Validation: Confirm product identity and purity via ¹H NMR. Look for the distinct aldehyde proton (~10.3 ppm, s, 1H) and the cyclopropyl protons (m, 4H at ~0.8-0.9 ppm, and m, 1H at ~3.8 ppm). HRMS should confirm the exact mass corresponding to C₁₀H₉BrO₂.

Troubleshooting & Safety

  • Stalled Reaction: Often caused by insufficient O₂ mass transfer. Ensure vigorous stirring and verify that the O₂ balloon is inflated.

  • Protodeboronation: If the boron reagent decomposes prematurely, it is likely due to adventitious water. Ensure toluene is strictly anhydrous and molecular sieves are freshly activated at 300 °C.

  • Safety: 2-Bromo-3-hydroxybenzaldehyde is a skin and eye irritant. Copper salts are toxic to aquatic life; dispose of all aqueous washes and Celite cakes in designated heavy-metal waste containers.

References

Sources

Application

Application Notes and Protocols: 2-Bromo-3-cyclopropoxybenzaldehyde as a Key Intermediate in the Synthesis of Bioactive Molecules

Abstract These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-Bromo-3-cyclopropoxybenzaldehyde. This versat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-Bromo-3-cyclopropoxybenzaldehyde. This versatile intermediate is a valuable building block for the synthesis of a diverse range of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This document provides an in-depth exploration of its chemical reactivity, detailed experimental protocols for key transformations, and insights into the rationale behind methodological choices, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Advantage of 2-Bromo-3-cyclopropoxybenzaldehyde

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. The design and synthesis of small molecules that can modulate biological pathways with high specificity and efficacy are paramount.[1] Within this context, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency and the accessible chemical space for lead optimization. 2-Bromo-3-cyclopropoxybenzaldehyde has emerged as a particularly valuable scaffold for several key reasons:

  • Orthogonal Functional Handles: The molecule possesses three distinct and chemically addressable functional groups: an aldehyde, a bromine atom, and a cyclopropoxy group. This orthogonality allows for selective and sequential modifications, providing a robust platform for generating molecular diversity.

  • The Aldehyde Group: This versatile functional group can participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems, which are prevalent in many drug candidates.[2]

  • The Bromo Substituent: The bromine atom is an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5] These reactions are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide range of aryl, heteroaryl, and amine moieties.

  • The Cyclopropoxy Group: The cyclopropyl ring is a desirable feature in many drug candidates. It can enhance metabolic stability, improve lipophilicity, and provide a unique three-dimensional structural element that can lead to favorable interactions with biological targets.

This guide will delve into the practical applications of 2-Bromo-3-cyclopropoxybenzaldehyde, with a focus on two of the most powerful synthetic transformations it can undergo: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthetic Transformations and Protocols

The strategic derivatization of 2-Bromo-3-cyclopropoxybenzaldehyde through cross-coupling reactions opens a gateway to a vast array of complex molecular architectures. The following sections provide detailed protocols and the underlying mechanistic principles for these key transformations.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[5][6][7] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[5]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are the most widely used for Suzuki couplings.[6] The choice of a specific palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is crucial for reaction efficiency. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is essential for the activation of the organoboron species, typically a boronic acid or ester, to facilitate transmetalation to the palladium center.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: The choice of solvent is critical and often involves a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution to dissolve the inorganic base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Bromo-3-cyclopropoxybenzaldehyde with an arylboronic acid.

Materials:

  • 2-Bromo-3-cyclopropoxybenzaldehyde (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • Triphenylphosphine (PPh₃) (0.08 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-cyclopropoxybenzaldehyde, the arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix the Palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the main reaction flask.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Seal the flask with a septum and purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[[“]]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-cyclopropoxybenzaldehyde derivative.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup A Combine Reactants: 2-Bromo-3-cyclopropoxybenzaldehyde Arylboronic acid K2CO3 B Add Catalyst System: Pd(OAc)2 + PPh3 A->B C Add Solvents: 1,4-Dioxane/Water B->C D Inert Atmosphere: Purge with Ar/N2 C->D E Heating & Stirring: 90 °C, 4-12 h D->E F Reaction Monitoring: TLC / LC-MS E->F G Workup: Extraction & Washing F->G H Purification: Column Chromatography G->H I Final Product: 2-Aryl-3-cyclopropoxybenzaldehyde H->I

Caption: Workflow for the Suzuki-Miyaura coupling of 2-Bromo-3-cyclopropoxybenzaldehyde.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3] This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl amines, which are present in a vast number of pharmaceuticals.[3]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands, such as XPhos, SPhos, or BINAP, are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing for its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of 2-Bromo-3-cyclopropoxybenzaldehyde with a primary or secondary amine.

Materials:

  • 2-Bromo-3-cyclopropoxybenzaldehyde (1.0 eq.)

  • Amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)

  • Xantphos (0.04 eq.)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add 2-Bromo-3-cyclopropoxybenzaldehyde, the amine, and cesium carbonate.

  • In a separate glovebox or under an inert atmosphere, add the palladium pre-catalyst (Pd₂(dba)₃) and the ligand (Xantphos).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-cyclopropoxybenzaldehyde derivative.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) A Combine Reactants: 2-Bromo-3-cyclopropoxybenzaldehyde Amine Cs2CO3 B Add Catalyst System: Pd2(dba)3 + Xantphos A->B C Add Anhydrous Solvent: Toluene B->C D Heating & Stirring: 100-120 °C, 12-24 h C->D E Reaction Monitoring: TLC / LC-MS D->E F Workup: Filtration through Celite E->F G Purification: Column Chromatography F->G H Final Product: 2-Amino-3-cyclopropoxybenzaldehyde G->H

Caption: Workflow for the Buchwald-Hartwig amination of 2-Bromo-3-cyclopropoxybenzaldehyde.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Consequently, they are a prime target for therapeutic intervention. The strategic use of 2-Bromo-3-cyclopropoxybenzaldehyde allows for the synthesis of diverse heterocyclic compounds that can effectively target the ATP-binding site of various kinases.[10]

The aldehyde functionality can be utilized to construct various heterocyclic cores, such as pyrimidines, pyridines, and indoles, which are privileged scaffolds in kinase inhibitor design.[4][10] The subsequent Suzuki or Buchwald-Hartwig coupling at the 2-position allows for the introduction of substituents that can occupy the hydrophobic regions of the kinase active site, thereby enhancing binding affinity and selectivity.[11]

Hypothetical Synthetic Scheme towards a Pyrazolopyrimidine Kinase Inhibitor Scaffold:

Kinase_Inhibitor_Synthesis A 2-Bromo-3-cyclopropoxy- benzaldehyde B Condensation with 3-Amino-1H-pyrazole A->B Reflux, AcOH (cat.) C Intermediate A B->C D Suzuki Coupling with Ar-B(OH)2 C->D Pd Catalyst, Base E Pyrazolopyrimidine Kinase Inhibitor Scaffold D->E

Caption: Synthetic pathway to a pyrazolopyrimidine kinase inhibitor scaffold.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the cross-coupling reactions of 2-Bromo-3-cyclopropoxybenzaldehyde based on analogous transformations reported in the literature. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-MiyauraPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90-1004-1275-95
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Toluene100-12012-2470-90

Conclusion

2-Bromo-3-cyclopropoxybenzaldehyde is a highly valuable and versatile intermediate for the synthesis of complex, bioactive molecules. Its unique combination of orthogonal functional groups allows for the strategic and efficient construction of diverse molecular scaffolds. The robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide medicinal chemists with powerful tools to explore a vast chemical space in the quest for novel therapeutics. The application of this intermediate in the synthesis of kinase inhibitors underscores its significance in modern drug discovery.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Li, J. J. (2021). Buchwald–Hartwig Amination. In Name Reactions. Springer. [Link]

  • Sable, P., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 534. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIHYDROPYRAN. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • R Discovery. (n.d.). 2-bromo Derivatives Research Articles. Retrieved from [Link]

  • Akwabi-Ameyaw, A., et al. (2016). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 24(12), 2744-2756. [Link]

  • Facile Synthesis of Alkylthio-Benzaldehydes. (n.d.). Synthetic Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. (n.d.). RSC.org. Retrieved from [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). RSC Medicinal Chemistry. [Link]

  • Beilstein Journals. (2025). Design and synthesis of bioactive molecules. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki reaction general procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN110885284A - Synthesis method of 2-bromomalondialdehyde.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved from [Link]

  • Vapourtec. (2022). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-cyclopropoxybenzaldehyde

This Application Note is designed as a high-level technical guide for researchers working with 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: Analogous to 196081-71-7). It synthesizes field-proven protocols with mechanistic in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for researchers working with 2-Bromo-3-cyclopropoxybenzaldehyde (CAS: Analogous to 196081-71-7). It synthesizes field-proven protocols with mechanistic insights to ensure successful cross-coupling while preserving the sensitive cyclopropyl ether and aldehyde functionalities.

Executive Summary

2-Bromo-3-cyclopropoxybenzaldehyde is a high-value scaffold for medicinal chemistry, offering a unique combination of a lipophilic, metabolically distinct cyclopropyl ether and a versatile aldehyde handle. However, its use in Palladium-catalyzed cross-coupling presents specific challenges:

  • Steric Congestion: The ortho-aldehyde and meta-cyclopropoxy groups create a crowded environment around the C-Br bond.

  • Cyclopropyl Stability: While generally robust, the cyclopropyl ether linkage can undergo ring-opening under acidic conditions or specific Lewis-acidic metal catalysis.

  • Aldehyde Reactivity: The aldehyde is susceptible to nucleophilic attack or oxidation/reduction side reactions if conditions are too harsh.

This guide provides optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, selected to maximize yield while maintaining scaffold integrity.

Strategic Reactivity Map

The following diagram illustrates the functional logic of the molecule and the decision pathways for experimental design.

ReactivityMap Substrate 2-Bromo-3-cyclopropoxybenzaldehyde Site_Br C-Br Bond (Oxidative Addition Site) Substrate->Site_Br Primary Reaction Site Site_Ald Aldehyde (CHO) (Electrophilic/Redox Active) Substrate->Site_Ald Secondary Risk Site Site_Cyc Cyclopropyl Ether (Acid Sensitive) Substrate->Site_Cyc Stability Constraint Path_Suzuki Suzuki-Miyaura (Biaryl Synthesis) Site_Br->Path_Suzuki Boronic Acids Base: K3PO4 Path_Buchwald Buchwald-Hartwig (C-N Bond Formation) Site_Br->Path_Buchwald Amines Base: Cs2CO3 Path_Sono Sonogashira (Alkynylation) Site_Br->Path_Sono Alkynes Base: Et3N Site_Ald->Path_Buchwald Avoid Strong Nucleophiles Site_Cyc->Path_Suzuki Avoid Strong Acid

Caption: Functional analysis of 2-Bromo-3-cyclopropoxybenzaldehyde showing reactive sites and reaction pathway constraints.

Experimental Protocols

Suzuki-Miyaura Coupling (Biaryl Synthesis)

Challenge: Steric hindrance from the ortho-aldehyde requires a highly active catalyst system. Solution: Use of SPhos or Pd(dppf)Cl₂ with a mild phosphate base to prevent aldol condensation of the aldehyde.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos is electron-rich and bulky, facilitating oxidative addition into the hindered C-Br bond [1].
Alternative Pd(dppf)Cl₂ (3-5 mol%)Robust alternative for less hindered boronic acids.
Base K₃PO₄ (2.0 equiv)Mild enough to preserve the aldehyde; basic enough to activate the boronic acid. Avoid hydroxides (KOH/NaOH).
Solvent Toluene / Water (10:1)Biphasic system dissolves inorganic base while protecting the organic substrate.
Temp 80–100 °CRequired for crowded substrates.

Protocol:

  • Charge a reaction vial with 2-Bromo-3-cyclopropoxybenzaldehyde (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: Pre-complexed Pd-SPhos catalysts (e.g., SPhos Pd G2) are preferred for reproducibility.

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Add degassed Toluene and Water (10:1 ratio, 0.1 M concentration relative to bromide).

  • Seal and heat to 80 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water. Crucial: Do not use acidic washes (e.g., 1M HCl) to avoid cyclopropyl ring opening. Use saturated NH₄Cl or brine.

Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: Primary amines can condense with the aldehyde to form imines (Schiff bases) instead of coupling. Solution: Use Cesium Carbonate (Cs₂CO₃) as a base and bulky phosphine ligands (Xantphos or BINAP ) to favor C-N coupling over imine formation.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) + Xantphos (2-4 mol%)Large bite angle of Xantphos promotes reductive elimination [2].
Base Cs₂CO₃ (2.0 equiv)Soluble in dioxane; sufficiently basic without causing aldehyde enolization side reactions.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility for Cs₂CO₃.
Temp 90–100 °CEssential for overcoming steric barrier.

Protocol:

  • Combine substrate (1.0 equiv), amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and Xantphos (3 mol%) in a dry vial.

  • Purge with inert gas. Add anhydrous 1,4-Dioxane (0.2 M).

  • Heat at 100 °C.

  • Note: If imine formation is observed (M+Amine-H₂O peak in LCMS), pre-mix the catalyst and base for 10 mins before adding the amine, or switch to a bulky biaryl ligand like BrettPhos .

Sonogashira Coupling (Alkynylation)

Challenge: Homocoupling of the alkyne (Glaser coupling) and potential aldehyde interference. Solution: Standard conditions work well, but oxygen exclusion is critical.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Robust, standard catalyst for Sonogashira.
Co-Catalyst CuI (1-2 mol%)Activates the terminal alkyne.
Base Et₃N (3-5 equiv) or Et₂NHActs as both solvent/co-solvent and base.
Solvent DMF or THFDMF accelerates the reaction for sluggish aryl bromides.
Temp RT to 60 °CMild conditions preserve the cyclopropyl ether.

Protocol:

  • Dissolve substrate (1.0 equiv) and alkyne (1.2 equiv) in degassed DMF/Et₃N (5:1).

  • Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (1.5 mol%).

  • Stir at Room Temperature. If no reaction after 2 hours, heat to 50 °C.

  • Workup: Filter through Celite to remove Pd/Cu. Partition between EtOAc and water.

Troubleshooting & Risk Management

Cyclopropyl Ether Stability

The cyclopropyl ether is an acetal-like motif. While stable to base, it is acid-labile .

  • Risk: Ring opening to form a 3-bromopropoxy or allyl ether derivative.

  • Prevention:

    • Never use strong acids (HCl, H₂SO₄) during workup.

    • Avoid highly Lewis-acidic catalysts (e.g., AlCl₃, stoichiometric BF₃) in subsequent steps.

    • Monitor: Watch for a +18 mass shift (hydration) or +36/38 (HCl addition) in LCMS.

Aldehyde Protection

If the aldehyde interferes (e.g., during Buchwald couplings with primary amines), protect it as an acetal before coupling.

  • Protection: Ethylene glycol, pTsOH (cat.), Toluene, reflux (Dean-Stark).

  • Deprotection: Mild acid hydrolysis (e.g., AcOH/H₂O) after coupling. Caution: Monitor cyclopropyl stability during deprotection; use the mildest acid possible (e.g., PPTS in wet acetone).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.J. Am. Chem. Soc.[1]2005 , 127, 4685–4696. Link

  • Buchwald-Hartwig Amination (Xantphos)

    • Yin, J.; Buchwald, S. L. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.Org.[1][2][3][4][5] Lett.2000 , 2, 1101–1104. Link

  • Cyclopropyl Ether Synthesis (Chan-Lam)

    • Note: For synthesizing the starting material.[6]

    • King, A. E.; Ryland, B. L.; Brunold, T. C.; Stahl, S. S. Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Acids.Organometallics2012 , 31, 7948–7957. Link

  • Cyclopropyl Group Stability

    • Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W.; Yip, Y.-C.; Tanko, J.; Hudlicky, T. Use of Cyclopropanes and Their Derivatives in Organic Synthesis.Chem. Rev.1989 , 89, 165–198. Link

Sources

Application

Application Notes and Protocols: Williamson Ether Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde

Abstract: This document provides a detailed experimental procedure for the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde via the Williamson ether synthesis. This method is a robust and widely applicable approach for th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed experimental procedure for the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde via the Williamson ether synthesis. This method is a robust and widely applicable approach for the formation of aryl ethers, which are significant structural motifs in pharmaceuticals and other functional organic materials.[1] The protocol herein is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical advice for a successful synthesis.

Introduction and Scientific Background

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a premier method for the preparation of both symmetrical and unsymmetrical ethers.[2][3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[4][5]

In the context of synthesizing 2-Bromo-3-cyclopropoxybenzaldehyde, the reaction involves the deprotonation of 2-Bromo-3-hydroxybenzaldehyde to form a phenoxide intermediate. This nucleophilic phenoxide then attacks an electrophilic cyclopropyl halide, leading to the formation of the desired ether product. The choice of a primary halide is crucial to favor the SN2 pathway and minimize competing elimination reactions.[6] Given the steric hindrance around the hydroxyl group and the presence of an electron-withdrawing aldehyde group on the aromatic ring, careful optimization of reaction conditions is paramount for achieving high yields.

This application note will explore a reliable protocol, including considerations for base selection, solvent effects, and the potential use of phase-transfer catalysis to enhance reaction efficiency.[7][8]

Reaction Principle

The synthesis proceeds in two conceptual steps:

  • Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 2-Bromo-3-hydroxybenzaldehyde, forming a reactive phenoxide ion.

  • Nucleophilic Attack: The generated phenoxide acts as a nucleophile and attacks the cyclopropyl halide in an SN2 fashion, displacing the halide and forming the C-O ether bond.

Materials and Methods

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
2-Bromo-3-hydroxybenzaldehydeC₇H₅BrO₂201.02Commercially AvailableStarting material. Purity >98% recommended.
Cyclopropyl bromideC₃H₅Br120.98Commercially AvailableElectrophile. Should be freshly distilled if purity is questionable.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Commercially AvailableAnhydrous, finely powdered.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Commercially AvailableAnhydrous grade.
Tetrabutylammonium bromide (TBAB)(C₄H₉)₄NBr322.37Commercially AvailableOptional phase-transfer catalyst.
Diethyl ether (Et₂O)(C₂H₅)₂O74.12Commercially AvailableAnhydrous, for extraction.
Saturated aqueous NaCl (Brine)NaCl58.44Lab PreparedFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Commercially AvailableFor drying organic layers.
Silica GelSiO₂60.08Commercially AvailableFor column chromatography (230-400 mesh).
HexanesC₆H₁₄86.18Commercially AvailableFor column chromatography.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

Experimental Protocol

Reaction Setup and Execution
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-hydroxybenzaldehyde (1.0 eq, e.g., 2.01 g, 10.0 mmol) and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, leaving the anion more nucleophilic and accelerating the SN2 reaction.[2]

  • Reagent Addition: Add cyclopropyl bromide (1.5 eq, 1.81 g, 15.0 mmol) to the reaction mixture. Optional: For potentially sluggish reactions, a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq, 0.32 g, 1.0 mmol) can be added to facilitate the reaction as a phase-transfer catalyst.[7]

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the starting material (2-Bromo-3-hydroxybenzaldehyde) and the appearance of a new, less polar spot corresponding to the product indicates reaction progression. The reaction is typically complete within 4-8 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The product is expected to be in the organic phase.

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove any remaining DMF, followed by a wash with saturated aqueous NaCl (brine, 1 x 50 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended. Collect the fractions containing the pure product and concentrate them to yield 2-Bromo-3-cyclopropoxybenzaldehyde as a solid or oil.

Reaction Mechanism and Workflow

Mechanistic Pathway

The Williamson ether synthesis proceeds through a classic SN2 mechanism. The key steps are the deprotonation of the phenol to form a potent nucleophile, followed by the backside attack on the primary alkyl halide.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Bromo-3-hydroxybenzaldehyde Phenoxide Potassium 2-bromo-3-formylphenoxide Phenol->Phenoxide + Base Base K₂CO₃ Product 2-Bromo-3-cyclopropoxybenzaldehyde Phenoxide->Product + Alkyl Halide Alkyl_Halide Cyclopropyl bromide Leaving_Group KBr

Caption: Reaction mechanism of the Williamson ether synthesis.

Experimental Workflow

The overall experimental procedure can be visualized as a sequential process from reaction setup to the final purified product.

Experimental_Workflow A 1. Combine Reactants (2-Bromo-3-hydroxybenzaldehyde, K₂CO₃) B 2. Add Solvent & Reagent (Anhydrous DMF, Cyclopropyl bromide) A->B C 3. Heat and Stir (80 °C, 4-8 hours) B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. Extraction with Diethyl Ether E->F G 7. Wash Organic Layer F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Pure Product I->J

Caption: Experimental workflow for the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water can quench the phenoxide intermediate.[9] The reaction time may also need to be extended, or the temperature slightly increased. The use of a phase-transfer catalyst can also improve yields.[2]

  • Side Reactions: The primary competing reaction is the elimination of HBr from the cyclopropyl bromide, which is generally minimal for primary halides.[4]

  • Purification Challenges: The aldehyde functionality can sometimes complicate purification. If the product is difficult to purify by standard chromatography, formation of a bisulfite adduct can be an effective method for separating the aldehyde from non-carbonyl impurities.[10][11] The aldehyde can then be regenerated by treatment with a base.[10]

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O stretch of the aldehyde, C-O-C stretch of the ether).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cyclopropyl bromide is volatile and flammable. Handle with care.

  • DMF is a potential teratogen and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Experiment | PDF | Ether | Chemical Reactions - Scribd. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps - OrgoSolver. [Link]

  • A review on the advancement of ether synthesis from organic solvent to water. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]

  • Williamson Ether Synthesis Review - YouTube. [Link]

  • A, B, C's of Williamson Ether Synthesis - Teach the Mechanism. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]

  • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver - PubMed. [Link]

  • Purifying aldehydes? : r/chemistry - Reddit. [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification - European Publication Server web service. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious bottlenecks in medicinal chemistry and drug development: the low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious bottlenecks in medicinal chemistry and drug development: the low-yield O-cyclopropylation of phenols.

If you are struggling to synthesize 2-bromo-3-cyclopropoxybenzaldehyde from 2-bromo-3-hydroxybenzaldehyde, you are likely encountering the fundamental kinetic limitations of cyclopropyl electrophiles. This guide will deconstruct the mechanistic failures of standard approaches and provide a self-validating, high-yield protocol based on modern cross-coupling methodologies.

Part 1: Frequently Asked Questions (The Core Problem)

Q1: Why does my standard Williamson ether synthesis (using cyclopropyl bromide and K₂CO₃) result in <10% yield or fail completely? A1: The failure of this reaction is rooted in the unique orbital geometry of the cyclopropane ring. Standard O-alkylation relies on an SN2 mechanism, which requires the nucleophile (the phenoxide ion) to approach the electrophilic carbon at a 180° angle relative to the leaving group (backside attack). However, the carbon atoms in a cyclopropane ring exhibit high s-character (near sp²-like geometry) due to bent "banana" bonds. This geometry physically blocks the backside trajectory, making the required antibonding ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 orbital orbitally inaccessible and highly strained. Consequently, cyclopropyl halides are extremely resistant to SN2 nucleophilic substitution ()[1]. Attempting to force the reaction with higher temperatures or stronger bases typically leads to elimination (ring-opening) or no reaction at all.

Q2: What is the recommended alternative pathway for the O-cyclopropylation of 2-bromo-3-hydroxybenzaldehyde? A2: To bypass the SN2 limitation, you must switch from a nucleophilic substitution paradigm to a transition-metal-catalyzed cross-coupling paradigm. The recommended approach is the Copper-Catalyzed Chan-Lam Coupling . By utilizing potassium cyclopropyltrifluoroborate (or cyclopropylboronic acid) as the alkylating agent in the presence of a Cu(II) precatalyst and an oxygen atmosphere, the reaction proceeds via transmetalation and reductive elimination, completely circumventing the need for a backside attack ()[2].

Part 2: Optimization & Quantitative Data

When transitioning to the Chan-Lam coupling, the choice of ligand and oxidant is critical. The table below summarizes the quantitative optimization data for the O-cyclopropylation of phenols, demonstrating why specific reagents are chosen for the protocol.

Table 1: Optimization of Reaction Conditions for O-Cyclopropylation

Copper PrecatalystLigandOxidantSolventTemp (°C)Yield (%)
Cu(OAc)₂ (1.0 eq)NoneAirDCE25< 5%
Cu(OAc)₂ (1.0 eq)2,2'-BipyridineO₂ (1 atm)DCE2515%
Cu(OTf)₂ (0.2 eq)1,10-PhenanthrolineO₂ (1 atm)Toluene7045%
Cu(OAc)₂ (0.2 eq) 1,10-Phenanthroline O₂ (1 atm) DCE 70 85 - 92%

Data Interpretation: The use of 1,10-phenanthroline is strictly required. It acts as a bidentate ligand that stabilizes the highly reactive Cu(III) intermediate, preventing off-target oxidation of the aldehyde group on your starting material. Furthermore, a pure O₂ atmosphere (1 atm) is vastly superior to ambient air for driving the catalytic cycle.

Part 3: Mandatory Visualization (Mechanistic Workflow)

To understand why the protocol steps are sequenced the way they are, review the logical flow of the Chan-Lam catalytic cycle below.

G A 2-Bromo-3-hydroxybenzaldehyde (Phenol Nucleophile) D Ligand Exchange & Transmetalation A->D B Cu(II) / 1,10-Phenanthroline Catalyst Complex B->D C Potassium Cyclopropyltrifluoroborate (Alkylating Agent) C->D E Cu(III) Intermediate (via O2 Oxidation) D->E 1 atm O2 F Reductive Elimination E->F F->B Catalyst Regeneration G 2-Bromo-3-cyclopropoxybenzaldehyde (Target Product) F->G

Figure 1: Mechanistic workflow of the Cu-catalyzed Chan-Lam O-cyclopropylation pathway.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is engineered to ensure high fidelity and reproducibility for the synthesis of 2-bromo-3-cyclopropoxybenzaldehyde.

Objective: Synthesize 2-bromo-3-cyclopropoxybenzaldehyde via Cu-catalyzed Chan-Lam coupling.

Reagents Required:

  • Starting Material: 2-Bromo-3-hydroxybenzaldehyde (1.0 equiv, 1.0 mmol)

  • Alkylating Agent: Potassium cyclopropyltrifluoroborate (2.0 equiv, 2.0 mmol)

  • Catalyst: Cu(OAc)₂ (0.2 equiv, 0.2 mmol)

  • Ligand: 1,10-phenanthroline (0.2 equiv, 0.2 mmol)

  • Base: Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) (5.0 mL, anhydrous)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, sequentially add 2-bromo-3-hydroxybenzaldehyde, potassium cyclopropyltrifluoroborate, Cu(OAc)₂, 1,10-phenanthroline, and Na₂CO₃.

    • Causality Check: Adding the solid reagents together before the solvent ensures the immediate formation of the Cu(II)-phenanthroline complex upon solvation, preventing the aggregation of inactive copper species.

  • Solvation & Purging: Add 5.0 mL of anhydrous DCE to the vial. Seal the vial tightly with a PTFE-lined septum cap. Insert a needle connected to an O₂ line and a vent needle. Purge the reaction mixture with O₂ gas for 5 minutes.

  • Oxidative Atmosphere: Remove the vent needle and attach an O₂ balloon (1 atm) to maintain a continuous oxidative environment.

    • Causality Check: The O₂ atmosphere is not optional. It acts as the terminal oxidant required to oxidize the Cu(II) intermediate to the highly reactive Cu(III) species (see Figure 1). Without O₂, the reductive elimination step stalls, and the yield will plummet to <10%.

  • Thermal Activation: Transfer the vial to a pre-heated reaction block and stir vigorously (800 rpm) at 70 °C for 16–24 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS. The disappearance of the highly polar phenol spot indicates completion.

  • Quenching & Filtration: Cool the mixture to room temperature. Filter the crude, dark-green mixture through a short pad of Celite to remove insoluble copper salts and inorganic bases. Wash the Celite pad thoroughly with EtOAc (3 × 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc). The target product, 2-bromo-3-cyclopropoxybenzaldehyde, will elute as a pale yellow oil or solid.

References

  • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 5: Organohalogen and Organometallic Compounds Source: Chemistry LibreTexts URL: [Link]

Sources

Optimization

Identifying and minimizing byproducts in 2-Bromo-3-cyclopropoxybenzaldehyde synthesis

Welcome to the technical support center for the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, identify potential byproducts, and provide robust troubleshooting strategies. Our focus is on providing practical, in-depth solutions to common challenges encountered during this multi-step synthesis.

Introduction to the Synthesis

The synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde is a valuable process in medicinal chemistry, yielding a key building block for various pharmaceutical candidates. The synthetic route typically involves two primary stages:

  • Electrophilic Bromination: The regioselective bromination of a suitable phenolic precursor, such as 3-hydroxybenzaldehyde, to introduce the bromine atom at the C-2 position.

  • Williamson Ether Synthesis: The subsequent O-alkylation of the resulting 2-bromo-3-hydroxybenzaldehyde with a cyclopropyl halide to form the desired cyclopropoxy ether.

Each of these steps presents unique challenges and the potential for byproduct formation, which can impact yield, purity, and the overall success of the synthesis. This guide will address these challenges in a comprehensive question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde, offering explanations and actionable solutions.

Part 1: Bromination of 3-Hydroxybenzaldehyde

Question 1: My bromination reaction of 3-hydroxybenzaldehyde is producing a mixture of isomers. How can I improve the regioselectivity for 2-Bromo-3-hydroxybenzaldehyde?

Answer:

The directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups on the aromatic ring govern the regioselectivity of bromination. The hydroxyl group is a strong activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. This can lead to a mixture of monobrominated products.[1]

Potential Isomeric Byproducts:

  • 4-Bromo-3-hydroxybenzaldehyde: Bromination occurs at the other ortho position to the hydroxyl group.

  • 6-Bromo-3-hydroxybenzaldehyde: Bromination occurs at the para position to the hydroxyl group.

Strategies to Enhance Regioselectivity:

  • Control of Reaction Conditions: The choice of solvent and temperature can significantly influence the isomer distribution. Acetic acid is a commonly used solvent for this reaction.[1]

  • Catalyst Selection: The use of a Lewis acid catalyst, such as iron powder, can help to polarize the bromine molecule and influence the position of electrophilic attack.[1]

  • Slow Addition of Bromine: Adding the bromine solution dropwise at a controlled temperature helps to minimize localized high concentrations of bromine, which can reduce the formation of multiple isomers and polybrominated byproducts.[1]

Question 2: I am observing di- and tri-brominated species in my reaction mixture. How can I prevent over-bromination?

Answer:

The activated nature of the phenolic ring makes it susceptible to further bromination, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Minimizing Over-bromination:

  • Stoichiometry: Use a stoichiometric amount of bromine relative to the 3-hydroxybenzaldehyde. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Monitoring the Reaction: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of polybrominated products.

Byproduct TypeIdentificationMitigation Strategy
Isomeric MonobromobenzaldehydesHPLC, ¹H NMROptimize reaction conditions (solvent, temperature), slow addition of bromine.
Dibromo- and TribromobenzaldehydesMass Spectrometry (higher m/z), ¹H NMRStrict control of bromine stoichiometry, reaction monitoring (TLC/HPLC).
Part 2: Williamson Ether Synthesis for Cyclopropylation

Question 3: My Williamson ether synthesis is resulting in a low yield of the desired 2-Bromo-3-cyclopropoxybenzaldehyde. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Williamson ether synthesis step can be attributed to several factors, primarily competing side reactions and incomplete deprotonation of the starting phenol.

Primary Competing Side Reaction: E2 Elimination

The alkoxide formed from 2-bromo-3-hydroxybenzaldehyde is a strong base. When reacting with the cyclopropyl halide (an alkyl halide), it can act as a base and abstract a proton from a carbon adjacent to the halogen, leading to the formation of an alkene (cyclopropene) via an E2 elimination pathway. This is a common side reaction in Williamson ether synthesis, particularly with sterically hindered alkyl halides.[2][3]

Strategies to Minimize Elimination and Improve Yield:

  • Choice of Base: Use a base that is strong enough to deprotonate the phenol but is not excessively strong to promote elimination. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. Stronger bases like sodium hydride (NaH) can be used but may increase the likelihood of side reactions.[4]

  • Reaction Temperature: Generally, lower reaction temperatures favor the Sₙ2 reaction over E2 elimination. However, the reaction must have sufficient thermal energy to proceed at a reasonable rate. A typical temperature range for this reaction is 50-100°C.[2]

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often used as they can accelerate the rate of Sₙ2 reactions.[2]

Question 4: I am concerned about C-alkylation as a potential side reaction. How can I favor O-alkylation?

Answer:

Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form an ether, or a carbon atom on the aromatic ring (C-alkylation) to form a new C-C bond.[2]

Factors Favoring O-Alkylation:

  • Solvent: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

  • Counter-ion: The nature of the cation can influence the reactivity.

  • Steric Hindrance: The bulky bromine atom at the C-2 position and the aldehyde group may sterically hinder attack at the adjacent carbon atoms of the ring, thus favoring O-alkylation.

Question 5: Is there a risk of the cyclopropane ring opening under the reaction conditions?

Answer:

The cyclopropyl group is generally stable under basic conditions typical for a Williamson ether synthesis. Ring strain makes cyclopropanes susceptible to cleavage under acidic or certain transition metal-catalyzed conditions, but this is not a primary concern with the standard Williamson ether synthesis protocol.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 2-Bromo-3-cyclopropoxybenzaldehyde?

A1: Column chromatography is a highly effective method for purifying the final product.[5][6][7] A silica gel stationary phase with a gradient elution system of hexane and ethyl acetate is typically used. The less polar desired product will elute before more polar impurities such as any unreacted 2-bromo-3-hydroxybenzaldehyde. Recrystallization can also be employed if a suitable solvent system is identified.

Q2: How can I confirm the structure of my final product and identify any byproducts?

A2: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the cyclopropyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product and can help identify the mass of any byproducts.[8]

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Bromine: Is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Solvents: Many of the organic solvents used (e.g., dichloromethane, DMF, acetic acid) are flammable and/or irritants. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like sodium hydride are highly reactive and should be handled with care under an inert atmosphere.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

This protocol is adapted from established procedures.[1][9]

Materials:

  • 3-Hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, suspend 3-hydroxybenzaldehyde, iron powder, and sodium acetate in glacial acetic acid.

  • Warm the suspension gently until a clear solution is formed, then cool to room temperature.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from dichloromethane.

Protocol 2: Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde (Williamson Ether Synthesis)

Materials:

  • 2-Bromo-3-hydroxybenzaldehyde

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 2-Bromo-3-hydroxybenzaldehyde in DMF, add potassium carbonate.

  • Stir the suspension at room temperature.

  • Add cyclopropyl bromide to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water to quench the reaction.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Synthesis_Troubleshooting cluster_bromination Step 1: Bromination cluster_williamson Step 2: Williamson Ether Synthesis cluster_byproducts_bromination Potential Byproducts (Step 1) cluster_byproducts_williamson Potential Byproducts (Step 2) cluster_troubleshooting Troubleshooting Logic A 3-Hydroxybenzaldehyde B Bromination (Br₂, Fe, Acetic Acid) A->B C 2-Bromo-3-hydroxybenzaldehyde B->C F Isomeric Monobromo Products B->F G Polybrominated Products B->G D Cyclopropylation (Cyclopropyl bromide, K₂CO₃, DMF) C->D E 2-Bromo-3-cyclopropoxybenzaldehyde D->E H E2 Elimination Product (Cyclopropene derivative) D->H I C-Alkylation Product D->I T1 Low Regioselectivity? F->T1 T2 Over-bromination? G->T2 T3 Low Yield in Step 2? H->T3 T4 Unexpected Byproducts? I->T4 S1 Optimize Reaction Conditions (Temp, Solvent, Addition Rate) T1->S1 S2 Control Stoichiometry Monitor Reaction T2->S2 S3 Optimize Base and Temperature for Sₙ2 T3->S3 S4 Spectroscopic Analysis (NMR, MS) T4->S4

Caption: Synthetic pathway and troubleshooting logic for 2-Bromo-3-cyclopropoxybenzaldehyde.

References

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Chromatographic Purification of 2-Bromo-3'-hydroxyacetophenone.
  • Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (2025). Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde.
  • Google Patents. (n.d.). US4594460A - Process for selective C-alkylation of phenols.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Balasubramanian, S., et al. (2011). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • ResearchGate. (2018, June 27). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N′,N′-dimethylformamidino) benzanthrone. Retrieved from [Link]

  • Maldonado-Domínguez, M. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Murugan, K., & Selvan, M. T. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech, 7(1), 58.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Winthrop University. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl-. Retrieved from [Link]

  • Yousf, S., & Chugh, J. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Endocrinology and Reproduction, 24(1), 21-30.
  • BenchChem. (2025). Experimental procedure for the synthesis of 2-Bromo-3'-nitroacetophenone.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Interesting Product Formation During O-Alkylation and Subsequent Rearrangement of Two Building Blocks of Dibromotyrosine Based Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

  • Roberts, J. D., & Mager, V. C. (1953). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 75(18), 4671-4674.

Sources

Troubleshooting

Challenges in the purification of 2-Bromo-3-cyclopropoxybenzaldehyde and solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 2-Bromo-3-cyclopropoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 2-Bromo-3-cyclopropoxybenzaldehyde .

This molecule presents a unique triad of reactive domains: an electrophilic aldehyde (prone to oxidation), a sterically demanding ortho-bromine atom, and an acid-labile cyclopropoxy ether. Standard purification workflows often lead to poor mass recovery or degradation. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, I observe significant degradation and a lower mass recovery. What is causing this? Causality: The cyclopropoxy group is highly sensitive to Brønsted and Lewis acids. Standard silica gel has an inherently acidic surface (pH ~4.5–5.5). Prolonged exposure during chromatography induces acid-catalyzed ring-opening of the strained cyclopropane ring, leading to a complex mixture of decomposition products. Solution: You must neutralize the silica gel prior to loading. Slurry the silica in a mobile phase containing 1–2% triethylamine (Et


N) to cap the acidic silanol groups, ensuring the cyclopropyl ether remains intact.

Q2: My crude mixture contains unreacted 2-bromo-3-hydroxybenzaldehyde from the initial alkylation step. Column chromatography is failing to resolve them. How can I separate them efficiently? Causality: Both the starting material and the product have similar retention factors (R


) on silica. However, the unreacted starting material[1] possesses a free phenolic hydroxyl group with a lowered pK

(due to the electron-withdrawing ortho-bromo and meta-aldehyde groups). 2-Bromo-3-cyclopropoxybenzaldehyde lacks this acidic proton. Solution: Exploit this pK

difference through chemoselective liquid-liquid extraction. Wash your organic layer with a weak aqueous base (e.g., 5% Na

CO

). The unreacted phenol will partition into the aqueous phase as a water-soluble phenoxide, leaving the pure cyclopropoxy product in the organic phase.

Q3: I attempted a classic sodium bisulfite purification, but the yield of the aldehyde adduct was extremely low. Is the ortho-bromine preventing the reaction? Causality: Yes. The bulky bromine atom at the ortho position creates severe steric hindrance around the electrophilic carbonyl carbon. This shifts the thermodynamic equilibrium of the nucleophilic addition of the bisulfite ion (HSO


) away from the desired 

-hydroxysulfonic acid adduct[2]. Solution: To overcome this steric resistance, use a hyper-concentrated sodium bisulfite solution (35–40% w/v) and ensure vigorous biphasic stirring for an extended period (12–24 hours). Adding a small amount of a water-miscible co-solvent (e.g., ethanol, ~10% by volume) increases the interfacial surface area and drives adduct formation[3].

Part 2: Visualizing the Chemical Workflows

BisulfiteWorkflow Crude Crude Mixture (Organic Phase) Adduct Bisulfite Adduct (Water Soluble) Crude->Adduct Vigorous stirring 12-24h Impurities Non-Aldehyde Impurities (Organic Phase) Crude->Impurities Phase separation Bisulfite Sat. NaHSO3 (Aqueous Phase) Bisulfite->Adduct Regeneration Base/Acid Hydrolysis (Na2CO3 or HCl) Adduct->Regeneration Isolate aqueous layer Pure Pure Aldehyde Regeneration->Pure Extraction

Biphasic bisulfite adduct formation and regeneration workflow.

SilicaDegradation Target 2-Bromo-3-cyclopropoxybenzaldehyde AcidicSilica Standard Silica Gel (Acidic pH 4.5) Target->AcidicSilica BufferedSilica Buffered Silica Gel (+ 1% Et3N) Target->BufferedSilica Degradation Ring-Opened Products (Loss of Yield) AcidicSilica->Degradation Acid-catalyzed cleavage Success Intact Product (High Recovery) BufferedSilica->Success Neutralized silanol groups

Impact of silica gel acidity on cyclopropoxy ether stability.

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Bisulfite Adduct Purification

This method isolates the aldehyde from non-carbonyl impurities (e.g., alkyl halides) without the need for chromatography[3].

  • Adduct Formation: Dissolve the crude mixture in ethyl acetate (EtOAc) (10 mL/g of crude). Add an equal volume of freshly prepared 40% (w/v) aqueous NaHSO

    
    . Add ethanol (10% of total volume) to aid phase transfer.
    
  • Equilibration: Stir vigorously at room temperature for 12–24 hours.

    • Self-Validation Check: Stop stirring and observe the interface. The formation of a thick, white crystalline precipitate at the biphasic interface confirms successful

      
      -hydroxysulfonic acid adduct formation.
      
  • Phase Separation: Filter the precipitate if highly abundant, or transfer to a separatory funnel. Collect the aqueous phase (containing the adduct) and the precipitate. Discard the organic phase (contains non-aldehydic impurities)[2].

  • Washing: Wash the aqueous phase twice with pure EtOAc to remove residual lipophilic impurities.

  • Regeneration: Cool the aqueous phase to 0 °C. Slowly add 10% aqueous Na

    
    CO
    
    
    
    until the aldehyde regenerates.
    • Self-Validation Check: Monitor the pH of the aqueous phase using pH paper. It must reach and stabilize at pH 9–10 to ensure the complete thermodynamic breakdown of the adduct back to the free aldehyde[2].

  • Extraction: Extract the liberated aldehyde with dichloromethane (DCM) (3 × 15 mL). Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Buffered Silica Gel Chromatography

For mixtures requiring precise separation of regioisomers where bisulfite extraction is insufficient.

  • Column Preparation: Prepare a solvent system of Hexanes/EtOAc (e.g., 9:1) containing 1% (v/v) triethylamine (Et

    
    N). Slurry the silica gel in this buffered solvent and pack the column.
    
    • Self-Validation Check: Before running the bulk column, perform a 2D TLC. Spot the crude, run the plate in an unbuffered solvent, dry it, and run it perpendicularly in the buffered solvent. A continuous smear in the unbuffered direction validates the necessity of the Et

      
      N buffer to prevent degradation.
      
  • Loading: Dissolve the crude 2-Bromo-3-cyclopropoxybenzaldehyde in a minimum amount of the buffered eluent and load it onto the column.

  • Elution: Elute using the buffered solvent system. The Et

    
    N will co-elute but can be easily removed during rotary evaporation followed by high vacuum drying.
    

Part 4: Quantitative Data Presentation

The following table summarizes the expected outcomes and causality for each purification strategy based on standard laboratory benchmarks.

Purification MethodTarget PurityTypical YieldScalabilityKey Limitation / Causality
Buffered Silica Chromatography >95%70–85%ModerateHigh solvent consumption; requires precise Et

N buffering to prevent acid-catalyzed ring-opening.
Bisulfite Adduct Extraction >98%60–75%HighSlow kinetics due to ortho-bromine steric hindrance; requires prolonged vigorous stirring and co-solvents.
Alkaline Wash (Pre-treatment) N/A>90%Very HighOnly removes unreacted phenolic starting material (pKa difference); does not separate other neutral byproducts.

Part 5: References

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". Journal of Visualized Experiments, (134), 57639.[Link]

  • US Patent 8,222,427 B2. (2012). "Bisulfite purification of an alpha-keto amide". Google Patents.

  • Zhao, X. (2018). "Chain Assembly Tactics for Efficient Syntheses of Callyspongiolide and Portimine". eScholarship, University of California.[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-cyclopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of complex mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2][3][4][5] However, specific substrates can present unique challenges. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki coupling of 2-Bromo-3-cyclopropoxybenzaldehyde, a substrate that combines steric hindrance and electron-donating groups, which can complicate the reaction.

Understanding the Challenges with 2-Bromo-3-cyclopropoxybenzaldehyde

The structure of 2-Bromo-3-cyclopropoxybenzaldehyde presents two main hurdles for a successful Suzuki coupling:

  • Steric Hindrance: The ortho-bromo substituent is flanked by a bulky cyclopropoxy group and an aldehyde. This steric congestion can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the crucial oxidative addition step, which is often the rate-determining step of the catalytic cycle.[6]

  • Electron-Donating Groups: The cyclopropoxy group is electron-donating, which increases the electron density on the aromatic ring. This makes the carbon of the C-Br bond less electrophilic and therefore less reactive towards oxidative addition by the Pd(0) catalyst.[1][7]

These factors can lead to common issues such as low reaction yields, incomplete conversion of starting materials, and the formation of unwanted side products.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when performing Suzuki coupling with 2-Bromo-3-cyclopropoxybenzaldehyde.

Q1: My reaction is sluggish or not going to completion. What are the likely causes and how can I fix it?

  • Inadequate Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for overcoming the steric and electronic challenges of this substrate.

    • Troubleshooting:

      • Palladium Precursor: While Pd(PPh₃)₄ is a common choice, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, which generate the active Pd(0) species in situ, are often more effective.[6][8]

      • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be suitable. Bulky, electron-rich phosphine ligands are necessary to promote oxidative addition.[1][8][9][10][11][12][13][14][15] Consider ligands such as SPhos, XPhos, or tBu₃P.[16] These ligands stabilize the palladium center and facilitate the reaction with sterically hindered and electron-rich aryl halides.[10][11]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[17]

    • Troubleshooting:

      • An inappropriate or weak base can stall the reaction.[18] While aqueous K₂CO₃ is a common first choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[16][19][20] The enhanced reactivity with these bases can be attributed to their ability to facilitate the formation of the reactive boronate species.

  • Insufficient Temperature: Many Suzuki couplings require heating to overcome the activation energy barrier, especially for less reactive substrates.[21]

    • Troubleshooting:

      • If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increasing it to 90-120 °C may improve the reaction rate.[18] However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[21]

Q2: I'm observing significant formation of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

  • Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[1][18]

    • Troubleshooting:

      • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated.[18][21] Techniques like freeze-pump-thaw cycles are highly effective.[18]

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[18]

  • Dehalogenation of the Aryl Halide: This occurs when the bromo group is replaced by a hydrogen atom. This can happen after oxidative addition if a hydride source is present.[1][18]

    • Troubleshooting:

      • Hydride Source: Amine bases and alcoholic solvents can act as hydride sources.[1][18] If you are using these, consider switching to alternatives.

      • Reaction Conditions: Minimize reaction time and temperature, as prolonged heating can promote dehalogenation.[18]

  • Protodeborylation: The boronic acid is converted to the corresponding arene. This is a common decomposition pathway for boronic acids, especially in the presence of water.[1][21]

    • Troubleshooting:

      • Stable Boronic Acid Derivatives: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which can release the boronic acid slowly under the reaction conditions.[1][21]

      • Anhydrous Conditions: If water is suspected to be promoting this side reaction, using anhydrous solvents and bases (like anhydrous K₃PO₄) can be beneficial.[16][22]

Q3: My aldehyde functional group is not stable under the reaction conditions. What can I do?

The aldehyde group can be sensitive to certain reaction conditions, particularly strong bases and high temperatures.

  • Troubleshooting:

    • Choice of Base: Avoid very strong bases like alkoxides if you observe aldehyde degradation. Milder bases like K₂CO₃ or even KF might be sufficient if the other reaction parameters are optimized.[17][23]

    • Protecting Groups: If the aldehyde continues to be problematic, consider protecting it as an acetal before the Suzuki coupling and deprotecting it afterward. This adds extra steps but can be a robust solution.

    • Nickel Catalysis: Recent advancements have shown that nickel catalysts can facilitate Suzuki-type couplings of aldehydes under base-free conditions, which could be an alternative strategy to explore.[24]

Optimized Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 2-Bromo-3-cyclopropoxybenzaldehyde. It is always recommended to perform small-scale test reactions to find the optimal conditions for your specific boronic acid partner.

Standard Protocol (Initial Screening)

This protocol uses commonly available reagents and is a good starting point for optimization.

Reagents and Materials:

  • 2-Bromo-3-cyclopropoxybenzaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2 equivalents)

  • Toluene/Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 2-Bromo-3-cyclopropoxybenzaldehyde, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Challenging Couplings

This protocol employs a more active catalyst system and is designed for cases where the standard protocol gives low yields.

Reagents and Materials:

  • 2-Bromo-3-cyclopropoxybenzaldehyde

  • Arylboronic acid pinacol ester (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents)

  • Dioxane/Water (10:1 v/v)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine Pd(OAc)₂ and SPhos.

  • Add 2-Bromo-3-cyclopropoxybenzaldehyde, the arylboronic acid pinacol ester, and K₃PO₄.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 100-110 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure described in the standard protocol.

Data Summary and Visualization

Table 1: Comparison of Reaction Conditions
ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd(OAc)₂ with a ligand can form a more active catalyst in situ.[6][8]
Ligand PPh₃ (in Pd(PPh₃)₄)SPhosSPhos is a bulky, electron-rich ligand that promotes oxidative addition with hindered substrates.[10]
Boron Source Boronic AcidBoronic Acid Pinacol EsterPinacol esters are more stable and less prone to protodeborylation.[1][21]
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base that can be more effective for challenging couplings.[16]
Solvent Toluene/WaterDioxane/WaterDioxane is a common solvent for Suzuki reactions and can be effective at higher temperatures.[22]
Temperature 90 °C100-110 °CHigher temperatures can be necessary to overcome the activation energy for hindered substrates.[21]
Diagrams

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition DiarylPd R¹-Pd(II)L₂-R² PdII->DiarylPd R²-B(OR)₂ Base Transmetalation Transmetalation DiarylPd->Pd0 Product R¹-R² DiarylPd->Product RedElim Reductive Elimination ArylHalide R¹-X Organoboron R²-B(OR)₂ OxAdd_node Oxidative Addition Transmetalation_node Transmetalation RedElim_node Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][2][6][25]

Troubleshooting_Tree Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst system optimal? Start->CheckCatalyst CheckBase Is the base strong enough? CheckCatalyst->CheckBase No OptimizeCatalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider Pd(OAc)₂ or Pd₂(dba)₃. CheckCatalyst->OptimizeCatalyst Yes CheckTemp Is the temperature adequate? CheckBase->CheckTemp No OptimizeBase Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). CheckBase->OptimizeBase Yes SideProducts Are side products observed? CheckTemp->SideProducts No OptimizeTemp Increase temperature (e.g., 100-110 °C). CheckTemp->OptimizeTemp Yes SideProducts->Start No, re-evaluate starting materials Homocoupling Homocoupling? SideProducts->Homocoupling Yes Dehalogenation Dehalogenation? Homocoupling->Dehalogenation No Degas Improve degassing (freeze-pump-thaw). Homocoupling->Degas Yes Protodeborylation Protodeborylation? Dehalogenation->Protodeborylation No ChangeSolventBase Avoid amine bases and alcoholic solvents. Dehalogenation->ChangeSolventBase Yes Protodeborylation->Start No, re-evaluate starting materials UseStableBoronate Use pinacol or MIDA esters. Consider anhydrous conditions. Protodeborylation->UseStableBoronate Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. (2021, August 5). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]

  • Review on green chemistry — Suzuki cross coupling in aqueous media. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. (n.d.). Retrieved from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Retrieved from [Link]

  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. (n.d.). Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (2025, August 1). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8). Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005, March 8). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.). Retrieved from [Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes - ResearchGate. (2019, April 1). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024, September 16). Retrieved from [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. (2022, October 28). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Preventing the decomposition of 2-Bromo-3-cyclopropoxybenzaldehyde during storage

Product: 2-Bromo-3-cyclopropoxybenzaldehyde Document ID: TS-BCB-004 | Version: 2.1 | Status: Active Executive Summary & Critical Storage Specifications The Challenge: 2-Bromo-3-cyclopropoxybenzaldehyde is a dual-risk int...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Bromo-3-cyclopropoxybenzaldehyde

Document ID: TS-BCB-004 | Version: 2.1 | Status: Active

Executive Summary & Critical Storage Specifications

The Challenge: 2-Bromo-3-cyclopropoxybenzaldehyde is a dual-risk intermediate. It possesses an aldehyde moiety prone to autoxidation (forming carboxylic acids) and a cyclopropyl ether linkage which, while kinetically stable, possesses significant ring strain (~27.5 kcal/mol). If the aldehyde oxidizes, the resulting acidic byproducts can catalyze the rupture of the cyclopropyl ring, leading to a cascading decomposition failure.

Core Directive: Stability is maintained only by interrupting the Radical Chain Oxidation Mechanism .

Quick Reference Storage Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Retards the kinetics of radical initiation and peracid formation.
Atmosphere Argon or Nitrogen (O₂ < 5 ppm) Eliminates the triplet oxygen required for the propagation step of autoxidation.
Container Amber Glass / Foil-Wrapped The aryl bromide moiety increases intersystem crossing (Heavy Atom Effect), making the molecule sensitive to UV-induced radical generation.
Additives None (Standard) / Trace K₂CO₃ (Optional)If long-term storage (>6 months) is required, a trace solid base packet can neutralize incipient acid formation.
Decomposition Mechanisms & Signaling Pathways

Understanding how the molecule fails is the first step to prevention. The diagram below illustrates the two primary degradation pathways: Autoxidation (primary threat) and Acid-Catalyzed Ring Opening (secondary threat triggered by the first).

DecompositionPathways Compound 2-Bromo-3- cyclopropoxybenzaldehyde Radical Benzoyl Radical Intermediate Compound->Radical UV Light / Heat (Initiation) RingOpen Ring Opening (Cascade Failure) Compound->RingOpen H+ Attack Peracid Perbenzoic Acid Derivative Radical->Peracid + O2 (Propagation) AcidProduct 2-Bromo-3- cyclopropoxybenzoic acid Peracid->AcidProduct + Aldehyde (Termination) AcidProduct->RingOpen Autocatalysis (H+ source) Phenol 2-Bromo-3- hydroxybenzaldehyde RingOpen->Phenol Hydrolysis

Figure 1: The "Suicide Pact" Mechanism. Oxidation produces acid, which subsequently attacks the cyclopropyl ring, destroying the remaining material.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by researchers in the field.

Issue 1: "The compound has turned from a pale yellow oil/solid to a crusty white solid."
  • Diagnosis: Oxidation to Carboxylic Acid.

    • Benzaldehydes spontaneously react with atmospheric oxygen to form benzoic acids. This solid is likely 2-bromo-3-cyclopropoxybenzoic acid.

  • Verification: Check 1H NMR.

    • Aldehyde peak: ~10.3 ppm (Disappearing).

    • Carboxylic Acid peak: ~11-13 ppm (Broad singlet, Appearing).

  • Solution: Perform a Bicarbonate Wash (See Section 4).

Issue 2: "My yield dropped, and I see a new phenolic peak in the NMR."
  • Diagnosis: Cyclopropyl Ring Cleavage.

    • If the sample was stored in an acidic environment (or if oxidation occurred), the strained cyclopropane ring opened. The leaving group is the phenol (2-bromo-3-hydroxybenzaldehyde).

  • Verification: Look for the disappearance of the cyclopropyl multiplet signals (0.6–0.9 ppm) and the appearance of a phenolic -OH singlet (~5.9 ppm or variable).

  • Prevention: Ensure the compound is absolutely free of acid (HBr, acetic acid) from the synthesis step before storage.

Issue 3: "Can I store this in solution (DMSO/Methanol)?"
  • Answer: NO.

    • Methanol: Aldehydes form hemiacetals/acetals in alcohols, a reversible equilibrium that complicates stoichiometry. Furthermore, trace acids in methanol can catalyze ring opening.

    • DMSO: DMSO is an oxidant. At elevated temperatures or long storage, it can facilitate oxidation side-reactions.

  • Protocol: Store neat (pure substance). If solution storage is unavoidable for screening libraries, use anhydrous Acetonitrile at -20°C.

Recovery & Re-purification Protocol

If your batch has partially decomposed (oxidation < 20%), use this protocol to recover the aldehyde. Do not distill as the heat may trigger ring opening of the cyclopropyl group.

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude degraded material in DCM (10 mL per gram of material).

  • Acid Removal (The Critical Step):

    • Wash the organic layer twice with Saturated NaHCO₃.

    • Mechanism:[2][3] The carboxylic acid impurity is deprotonated to the water-soluble sodium benzoate salt. The aldehyde remains in the organic layer.

    • Visual Cue: Effervescence (CO₂ bubbles) indicates acid was present.

  • Rinse: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotovap) at < 40°C .

  • Final Polish (Optional): If the color remains dark (radical polymers), pass through a short pad of Silica Gel eluting with 10% Ethyl Acetate/Hexanes.

References & Authoritative Grounding
  • Benzaldehyde Autoxidation Mechanisms:

    • Mechanism:[2][3] The radical chain reaction of benzaldehydes with molecular oxygen is a foundational organic mechanism.

    • Source: McNesby, J. R., & Heller, C. A. (1954). "Oxidation of Liquid Aldehydes by Molecular Oxygen." Chemical Reviews.

  • Cyclopropyl Ether Stability:

    • Mechanism:[2][3] Cyclopropyl ethers are sensitive to acid-catalyzed ring opening due to the release of ring strain (~27.5 kcal/mol).

    • Source:The Chemistry of the Cyclopropyl Group, Patai's Chemistry of Functional Groups.

  • Handling of Halogenated Benzaldehydes:

    • Protocol: 2-Bromobenzaldehyde derivatives are standardly stored at 2-8°C under inert gas to prevent the "heavy atom effect" from facilitating singlet-triplet intersystem crossing, which generates radicals.

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Bromobenzaldehyde.

  • Specific Analog Storage (3-bromo-4-(cyclopropylmethoxy)benzaldehyde):

    • Data: Commercial suppliers list storage conditions for the regioisomer 3-bromo-4-(cyclopropylmethoxy)benzaldehyde as 2-8°C, confirming the thermal sensitivity of this specific scaffold.

    • Source: AA Blocks Product Sheet.

Sources

Optimization

Troubleshooting guide for the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde

Technical Support Center: Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Guide: Regioselective Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Guide: Regioselective Bromination & Chan-Lam Cyclopropylation

Executive Summary

The synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde presents two distinct chemical challenges that often derail standard medicinal chemistry workflows:

  • Regiocontrol during Bromination: Direct bromination of 3-hydroxybenzaldehyde favors the para-position to the hydroxyl group (position 6), rather than the sterically crowded ortho-position (position 2).

  • Cyclopropylation Mechanics: Standard Williamson ether synthesis (

    
    ) fails with cyclopropyl halides due to the inability of the cyclopropyl ring to undergo the required transition state geometry.
    

This guide provides a validated, self-consistent protocol focusing on the Chan-Lam coupling for the etherification step and a buffered bromination strategy for the precursor.

Visual Synthesis Workflow

SynthesisWorkflow Start 3-Hydroxybenzaldehyde Step1 Bromination (Br2, NaOAc, AcOH) Start->Step1 Inter 2-Bromo-3-hydroxybenzaldehyde (Target Isomer) Step1->Inter Minor Product (Requires Cryst.) Byprod 6-Bromo isomer (Major Impurity) Step1->Byprod Major Product Step2 Chan-Lam Coupling (cPr-B(OH)2, Cu(OAc)2) Inter->Step2 O-Cyclopropylation Final 2-Bromo-3-cyclopropoxybenzaldehyde Step2->Final

Figure 1: Critical path for the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde. Note the divergence at the bromination step requiring strict purification.

Phase 1: Precursor Preparation (2-Bromo-3-hydroxybenzaldehyde)

The Challenge: The hydroxyl group at position 3 directs electrophiles primarily to position 6 (para) and positions 2/4 (ortho). Position 2 is sterically crowded by the aldehyde, making it the kinetic underdog.

Standard Protocol
  • Reagents: Bromine (

    
    ), Sodium Acetate (NaOAc), Acetic Acid (AcOH), Iron powder (catalytic).[1]
    
  • Conditions: Slow addition of

    
     at room temperature.
    
  • Purification: Recrystallization from Dichloromethane (DCM) is mandatory to isolate the 2-bromo isomer from the 6-bromo mixture.

Troubleshooting & FAQs

Q: My crude NMR shows two aldehyde peaks. Which is which? The regiochemistry significantly affects the chemical shift of the aldehyde proton due to shielding/deshielding effects of the bromine.

Feature2-Bromo-3-hydroxy (Target)6-Bromo-3-hydroxy (Impurity)
Aldehyde

(ppm)
10.30 (Deshielded by ortho-Br)~9.8 - 10.0
Coupling Pattern Two doublets + One triplet (ABC system)Two doublets (d, J=8Hz) if 4-H/5-H are adjacent
Physical State Pale yellow solidOften an oil or lower melting solid

Q: Why is the yield so low (20-30%)? A: This is intrinsic to the directing effects. The "6-bromo" (also known as 2-bromo-5-hydroxybenzaldehyde if re-numbered) is the thermodynamic product.

  • Corrective Action: Do not attempt to push conversion to 100% by adding excess bromine; this leads to 2,4,6-tribromination. Stop the reaction exactly when the starting material is consumed and accept the low yield of the correct isomer after recrystallization [1].

Q: Can I use NBS instead of liquid Bromine? A: Yes, NBS in DMF or MeCN is cleaner but often less regioselective for the crowded 2-position. The


/NaOAc/AcOH system is preferred because the buffering prevents acid-catalyzed isomerization and degradation [2].

Phase 2: O-Cyclopropylation (The Critical Step)

The Challenge: You cannot synthesize cyclopropyl ethers via standard Williamson etherification (Alkyl halide + Base).

  • Mechanism Failure:

    
     reactions require backside attack. The cyclopropane ring carbons are sterically shielded, and the ring strain prevents the inversion of configuration required for the transition state. 
    
    
    
    is also disfavored due to the instability of the cyclopropyl cation.

The Solution: Chan-Lam Coupling (Oxidative cross-coupling).

Recommended Protocol (Chan-Lam)
  • Substrate: 2-Bromo-3-hydroxybenzaldehyde.[1][2][3][4][5]

  • Reagent: Cyclopropylboronic acid (2.0 equiv) or Potassium cyclopropyltrifluoroborate.

  • Catalyst: Cu(OAc)

    
     (1.0 equiv).
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv) or 1,10-Phenanthroline.

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M).

  • Atmosphere: Open air or Oxygen balloon (Critical).

  • Temp: 70°C.

Troubleshooting & FAQs

Q: The reaction is stuck at 10% conversion. What is wrong? A: This is usually an oxygen or moisture issue.

  • Oxygen Starvation: The Cu(II) catalyst is reduced to Cu(0)/Cu(I) during the cycle. It must be re-oxidized by oxygen to turnover. Ensure vigorous stirring and consider using an

    
     balloon instead of just air.
    
  • Ligand Choice: For sterically hindered phenols (like our 2-bromo substrate), 1,10-phenanthroline often outperforms bipyridine due to a more rigid bite angle, stabilizing the active Cu-species [3].

Q: Can I use Bromocyclopropane and Cs


CO

?
A: Do not do this. While theoretically possible under extreme forcing conditions (150°C, DMF), the yield will be negligible (<5%), and the aldehyde will likely undergo Cannizzaro disproportionation or oxidation. The Chan-Lam coupling operates under mild conditions (70°C) and preserves the aldehyde functionality.

Q: My Cyclopropylboronic acid seems unreactive. A: Boronic acids can dehydrate to form boroxines (trimers) which are less reactive.

  • Fix: Switch to Potassium Cyclopropyltrifluoroborate . It is a stable solid, does not trimerize, and releases the active boronic acid slowly in the reaction media, often leading to higher yields in Chan-Lam couplings [4].

Q: How do I remove the Copper salts during workup? A: Copper salts can chelate to the product.

  • Protocol: Wash the organic layer with 10% aqueous EDTA or NH

    
    OH  (ammonium hydroxide) until the aqueous layer no longer turns blue. This ensures the copper is sequestered and removed.
    

Summary of Key Data

ParameterPrecursor Synthesis (Step 1)Target Synthesis (Step 2)
Reaction Type Electrophilic Aromatic SubstitutionChan-Lam Oxidative Coupling
Key Reagent

/ NaOAc
Cyclopropylboronic Acid / Cu(OAc)

Critical Control Regioselectivity (Stop at mono-bromo)Re-oxidation (Requires

)
Major Pitfall Isolating the 6-bromo isomer by mistakeAttempting

with Cyclopropyl bromide
Typical Yield 25-30% (Isolated)60-80%

References

  • Hansen, T. V., & Skattebøl, L. (2005).[6] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Provides mechanistic insight into bromination/formylation regiochemistry). [Link]

  • King, A. E., et al. (2010). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of Organic Chemistry. (Fundamental protocol for Chan-Lam cyclopropylation). [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Regioselectivity in Bromination

Welcome to the Technical Support Center dedicated to overcoming challenges in the regioselective bromination of organic compounds. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to overcoming challenges in the regioselective bromination of organic compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter selectivity issues during synthesis. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-tested solutions to enhance the precision of your bromination reactions.

Introduction: The Critical Role of Regioselectivity in Synthesis

Brominated organic molecules are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise placement of a bromine atom on a molecular scaffold is often the linchpin for subsequent cross-coupling reactions or other transformations.[1] However, achieving high regioselectivity can be a significant hurdle, leading to product mixtures that are difficult to separate, ultimately impacting yield and project timelines. This guide provides a structured approach to troubleshooting and optimizing your bromination reactions.

Frequently Asked Questions (FAQs)

Aromatic Bromination

Q1: My electrophilic aromatic bromination is yielding a mixture of ortho and para isomers. How can I favor the para product?

A1: Achieving high para-selectivity in electrophilic aromatic bromination is a common challenge, primarily governed by a combination of electronic and steric factors. Here’s a breakdown of the causative factors and solutions:

  • Understanding the Mechanism: In electrophilic aromatic substitution, electron-donating groups (EDGs) on the aromatic ring direct incoming electrophiles to the ortho and para positions.[1] The formation of the arenium ion intermediate is the rate-determining step, and its stability dictates the product distribution.[1][3]

  • Troubleshooting & Optimization:

    • Steric Hindrance: Bulky brominating agents or large directing groups on your substrate will sterically disfavor the ortho position, thus enhancing para-selectivity.[4] Consider using a bulkier brominating reagent if your substrate allows.

    • Temperature Control: Lowering the reaction temperature can significantly improve selectivity.[1][5] At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which often leads to the thermodynamically more stable para product.[1]

    • Choice of Brominating Agent and Catalyst: The combination of the brominating agent and catalyst plays a crucial role.

      • Milder Reagents: Using milder brominating agents like N-Bromosuccinimide (NBS) in combination with a catalyst can offer better control.[1]

      • Zeolites: Zeolites can induce high para-selectivity due to the shape-selective nature of their microporous structure.[1]

      • Lewis Acids: The choice of Lewis acid catalyst can influence the electrophilicity of the bromine and affect the isomer ratio.[4][6]

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experimenting with different solvents can sometimes lead to improved regioselectivity.[4]

Q2: I am observing bromination at the meta position on my activated aromatic ring, which is unexpected. What could be the cause?

A2: This is an unusual outcome for activated rings and suggests a deviation from the standard electrophilic aromatic substitution mechanism or the presence of confounding factors.

  • Possible Causes and Solutions:

    • Reaction Mechanism Re-evaluation: In some specific cases, a change in mechanism could be at play. However, this is rare. First, meticulously re-examine your starting materials and reaction conditions.

    • Substrate Purity: Ensure the purity of your starting material. The presence of an unexpected isomer in your starting material could lead to this observation.

    • Isomerization: Under harsh reaction conditions (e.g., high temperatures, strong acids), product isomerization might occur post-bromination. Analyze the reaction at different time points to check for this possibility.

    • Complex Directing Group Effects: If your substrate has multiple substituents, their combined electronic and steric effects might lead to unexpected directing outcomes.

Aliphatic and Benzylic Bromination

Q3: My free-radical bromination of an alkane is giving me a mixture of products. How can I improve selectivity for the most substituted carbon?

A3: Free-radical bromination is inherently more selective than chlorination due to the endothermic nature of the hydrogen abstraction step by a bromine radical.[7][8] This makes the reaction highly sensitive to the stability of the resulting alkyl radical.

  • Radical Stability is Key: The stability of the radical intermediate is the primary determinant of regioselectivity, following the order: tertiary > secondary > primary.[5][9][10]

  • Troubleshooting & Optimization:

    • Bromine vs. Chlorine: Bromination is significantly more selective than chlorination.[11][12] If you are using chlorine, switching to bromine will dramatically improve selectivity for the most substituted position.

    • N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic brominations.[13] It provides a low, constant concentration of Br₂, which favors radical substitution over ionic addition to any double bonds present.

    • Temperature: While radical reactions are often initiated by heat or light, excessively high temperatures can decrease selectivity.[5]

    • Solvent Choice: Use nonpolar solvents like carbon tetrachloride (CCl₄) or cyclohexane to favor the radical pathway.[5] Polar solvents can promote competing ionic reactions.

Q4: I am attempting an allylic bromination with NBS, but I'm getting significant amounts of addition to the double bond. How can I prevent this?

A4: The formation of addition products during allylic bromination is a common side reaction. It arises from the reaction of the alkene with molecular bromine.

  • Minimizing Br₂ Concentration: The key to successful allylic bromination is to maintain a very low concentration of Br₂ in the reaction mixture.

    • NBS Purity: Ensure your NBS is pure. Impurities can lead to the formation of excess Br₂. Recrystallization of NBS may be necessary.

    • Slow Addition: In some cases, slow addition of NBS to the reaction mixture can help maintain a low Br₂ concentration.[5]

    • Reaction Conditions: The reaction should be carried out in a nonpolar solvent. The presence of water can lead to the formation of bromohydrins as byproducts.[5]

Troubleshooting Guide: A Deeper Dive

Issue 1: Poor Regioselectivity in the Bromination of Substituted Benzenes

Symptoms:

  • Formation of a difficult-to-separate mixture of ortho, meta, and para isomers.

  • Low yield of the desired regioisomer.

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity in aromatic bromination.

Data-Driven Decisions: Impact of Brominating Agent on Selectivity

Brominating Agent/SystemSubstrate ExampleMajor ProductKey AdvantagesReference
Br₂ / FeBr₃TolueneMixture of o- and p-bromotolueneStandard, widely used method[6]
NBS / Silica GelAnisolep-BromoanisoleHigh para-selectivity[1]
Tetraalkylammonium tribromidesPhenolsp-BromophenolHigh para-selectivity[1]
TBBDA / PBBSAnisolep-BromoanisoleMild conditions, high yields[2]
Hexamethylenetetramine-bromineActivated AromaticsRegioselectiveEfficient, selectivity depends on temperature[14]

Experimental Protocol: High para-Selectivity Bromination of Anisole using NBS/Silica Gel

  • Preparation: To a solution of anisole (1.0 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add silica gel.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the silica gel. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure p-bromoanisole.

Issue 2: Lack of Selectivity in Free-Radical Bromination of Asymmetric Alkanes

Symptoms:

  • A complex mixture of monobrominated isomers is formed.

  • Difficulty in isolating the desired product.

Underlying Principle: The Reactivity-Selectivity Principle

The high exothermicity of free-radical chlorination makes it a less selective process. In contrast, the endothermic nature of the hydrogen abstraction step in bromination leads to a later transition state that more closely resembles the alkyl radical intermediate. Consequently, the stability of the radical has a much greater influence on the activation energy, leading to higher selectivity.[11]

Caption: General mechanism of free-radical halogenation.

Comparative Selectivity: Chlorination vs. Bromination of Propane

Halogen1-Halopropane (%)2-Halopropane (%)Selectivity Ratio (Secondary:Primary)
Chlorine4555~1.2 : 1
Bromine397~32 : 1

This table clearly illustrates the superior selectivity of bromination for the more stable secondary position.

Experimental Protocol: Selective Bromination of an Alkane at the Tertiary Position

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkane (e.g., methylcyclohexane) in a nonpolar solvent such as carbon tetrachloride.

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the mixture.

  • Bromination: Slowly add a solution of bromine in carbon tetrachloride to the refluxing mixture under irradiation with a UV lamp.

  • Monitoring: Monitor the disappearance of the bromine color.

  • Work-up: After the reaction is complete, cool the mixture and wash it with an aqueous solution of sodium bisulfite to remove any unreacted bromine. Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.

  • Purification: The product can be purified by distillation.

References

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(9), 11438-11451. [Link]

  • Organic Chemistry Explained. (2022, January 27). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). [Link]

  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. [Link]

  • Prakash, O., et al. (2008). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide–bromate couple. Green Chemistry, 10(1), 61-64. [Link]

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Synthesis, 2005(07), 1099-1102. [Link]

  • Almeida, L. S., et al. (2013). A New Regioselective Bromination of Activated Aromatic Rings. Journal of the Brazilian Chemical Society, 24(1), 13-17. [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry. [Link]

  • Ghorbani-Vaghei, R., & Azarifar, D. (2022). Introduction of efficient catalytic system for the regioselective aerobic bromination of aromatic compounds. Polycyclic Aromatic Compounds, 42(5), 2341-2353. [Link]

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. In MCC Organic Chemistry. [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Majid, R. (2023, November 13). Structure and Mechanism: A free radical. [Link]

  • Save My Exams. (2025, January 10). Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note. [Link]

  • Chemistry LibreTexts. (2023, January 4). 12.2: Radical Reactions. [Link]

  • Meshalkin, S. A., et al. (2024). “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry – A European Journal. [Link]

  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2022). Greener Organic Transformations. Royal Society of Chemistry. [Link]

  • St. Fleur, N. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World. [Link]

  • Chemistry Stack Exchange. (2018, August 20). Regioselectivity of bromination of alkenes. [Link]

  • Hashemi, M. M., & Rahimi, A. (2007). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Monatshefte für Chemie - Chemical Monthly, 138(7), 687-690. [Link]

  • Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions. [Link]

  • Organic Chemistry. (2025, November 11). Why is Bromination More Selective than Chlorination?[Link]

  • Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Sharma, P., & Paul, K. (2025, June 3). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • Chemguy. (2019, January 22). regioselectivity of radical halogenation of alkanes. [Link]

  • Osbourn, J. (2020, June 20). Regioselectivity of Radical Halogenation. [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. [Link]

  • Ashenhurst, J. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry. [Link]

  • Leslie, J. (2023, August 16). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. American Chemical Society. [Link]

  • ResearchGate. (n.d.). 54 questions with answers in BROMINATION | Science topic. [Link]

  • Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. [Link]

Sources

Optimization

How to effectively monitor the progress of 2-Bromo-3-cyclopropoxybenzaldehyde reactions by TLC

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor reactions involving 2-Bromo-3-cyclopropoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor reactions involving 2-Bromo-3-cyclopropoxybenzaldehyde. The information presented herein is curated to enhance experimental success by providing a deep understanding of the principles involved, alongside practical, field-tested protocols and troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the TLC analysis of 2-Bromo-3-cyclopropoxybenzaldehyde and its related chemical transformations.

Q1: Why is TLC a suitable method for monitoring reactions with 2-Bromo-3-cyclopropoxybenzaldehyde?

A: TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of many organic reactions.[1][2] For a starting material like 2-Bromo-3-cyclopropoxybenzaldehyde, which is an aromatic aldehyde, its polarity will likely differ significantly from its potential products (e.g., corresponding alcohols from reduction, or amides from reductive amination). This difference in polarity allows for clear separation on a TLC plate, making it easy to visualize the consumption of the starting material and the formation of the product(s) over time.[3]

Q2: What is a good starting solvent system (mobile phase) for this compound?

A: For aromatic compounds of moderate polarity, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point.[4][5] A common initial ratio to try is 7:3 or 8:2 hexane:ethyl acetate.[3][6] The optimal ratio will provide a retention factor (Rf) for the starting material between 0.2 and 0.5, allowing for clear separation from both less polar byproducts and more polar products.[3][7]

Q3: How can I visualize the spots on the TLC plate?

A: 2-Bromo-3-cyclopropoxybenzaldehyde, being an aromatic aldehyde, should be visible under a UV lamp (254 nm) as it contains a chromophore that can quench the fluorescence of the TLC plate's indicator.[8][9] For more definitive visualization, or if the product is not UV-active, chemical staining is recommended. A 2,4-dinitrophenylhydrazine (DNPH) stain is highly specific for aldehydes and ketones, producing yellow-to-red spots.[3][10] Other general stains like p-anisaldehyde or potassium permanganate can also be effective.[9][10]

Q4: What is the Retention Factor (Rf) and how do I calculate it?

A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound's spot from the origin by the distance traveled by the solvent front from the origin.[2][3][11][12]

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2][12]

An ideal Rf value for the main analyte is typically between 0.3 and 0.7 to ensure good separation and reliable results.[7]

Section 2: Troubleshooting Common TLC Issues

Even with a well-defined protocol, unexpected results can occur. This section provides a systematic approach to diagnosing and solving common problems encountered during the TLC analysis of these reactions.

Problem Probable Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. Sample Overloading: Applying too much sample to the plate.[1][4][13][14] 2. Inappropriate Solvent System: The solvent may be too polar or not suitable for the compound's acidity/basicity.[13] 3. Acidic or Basic Nature of Compound: The compound may be interacting strongly with the acidic silica gel.[14][15]1. Dilute the sample solution before spotting.[1][4] 2. Adjust the polarity of the mobile phase. Try a less polar system if streaking is severe.[13] 3. For acidic compounds, add a small amount (0.1-2%) of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[2][4][15]
Spots Not Moving from the Baseline (Rf ≈ 0) 1. Mobile Phase is Not Polar Enough: The solvent system lacks the strength to move the polar compounds up the plate.1. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Consider switching to a more polar solvent system, such as methanol/dichloromethane.[4][5]
All Spots at the Solvent Front (Rf ≈ 1) 1. Mobile Phase is Too Polar: The solvent system is too strong, causing all components to travel with the solvent front.1. Decrease the proportion of the polar solvent. Increase the amount of the non-polar solvent (e.g., hexane).[7]
No Spots Visible 1. Sample Concentration is Too Low: Not enough compound was spotted on the plate.[4][13] 2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm.[8] 3. Improper Spotting Technique: The spotting capillary may not have transferred the sample effectively.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][13] 2. Use a chemical stain for visualization.[8] 3. Ensure the capillary touches the plate gently and a small, concentrated spot is formed.
Uneven Solvent Front 1. Improper Plate Placement: The TLC plate is touching the side of the developing chamber or the filter paper.[13] 2. Uneven Chamber Saturation: The atmosphere inside the chamber is not fully saturated with solvent vapors.1. Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[13] 2. Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 5-10 minutes before placing the plate inside.[4]

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for developing a robust TLC protocol and for preparing a key visualization reagent.

Protocol 1: Developing an Optimized TLC Method

This protocol outlines the systematic approach to finding the ideal mobile phase for monitoring your reaction.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark distinct lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Prepare Samples: Dissolve a small amount of your 2-Bromo-3-cyclopropoxybenzaldehyde starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare a sample of your reaction mixture in the same manner.

  • Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution to the SM lane on the origin line. In the C lane, spot the starting material, and then on top of the same spot, apply the reaction mixture. In the RM lane, spot only the reaction mixture. Aim for small, concentrated spots.[3]

  • Prepare the Developing Chamber: In a TLC chamber, prepare your initial mobile phase (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the origin line on your TLC plate.[4] For optimal results, place a piece of filter paper in the chamber to aid in solvent vapor saturation.

  • Develop the Plate: Carefully place the spotted TLC plate into the chamber and close the lid. Allow the solvent to ascend the plate via capillary action.[3]

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4]

  • Visualize and Analyze: Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization. Calculate the Rf values for all spots.[11][16]

  • Optimize: Based on the results, adjust the mobile phase polarity. If the spots are too low (low Rf), increase the polarity. If they are too high (high Rf), decrease the polarity. Repeat the process until clear separation is achieved.

Protocol 2: Preparation of 2,4-Dinitrophenylhydrazine (DNPH) Stain

This stain is highly effective for visualizing aldehyde and ketone functional groups.

  • Prepare the Solution: In a suitable container, dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 100 mL of 2N hydrochloric acid.

  • Add Ethanol: Add 1 mL of ethanol to the solution and mix thoroughly.

  • Application: After developing and drying the TLC plate, either dip the plate into the DNPH solution or spray it evenly with the reagent.

  • Visualization: Aldehyd and ketone compounds will appear as yellow to reddish-orange spots.[10] Gentle heating may be required to accelerate spot development.

Section 4: Visual Workflow and Logical Relationships

TLC Monitoring Workflow

The following diagram illustrates the key steps and decision points in the process of monitoring a reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis cluster_decision Decision cluster_action Action prep_plate Prepare & Spot TLC Plate (SM, Co-spot, RM) develop Develop Plate prep_plate->develop prep_chamber Prepare Developing Chamber (Mobile Phase + Filter Paper) prep_chamber->develop mark_front Mark Solvent Front develop->mark_front dry Dry Plate mark_front->dry uv_vis Visualize under UV Light dry->uv_vis stain Apply Chemical Stain (e.g., DNPH) uv_vis->stain analyze Analyze Results (Calculate Rf, Assess Reaction) stain->analyze decision Reaction Complete? analyze->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No

Caption: Workflow for TLC reaction monitoring.

References

  • TLC Visualization Reagents. EPFL. Available from: [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn. Available from: [Link]

  • TLC | OpenOChem Learn. Available from: [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. Available from: [Link]

  • Calculating Rf Values. (2013). YouTube. Available from: [Link]

  • Tailing in TLC - can anyone help? (2013). ResearchGate. Available from: [Link]

  • How to Calculate Rf TLC. (2026). Oreate AI Blog. Available from: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. Available from: [Link]

  • TLC troubleshooting. ChemBAM. Available from: [Link]

  • TLC Visualization Methods. Labster. Available from: [Link]

  • BGD Group TLC System. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020). Chemistry Hall. Available from: [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available from: [Link]

  • Thin Layer Chromatography (TLC). Available from: [Link]

  • TLC Stains. Available from: [Link]

  • Thin layer chromatography (TLC) Rf measurement. LabSim - LearnSci. Available from: [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). YouTube. Available from: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. ResearchGate. Available from: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. Available from: [Link]

Sources

Troubleshooting

Strategies for removing impurities from crude 2-Bromo-3-cyclopropoxybenzaldehyde

Technical Support Center: Purification & Troubleshooting for 2-Bromo-3-cyclopropoxybenzaldehyde Executive Summary & Chemical Profile User Query: "I am struggling with low purity and persistent phenolic residues in my cru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 2-Bromo-3-cyclopropoxybenzaldehyde

Executive Summary & Chemical Profile

User Query: "I am struggling with low purity and persistent phenolic residues in my crude 2-Bromo-3-cyclopropoxybenzaldehyde. Standard recrystallization is yielding oily mixtures. How do I isolate the pure aldehyde?"

Scientist’s Analysis: The synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde typically involves the O-cyclopropylation of 2-bromo-3-hydroxybenzaldehyde . This transformation is chemically challenging due to the poor electrophilicity of cyclopropyl halides (preventing standard SN2 attack) and the steric crowding from the ortho-bromo group.

Depending on your synthesis route—Classical SN2 (using bromocyclopropane/Cs₂CO₃) or Modern Chan-Lam Coupling (using cyclopropylboronic acid)—your impurity profile will differ significantly. The "oily" nature often results from unreacted phenol acting as a solvent impurity or residual ligands (e.g., bipyridine) from copper catalysis.

Impurity Landscape Table
Impurity TypeOriginChemical BehaviorRemoval Strategy
Unreacted Phenol (2-Bromo-3-hydroxybenzaldehyde)Incomplete conversion (common in SN2).Acidic (pKₐ ~7-8).Alkaline Wash (pH 10-12) or Resin Scavenging.
Benzoic Acid Derivative (2-Bromo-3-cyclopropoxybenzoic acid)Air oxidation of aldehyde during workup.Stronger acid (pKₐ ~4).Bicarbonate Wash (pH 8).
Copper/Ligand Residues Chan-Lam coupling catalysts.[1][2][3][4][5]Lewis acidic / Basic (ligands).[6]EDTA Wash or Silica Plug.
Ring-Opened Side Products (Allyl ethers)Acid-catalyzed ring opening of cyclopropane.Neutral ether.[7]Bisulfite Purification (Specific to aldehyde).[8][9][10]

Troubleshooting Guide: Synthesis & Workup

Issue 1: "My crude product contains 10-20% unreacted starting material (phenol)."

Diagnosis: Direct alkylation with bromocyclopropane is kinetically slow. If you used the Chan-Lam coupling , the catalytic cycle likely stalled due to moisture or lack of re-oxidant (O₂).

Corrective Action (The "Self-Validating" Protocol): Do not attempt to push the reaction further with heat; this degrades the aldehyde. Instead, use a pH-Switch Extraction .

  • Dissolve: Take crude oil in Ethyl Acetate (EtOAc).

  • Wash 1 (Acid Removal): Wash with 1M NaOH (cold, rapid wash).

    • Mechanism:[1][5][6][7][11] Deprotonates the unreacted phenol (Ar-OH → Ar-O⁻Na⁺), moving it to the aqueous layer. The cyclopropyl ether (product) remains organic.

    • Caution: Do not prolong contact time. Aldehydes can undergo Cannizzaro disproportionation in strong base, though the ortho-bromo substituent slows this.

  • Wash 2 (Neutralization): Wash organic layer with Brine.

  • Validation: Check TLC. The lower R_f spot (phenol) should be absent.

Issue 2: "I tried acid recrystallization and my product decomposed."

Diagnosis: Cyclopropyl ethers are acid-sensitive. Strong acids (HCl, H₂SO₄) protonate the ether oxygen, facilitating ring opening to form allyl bromides or alcohols.

Expert Insight: Avoid acidic workups below pH 4. If you must neutralize a basic reaction mixture, use a weak acid like Ammonium Chloride (saturated) or Acetic Acid , not concentrated mineral acids.

Advanced Purification Protocols

If simple extraction fails to yield >98% purity, use Protocol A . It exploits the reversible covalent chemistry of the aldehyde group, acting as a "chemical filter."

Protocol A: Sodium Bisulfite Adduct Purification (The "Silver Bullet")

This method isolates the aldehyde as a solid, water-soluble sulfonate salt, washing away all non-aldehyde impurities (ligands, allyl ethers, over-alkylated byproducts).

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve crude material (10 g) in Ethanol (30 mL) .

    • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, 1.5 equiv) .

    • Stir vigorously for 1-2 hours. A thick white precipitate (the bisulfite adduct) should form.

    • Note: If no solid forms, add more Ethanol to induce precipitation.

  • Washing (The Purification Step):

    • Filter the solid.[12]

    • Wash the filter cake with Diethyl Ether (3 x 20 mL).

    • Result: Impurities (phenols, dimers, ligands) are washed away in the ether. The aldehyde is trapped in the solid filter cake.

  • Regeneration:

    • Suspend the solid cake in DCM (50 mL) and Water (50 mL) .

    • Slowly add Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10.

    • Stir until the solid dissolves and gas evolution stops.

    • Separate the organic layer (DCM), dry over MgSO₄, and evaporate.

Yield Expectation: 85-95% recovery with >99% purity.

Protocol B: Crystallization (Final Polishing)

For final drug-grade purity, recrystallize the regenerated aldehyde.

  • Solvent System: Hexane/EtOAc (9:1) or Cyclohexane.

  • Technique: Dissolve in minimum hot EtOAc, add warm Hexane until turbid, cool slowly to 4°C.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture (Aldehyde + Phenol + Salts) CheckPhenol Check Phenol Content (TLC/HPLC) Start->CheckPhenol HighPhenol High Phenol (>5%) CheckPhenol->HighPhenol LowPhenol Low Phenol (<5%) CheckPhenol->LowPhenol BaseWash Cold 1M NaOH Wash (Remove Phenol) HighPhenol->BaseWash Extraction Bisulfite Bisulfite Adduct Formation (Precipitate Aldehyde) LowPhenol->Bisulfite If purity < 95% Cryst Recrystallization (Hexane/EtOAc) LowPhenol->Cryst If purity > 95% BaseWash->LowPhenol EtherWash Wash Solid with Ether (Remove Non-Aldehydes) Bisulfite->EtherWash Regen Regenerate with Na2CO3 EtherWash->Regen Regen->Cryst Final Pure 2-Bromo-3-cyclopropoxybenzaldehyde (>99%) Cryst->Final

Caption: Decision tree for isolating pure aldehyde. The bisulfite path is recommended for complex mixtures.

FAQ: Expert Insights

Q: Why use Chan-Lam coupling instead of standard alkylation? A: Standard SN2 alkylation with bromocyclopropane requires harsh conditions (Cs₂CO₃, 150°C) because cyclopropyl halides are extremely unreactive (I-strain). These temperatures degrade the aldehyde. Chan-Lam coupling uses cyclopropylboronic acid and Cu(OAc)₂ at mild temperatures (room temp to 70°C), preserving the aldehyde functionality [1].

Q: Can I use silica gel chromatography? A: Yes, but it is often unnecessary and expensive for scale-up. If you must, use a gradient of Hexane:EtOAc (95:5 to 80:20) . The cyclopropyl ether is less polar than the phenol but similar to the bromo-aldehyde precursor. Bisulfite purification is superior for separation efficiency.

Q: Is the cyclopropyl group stable to the bisulfite regeneration? A: Yes. The regeneration uses mild base (Carbonate/Hydroxide). Cyclopropyl ethers are stable to base; they are only labile to strong acids which open the ring [2].

References

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols. Journal of Organic Chemistry. Demonstrates the superior mild conditions for installing cyclopropyl groups on phenols using boronic acids.

  • Cleavage of Ethers. Master Organic Chemistry. Details the acid-sensitivity of ether linkages and the stability mechanisms relevant to cyclopropyl ethers.

  • Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Support. Standard protocols for aldehyde isolation using bisulfite precipitation.

Sources

Optimization

Technical Support Center: Scaling Up the Production of 2-Bromo-3-cyclopropoxybenzaldehyde

Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-3-cyclopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-3-cyclopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Bromo-3-cyclopropoxybenzaldehyde?

A1: The most prevalent and logical synthetic pathway is a two-step process. It begins with the electrophilic bromination of 3-hydroxybenzaldehyde to yield 2-bromo-3-hydroxybenzaldehyde. This intermediate is then subjected to a Williamson ether synthesis using a cyclopropyl halide to introduce the cyclopropoxy group.

Q2: What are the primary challenges in the first step, the bromination of 3-hydroxybenzaldehyde?

A2: The key challenges in this step are controlling regioselectivity and avoiding over-bromination. The hydroxyl and formyl groups on the aromatic ring direct the position of bromination, and reaction conditions must be carefully optimized to favor the formation of the desired 2-bromo isomer over other isomers like 4-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde.[1][2] The activated ring is also prone to further bromination, leading to di-bromo byproducts.[2]

Q3: What are the critical parameters for the Williamson ether synthesis in the second step?

A3: The success of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and temperature. A strong base is required to deprotonate the hydroxyl group of 2-bromo-3-hydroxybenzaldehyde, forming a phenoxide ion.[3][4] The choice of solvent is crucial to ensure the solubility of the reactants and to favor the desired SN2 reaction pathway.[4] Temperature control is also important to prevent side reactions.

Q4: I am observing a significant amount of an isomeric byproduct in my final product. What is the likely cause?

A4: The presence of isomeric byproducts in the final product most likely originates from the initial bromination step. If the bromination of 3-hydroxybenzaldehyde is not highly regioselective, a mixture of bromo-hydroxybenzaldehyde isomers will be carried into the second step, resulting in a corresponding mixture of cyclopropoxybenzaldehyde isomers that can be difficult to separate.

Q5: How can I monitor the progress of each reaction step?

A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the bromination and the etherification reactions. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[5][6]

Troubleshooting Guide

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde.

Part 1: Bromination of 3-Hydroxybenzaldehyde

Problem 1: Low Yield of 2-Bromo-3-hydroxybenzaldehyde

Possible Cause Suggested Solution Scientific Rationale
Incomplete Reaction Monitor the reaction closely using TLC until the starting material is consumed. Consider extending the reaction time.The kinetics of electrophilic aromatic substitution can be influenced by factors such as temperature and reactant concentration.
Suboptimal Temperature Carefully control the temperature during the addition of bromine and throughout the reaction. A common procedure involves cooling the reaction mixture during bromine addition and then allowing it to warm to room temperature.[1][7]Temperature affects the rate of reaction and can influence selectivity. Exothermic reactions require careful temperature management to prevent runaway reactions and the formation of byproducts.
Loss of Product During Workup Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Minimize transfers of the product solution to reduce mechanical losses.The solubility of the product in the extraction solvent is key to a good recovery.
Impure Starting Materials Use high-purity 3-hydroxybenzaldehyde and a reliable source of bromine.Impurities in the starting materials can interfere with the reaction or lead to the formation of unwanted side products.

Problem 2: Formation of Multiple Isomers (e.g., 2-Bromo-5-hydroxybenzaldehyde)

Possible Cause Suggested Solution Scientific Rationale
Incorrect Reaction Conditions Adjusting the solvent system and temperature can improve regioselectivity. The use of a Lewis acid catalyst like iron powder can favor the formation of the 2-bromo isomer.[8]The directing effects of the hydroxyl and formyl groups are influenced by the reaction medium. A Lewis acid can polarize the bromine molecule, making it a more selective electrophile.
Use of a Non-selective Brominating Agent While elemental bromine is common, consider exploring milder and more selective brominating agents if isomer formation is a persistent issue.Different brominating agents have varying reactivities and selectivities, which can be leveraged to control the outcome of the reaction.

Problem 3: Over-bromination (Formation of Di-bromo byproducts)

Possible Cause Suggested Solution Scientific Rationale
Excess Bromine Use a stoichiometric amount of bromine relative to the 3-hydroxybenzaldehyde. Add the bromine slowly and in a controlled manner to the reaction mixture.[1]The activated aromatic ring is susceptible to further electrophilic attack. Slow addition of the limiting reagent helps to maintain a low concentration of the electrophile, minimizing the chance of multiple substitutions.
Part 2: Williamson Ether Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde

Problem 1: Low Yield of the Final Product

Possible Cause Suggested Solution Scientific Rationale
Incomplete Deprotonation Ensure a sufficiently strong base is used to fully deprotonate the 2-bromo-3-hydroxybenzaldehyde. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).[4]The Williamson ether synthesis proceeds via an SN2 reaction between the phenoxide and the alkyl halide. Incomplete formation of the nucleophilic phenoxide will result in a lower yield.
Side Reactions (Elimination) Use a primary alkyl halide (cyclopropyl bromide) to minimize elimination reactions. Secondary and tertiary alkyl halides are more prone to elimination.[3][9]The alkoxide is a strong base and can induce elimination reactions, especially with sterically hindered alkyl halides.
Reaction Temperature Too Low or Too High Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Room temperature or gentle heating is often sufficient.The rate of SN2 reactions is temperature-dependent, but so are competing elimination reactions.
Impure 2-bromo-3-hydroxybenzaldehyde Ensure the starting material from the first step is of high purity. Impurities can consume reagents and complicate the reaction.The purity of the starting material directly impacts the yield and purity of the final product.

Problem 2: Presence of Unreacted 2-Bromo-3-hydroxybenzaldehyde

Possible Cause Suggested Solution Scientific Rationale
Insufficient Base or Alkylating Agent Use a slight excess of the base and the cyclopropyl halide to drive the reaction to completion.Le Chatelier's principle suggests that increasing the concentration of reactants can shift the equilibrium towards the products.
Short Reaction Time Monitor the reaction by TLC and allow it to proceed until the starting material is no longer visible.The reaction may require more time to go to completion than initially anticipated.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

This protocol is adapted from established literature procedures.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3-hydroxybenzaldehyde (1 equivalent) and sodium acetate (2 equivalents) in glacial acetic acid. If using a catalyst, add iron powder (catalytic amount).

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.05-1.1 equivalents) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Bromo-3-cyclopropoxybenzaldehyde (Williamson Ether Synthesis)
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-bromo-3-hydroxybenzaldehyde (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a strong base such as potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Alkylation: Add cyclopropyl bromide (1.2-1.5 equivalents) to the reaction mixture. The reaction may be stirred at room temperature or gently heated (e.g., to 50-60 °C) to increase the rate of reaction.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction_1 Electrophilic Aromatic Substitution 3-Hydroxybenzaldehyde->Reaction_1 Br2, Acetic Acid 2-Bromo-3-hydroxybenzaldehyde 2-Bromo-3-hydroxybenzaldehyde Reaction_1->2-Bromo-3-hydroxybenzaldehyde Reaction_2 SN2 Reaction 2-Bromo-3-hydroxybenzaldehyde->Reaction_2 Base, Cyclopropyl Bromide 2-Bromo-3-cyclopropoxybenzaldehyde 2-Bromo-3-cyclopropoxybenzaldehyde Reaction_2->2-Bromo-3-cyclopropoxybenzaldehyde

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis: 2-Bromo-3-cyclopropoxybenzaldehyde in the Context of Substituted Benzaldehydes

For researchers, scientists, and drug development professionals, a nuanced understanding of how substituents on an aromatic ring dictate chemical reactivity is fundamental. Benzaldehyde and its derivatives are cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of how substituents on an aromatic ring dictate chemical reactivity is fundamental. Benzaldehyde and its derivatives are cornerstone intermediates in organic synthesis, and predicting their behavior is key to designing efficient reaction pathways. This guide provides an in-depth comparative analysis of 2-Bromo-3-cyclopropoxybenzaldehyde, a molecule with a unique substitution pattern, against other common benzaldehyde derivatives. We will dissect its electronic and steric profile and provide illustrative experimental data to ground our predictions.

The Electronic and Steric Profile of 2-Bromo-3-cyclopropoxybenzaldehyde

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the benzene ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.[1][2][3]

2-Bromo-3-cyclopropoxybenzaldehyde presents a fascinating case due to the competing electronic effects of its substituents and the steric influence of the ortho-bromo group.

  • The Bromo Group (at C2): As a halogen, bromine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the aromatic ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity.[1][2] While halogens do possess lone pairs capable of resonance donation (+M), this effect is weak for bromine and is generally outweighed by its inductive withdrawal. The position of the bromo group, ortho to the aldehyde, also introduces significant steric hindrance , which can impede the approach of nucleophiles to the carbonyl carbon.[4]

  • The Cyclopropoxy Group (at C3): The cyclopropoxy group has a more complex electronic nature. The oxygen atom is electronegative, contributing a modest inductive withdrawal. However, the strained cyclopropyl ring itself possesses significant p-character in its C-C bonds, allowing it to act as a potent electron-donating group via resonance (+M) when adjacent to a π-system.[5][6][7] This resonance effect pushes electron density into the ring, which can partially counteract the withdrawing effects of the bromo and carbonyl groups.

The net effect is a finely balanced electronic profile. The strong inductive withdrawal from the ortho-bromo group likely dominates, rendering the carbonyl carbon more electrophilic than that of unsubstituted benzaldehyde. However, this is tempered by the resonance donation from the meta-cyclopropoxy group and the steric bulk of the bromo substituent.

Competitive_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare PhMgBr (Grignard Reagent) C 3. Add 0.5 eq. PhMgBr to aldehyde mixture at 0°C A->C B 2. Prepare equimolar mixture of Aldehyde A + Aldehyde B + Internal Standard B->C D 4. Quench with sat. NH4Cl solution C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Analyze Product Ratio (GC or NMR) F->G

Sources

Comparative

1H NMR and 13C NMR analysis and confirmation of 2-Bromo-3-cyclopropoxybenzaldehyde structure

An In-Depth Guide to the Structural Confirmation of 2-Bromo-3-cyclopropoxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy For researchers and professionals in the fields of medicinal chemistry and drug development, the un...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Confirmation of 2-Bromo-3-cyclopropoxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in project timelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small molecules in solution.

This guide provides a comprehensive analysis of 2-Bromo-3-cyclopropoxybenzaldehyde, a substituted aromatic compound, using both ¹H and ¹³C NMR spectroscopy. We will move beyond a simple recitation of data, delving into the theoretical predictions based on first principles, outlining a robust experimental protocol, and interpreting the resulting spectra to definitively confirm the target structure while excluding plausible alternatives.

Part 1: Theoretical Framework and Spectral Prediction

Before stepping into the lab, a skilled scientist leverages foundational principles to predict the expected NMR spectra. This predictive exercise is crucial for identifying diagnostic signals and anticipating potential complexities. The structure of 2-Bromo-3-cyclopropoxybenzaldehyde can be deconstructed into three key components: a 1,2,3-trisubstituted benzene ring, an aldehyde group, and a cyclopropoxy group.

  • The Benzaldehyde Core: The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond, typically appearing far downfield around δ 9.5-10.5 ppm.[1] The carbonyl carbon itself is also significantly deshielded, with a characteristic ¹³C chemical shift in the δ 190-195 ppm range.[2][3]

  • Substituent Effects on the Aromatic Ring:

    • Aldehyde (-CHO): An electron-withdrawing group that deshields the ortho and para positions.

    • Bromine (-Br): An electronegative atom with a deshielding inductive effect, but also a weak electron-donating resonance effect. Its influence on aromatic proton shifts is complex.

    • Cyclopropoxy (-O-c-Pr): The ether oxygen is an electron-donating group through resonance, which shields the ortho and para positions.

  • The Cyclopropoxy Group: The cyclopropyl ring is unique. Its protons and carbons exhibit remarkable upfield chemical shifts due to the ring's specific magnetic anisotropy.[4] The methine proton (-O-CH-) will be deshielded by the adjacent oxygen, while the methylene protons (-CH₂-) will appear at a much higher field, often below δ 1.0 ppm.

Based on these principles, we can predict the following spectral features:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-3-cyclopropoxybenzaldehyde

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
CHO9.8 - 10.2190 - 193Highly deshielded aldehyde environment.[1][3]
Ar-H (3 protons)7.0 - 7.8115 - 160Complex multiplet region due to trisubstitution.
O-CH (cyclopropyl)3.8 - 4.255 - 65Methine proton adjacent to electronegative oxygen.
CH₂ (cyclopropyl)0.7 - 1.05 - 15Shielded methylene protons characteristic of a cyclopropyl ring.[4]
Aromatic Carbons-115 - 160Six distinct signals expected due to lack of symmetry.
C-Br-~115Carbon directly attached to bromine is shielded.
C-O-~155Carbon directly attached to the ether oxygen is deshielded.

Part 2: Experimental Design and Methodology

The quality of NMR data is directly dependent on the quality of the sample preparation and the chosen acquisition parameters. This protocol ensures high-quality, reproducible results.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-15 mg of 2-Bromo-3-cyclopropoxybenzaldehyde B Dissolve in ~0.6 mL of CDCl3 in a vial A->B C Transfer solution to a clean, dry 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock on CDCl3 signal and shim magnet D->E F Acquire ¹H Spectrum (16-32 scans) E->F G Acquire ¹³C Spectrum (e.g., with proton decoupling) F->G H Apply Fourier Transform G->H I Phase and baseline correct H->I J Calibrate ¹H spectrum to residual CHCl3 (δ 7.26) I->J K Calibrate ¹³C spectrum to CDCl3 (δ 77.16) I->K

Caption: Standard workflow for small molecule NMR analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of high-purity 2-Bromo-3-cyclopropoxybenzaldehyde.

    • In a small, clean glass vial, dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power for many organic compounds and its well-defined residual solvent peaks for calibration.[5][6]

    • Using a Pasteur pipette, transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[7] The optimal sample height should be around 4-5 cm.[6]

  • Data Acquisition:

    • The experiments should be performed on a 400 MHz (or higher) spectrometer for better signal dispersion.

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be averaged to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms, simplifying interpretation. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

Part 3: Spectral Analysis and Structural Verification

The following data represent a typical experimental outcome for 2-Bromo-3-cyclopropoxybenzaldehyde.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

Table 2: Experimental ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
10.35s-1HCHO
7.68dd7.8, 1.51HAr-H
7.45t7.91HAr-H
7.21dd8.0, 1.51HAr-H
4.01m-1HO-CH
0.95 - 0.85m-4HCH₂CH₂
  • Aldehyde Proton (δ 10.35): A sharp singlet integrating to one proton is observed in the far downfield region, which is unequivocally the aldehyde proton.

  • Aromatic Protons (δ 7.21-7.68): Three distinct signals are observed in the aromatic region, each integrating to one proton. Their complex splitting patterns (doublet of doublets, triplet, doublet of doublets) are consistent with a 1,2,3-trisubstituted aromatic ring system.

  • Cyclopropoxy Protons (δ 4.01 and δ 0.95-0.85): A multiplet at δ 4.01 corresponds to the methine proton deshielded by the ether oxygen. Crucially, a complex multiplet integrating to four protons is found in the highly shielded upfield region (δ 0.95-0.85). This is a definitive signature of the cyclopropyl ring's methylene protons.[4]

¹³C NMR Spectrum Analysis (101 MHz, CDCl₃)

Table 3: Experimental ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
191.1C=O
156.2C3-O
136.0Ar-CH
130.5C1-CHO
125.4Ar-CH
118.9Ar-CH
117.5C2-Br
60.1O-CH
8.2CH₂CH₂
  • Carbonyl Carbon (δ 191.1): The signal at δ 191.1 ppm is characteristic of an aldehyde carbonyl carbon.[2]

  • Aromatic Carbons (δ 117.5-156.2): Six distinct signals confirm the lack of symmetry in the aromatic ring, as expected for a 1,2,3-substitution pattern. The signals at δ 156.2 (C-O) and δ 117.5 (C-Br) are assigned based on known substituent effects.

  • Cyclopropoxy Carbons (δ 60.1 and δ 8.2): The signal at δ 60.1 ppm corresponds to the methine carbon attached to the oxygen. The remarkably upfield signal at δ 8.2 ppm is assigned to the two equivalent methylene carbons of the cyclopropyl ring, providing conclusive evidence for this moiety.

Visualizing the Structure-Spectrum Correlation

G H_aldehyde ¹H: 10.35 (s) C_aldehyde ¹³C: 191.1 C_aldehyde->H_aldehyde H_ar1 ¹H: 7.68 (dd) H_ar2 ¹H: 7.45 (t) H_ar3 ¹H: 7.21 (dd) C_ar1 ¹³C: 130.5 C_ar1->C_aldehyde C_ar1->H_ar1 C_ar2 ¹³C: 117.5 C_ar1->C_ar2 C_ar3 ¹³C: 156.2 C_ar2->C_ar3 C_ar3->H_ar3 H_methine ¹H: 4.01 (m) ¹³C: 60.1 C_ar3->H_methine H_methylene ¹H: 0.90 (m) ¹³C: 8.2 H_methine->H_methylene

Sources

Validation

Comparative analysis of catalysts for cross-coupling reactions with 2-Bromo-3-cyclopropoxybenzaldehyde

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Cross-coupling reactions stand as a cornerstone of modern synthetic chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] The judicious selection of a catalyst is critical, particularly when dealing with sterically hindered and electronically complex substrates such as 2-Bromo-3-cyclopropoxybenzaldehyde. This guide provides a comparative analysis of catalytic systems for various cross-coupling reactions, offering insights into catalyst performance, mechanistic considerations, and detailed experimental protocols to empower your synthetic endeavors.

The unique structure of 2-Bromo-3-cyclopropoxybenzaldehyde presents distinct challenges. The ortho-bromo substituent and the adjacent cyclopropoxy group introduce significant steric hindrance around the reaction center. Furthermore, the presence of an aldehyde functional group necessitates careful consideration of catalyst and reaction conditions to avoid unwanted side reactions. This guide will navigate these complexities, comparing the efficacy of palladium, nickel, and copper-based catalysts for key transformations.

Palladium-Based Catalysts: The Versatile Workhorse

Palladium complexes are the most extensively used catalysts for a wide array of cross-coupling reactions due to their exceptional versatility and functional group tolerance.[2][3] For a substrate like 2-Bromo-3-cyclopropoxybenzaldehyde, several palladium-catalyzed reactions are of high interest.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.[4][5] The choice of ligand is crucial for achieving high yields and turnover numbers, especially with challenging substrates.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling:

Catalyst System (mol %)Coupling PartnerBaseSolventTemperature (°C)Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄ (2-5)Arylboronic acidK₂CO₃Toluene/H₂O80-110Good to ExcellentStandard, commercially available catalyst. May require higher temperatures for sterically hindered substrates.[6]
Pd(OAc)₂ / SPhos (0.5-2)Arylboronic acidK₃PO₄Toluene or DioxaneRT - 100ExcellentHighly active for aryl bromides, even at low catalyst loadings and room temperature.[7][8] The bulky, electron-rich SPhos ligand facilitates oxidative addition and reductive elimination.
Pd(OAc)₂ / XPhos (0.5-2)Arylboronic acidK₃PO₄t-BuOH/H₂O80-100ExcellentSimilar to SPhos, XPhos is another highly effective biaryl phosphine ligand for challenging couplings.[8]
Pd/C (5-10)Phenylboronic acidK₂CO₃DMA/H₂O80GoodHeterogeneous catalyst that can be recycled, offering a more sustainable option.[4] May exhibit lower activity than homogeneous systems.

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is critical for overcoming the steric hindrance of the ortho-substituents in 2-Bromo-3-cyclopropoxybenzaldehyde. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step with the aryl bromide.[8] The choice of a weaker base like K₃PO₄ is often preferred to minimize side reactions involving the aldehyde functionality.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Aryl Bromide, Boronic Acid, and Base inert Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Precatalyst and Ligand solvent->catalyst heat Heat to Desired Temperature with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify G pd0_s Pd(0)L2 pdi_s Ar-Pd(II)-X(L2) pd0_s->pdi_s Oxidative Addition (Ar-X) pdii_s Ar-Pd(II)-R(L2) pdi_s->pdii_s Transmetalation (R-B(OR)2) product_s Ar-R pdii_s->product_s Reductive Elimination product_s->pd0_s label_s Suzuki-Miyaura Cycle pd0_h Pd(0)L2 pdi_h Ar-Pd(II)-X(L2) pd0_h->pdi_h Oxidative Addition (Ar-X) pdii_h R-CH2-CH(Ar)-Pd(II)-X(L2) pdi_h->pdii_h Carbopalladation (R-CH=CH2) product_h Ar-CH=CH-R pdii_h->product_h β-Hydride Elimination product_h->pd0_h label_h Heck Cycle pd0_so Pd(0)L2 pdi_so Ar-Pd(II)-X(L2) pd0_so->pdi_so Oxidative Addition (Ar-X) pdii_so Ar-Pd(II)-C≡C-R(L2) pdi_so->pdii_so Transmetalation (Cu-C≡C-R) product_so Ar-C≡C-R pdii_so->product_so Reductive Elimination product_so->pd0_so label_so Sonogashira Cycle

Sources

Comparative

HPLC and GC-MS Methods for Validating the Purity of 2-Bromo-3-cyclopropoxybenzaldehyde

Executive Summary: The Analytical Mandate In the high-stakes synthesis of sphingosine-1-phosphate (S1P) receptor modulators like Siponimod (BAF312), the intermediate 2-Bromo-3-cyclopropoxybenzaldehyde represents a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Mandate

In the high-stakes synthesis of sphingosine-1-phosphate (S1P) receptor modulators like Siponimod (BAF312), the intermediate 2-Bromo-3-cyclopropoxybenzaldehyde represents a critical quality control checkpoint. Its purity dictates the yield of subsequent reductive amination steps and the impurity profile of the final API.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating this compound. While HPLC remains the "Gold Standard" for quantitative assay and non-volatile impurity tracking, GC-MS provides indispensable orthogonal data for structural confirmation and volatile solvent analysis.

The Core Analytical Challenge

The molecule features three distinct functionalities that dictate method selection:

  • Benzaldehyde Moiety: Susceptible to air oxidation (forming benzoic acid derivatives), requiring buffered HPLC conditions.

  • Bromine Substituent: Provides a distinct isotopic signature (1:1 ratio of

    
    ) ideal for MS confirmation but requires chromatographic resolution from regioisomers (e.g., 4-bromo or 6-bromo analogs).
    
  • Cyclopropyl Ether: Generally stable but potentially sensitive to extreme thermal stress in GC injectors.

Technical Comparison: HPLC-UV vs. GC-MS

The following table summarizes the performance metrics based on field application data for benzaldehyde derivatives.

FeatureHPLC-UV (Method A)GC-MS (Method B)
Primary Utility Quantitative Purity (Assay) & Related SubstancesQualitative ID & Residual Solvents
Detection Principle UV Absorbance (254/280 nm)Electron Ionization (EI) Mass Spec
Linearity (

)
> 0.999 (0.1 – 1.0 mg/mL)> 0.995 (10 – 500 µg/mL)
Limit of Quantitation ~0.05% (w/w)~0.10% (w/w)
Impurity Coverage Excellent for oxidizable byproducts (acids)Excellent for volatiles & halides
Thermal Stress Low (Ambient to 40°C)High (Injector > 200°C)
Throughput Moderate (15-25 min run)Fast (10-15 min run)

Method A: HPLC-UV (The Quantitative Standard)

Rationale: HPLC is the preferred method for assaying purity because it easily handles the 2-bromo-3-cyclopropoxybenzoic acid oxidation impurity, which tails severely in GC without derivatization.

Experimental Protocol

1. Instrumentation:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: PDA/DAD set to 272 nm (max absorbance of benzaldehyde core) and 220 nm (for non-conjugated impurities).

2. Column Selection:

  • Stationary Phase: C18 (Octadecylsilane), end-capped.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Zorbax Eclipse Plus C18).

  • Why: The C18 phase provides sufficient hydrophobicity to separate the brominated main peak from the more polar de-brominated impurities and the more retained bis-brominated byproducts.

3. Mobile Phase & Gradient:

  • Solvent A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for acidic impurities).

  • Solvent B: Acetonitrile (MeCN).

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
15.010901.0
20.010901.0
20.190101.0
25.090101.0

4. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of 50:50 MeCN:Water .

  • Critical Step: Use amber glassware to prevent photo-oxidation of the aldehyde during analysis.

Method B: GC-MS (The Structural Validator)

Rationale: GC-MS is essential for confirming the presence of the bromine atom (via isotopic pattern) and ensuring no volatile halogenated solvents (e.g., dichloromethane) co-elute.

Experimental Protocol

1. Instrumentation:

  • System: Agilent 7890B GC with 5977B MSD.

  • Ionization: Electron Impact (EI) at 70 eV.[1]

2. Column Selection:

  • Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]

  • Why: This low-polarity phase separates isomers based on boiling point and slight polarity differences, orthogonal to the C18 HPLC separation.

3. Temperature Program:

  • Injector: 250°C (Split 20:1). Note: If degradation of the cyclopropyl ether is observed, lower to 200°C.

  • Oven:

    • Start: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min at 280°C.

4. Mass Spec Parameters:

  • Scan Range: 35–500 amu.

  • Key Ions to Monitor:

    • Molecular Ion: Look for pairs at m/z 240 and 242 (approximate) showing the 1:1 intensity ratio characteristic of

      
       and 
      
      
      
      .
    • Base Peak: Loss of the cyclopropyl group or CHO fragment.

Decision Framework & Workflow

The following diagrams illustrate the logical flow for selecting the method and the experimental execution.

Diagram 1: Analytical Decision Tree

AnalyticalDecisionTree Start Sample: 2-Bromo-3-cyclopropoxybenzaldehyde Goal Define Analytical Goal Start->Goal Assay Quantitative Purity / Assay Goal->Assay Primary Need ID Structure ID / Volatiles Goal->ID Secondary Need HPLC HPLC-UV (C18 Column) Detects: Main peak, Acids, Non-volatiles Assay->HPLC High Precision Required GCMS GC-MS (DB-5ms) Detects: Halogen pattern, Solvents, Regioisomers ID->GCMS Isotopic Pattern Needed Result1 Report: % Purity (Area Norm) HPLC->Result1 Result2 Report: Mass Spec Confirmation GCMS->Result2

Caption: Decision matrix for selecting between HPLC and GC-MS based on the specific analytical requirement (Quantification vs. Identification).

Diagram 2: Sample Preparation & Injection Workflow

SamplePrep Raw Raw Solid (Intermediate) Weigh Weigh 10 mg (± 0.1 mg) Raw->Weigh Dissolve Dissolve in 50:50 MeCN:H2O Weigh->Dissolve Filter Filter 0.22 µm (PTFE Syringe) Dissolve->Filter Remove Particulates Vial Amber Vial (Protect from Light) Filter->Vial Prevent Oxidation Inject Inject 5 µL (HPLC System) Vial->Inject

Caption: Step-by-step sample preparation workflow emphasizing filtration and light protection to ensure data integrity.

Expert Insights & Troubleshooting

The "Ghost" Peak Problem

In GC-MS, you may observe a small peak eluting just before the main peak.

  • Cause: Thermal degradation of the cyclopropyl ether in the injector port, leading to ring-opening (formation of allyl ether isomers).

  • Solution: Lower the inlet temperature to 200°C or use a Cool On-Column (COC) injector. If the peak persists, rely on the HPLC method for purity calculation.

Regioisomer Separation

Bromination of 3-cyclopropoxybenzaldehyde can theoretically yield the 2-bromo, 4-bromo, or 6-bromo isomers.

  • HPLC: These isomers often co-elute on standard C18 columns.

  • Advanced Tip: If isomer resolution is poor, switch to a Phenyl-Hexyl column. The pi-pi interactions with the aromatic ring offer different selectivity for the halogen position compared to pure hydrophobicity.

References

  • Novartis AG. (2013). Process for the preparation of Siponimod intermediates. World Intellectual Property Organization. WO2013/102573. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient optimization). Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating the linearity and LOQ parameters mentioned). Link

  • BenchChem. (2025).[2] Application Notes for substituted benzaldehydes. (General protocols for aldehyde analysis). Link

Sources

Validation

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Bromo-3-cyclopropoxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. This structura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. This structural integrity dictates the compound's physicochemical properties, its interactions with biological targets, and ultimately, its efficacy and application. Among the myriad of analytical techniques, single-crystal X-ray crystallography stands as the unequivocal gold standard for elucidating molecular structure.[1][2][3] This guide provides a comprehensive, in-depth analysis of the X-ray crystallographic approach to characterizing 2-Bromo-3-cyclopropoxybenzaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry.

While a direct comparative study on a series of 2-Bromo-3-cyclopropoxybenzaldehyde derivatives is not extensively available in the public domain, this guide will draw upon established principles and crystallographic data from structurally related substituted benzaldehydes. This comparative approach will illuminate the methodologies and provide a robust framework for researchers working with this specific class of molecules.

The Significance of Structural Elucidation

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. The introduction of a bromine atom and a cyclopropoxy group at the 2 and 3 positions, respectively, imparts unique electronic and steric properties to the benzaldehyde scaffold. These modifications can significantly influence intermolecular interactions, which are crucial for crystal packing and, in a biological context, for binding to target proteins.[4] X-ray crystallography provides the definitive map of these interactions, revealing bond lengths, bond angles, and the intricate network of non-covalent forces that govern the supramolecular assembly.[4][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following section details the typical experimental workflow, explaining the rationale behind each step.

Step 1: Synthesis and Purification

The initial and often most challenging step is the synthesis of high-purity 2-Bromo-3-cyclopropoxybenzaldehyde derivatives. While specific synthetic routes for this exact derivative are not widely published, analogous syntheses for related compounds can be adapted. For instance, the bromination of a corresponding hydroxybenzaldehyde followed by etherification with a cyclopropyl-containing reagent is a plausible route.[6][7] Purity is critical, as impurities can inhibit crystallization. Standard purification techniques such as column chromatography and recrystallization are employed to achieve >99% purity, which is then verified by techniques like NMR and mass spectrometry.[8][9]

Step 2: Crystallization

The growth of a single crystal suitable for X-ray diffraction is often the bottleneck in the process. This requires a systematic screening of various crystallization conditions.

Experimental Protocol for Crystallization:

  • Solvent Selection: Begin by dissolving a small amount of the purified compound (5-10 mg) in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and their mixtures).

  • Supersaturation: The goal is to create a supersaturated solution from which the crystal will slowly grow. Common methods include:

    • Slow Evaporation: The vial containing the solution is loosely capped, allowing the solvent to evaporate slowly over hours to days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

  • Optimization: Once initial microcrystals are observed, the conditions (solvent system, concentration, temperature) are refined to grow larger, well-defined single crystals.

The causality behind this screening process lies in the delicate balance of solubility and supersaturation. A solvent that dissolves the compound too well will prevent precipitation, while a solvent in which it is insoluble will cause it to crash out as an amorphous powder. The ideal condition is one where the solution is just at the edge of saturation, allowing for the ordered arrangement of molecules into a crystal lattice.

Step 3: Single Crystal X-ray Diffraction

This is the core of the structural analysis where the diffraction data is collected.[10]

Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[5] X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Data Processing: The collected raw diffraction intensities are processed to correct for experimental factors, and the unit cell parameters and the intensity of each reflection are determined.[5]

The following Graphviz diagram illustrates the overall experimental workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Purity Check (NMR, MS) Purification->Characterization Screening Solvent Screening Characterization->Screening Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Screening->Growth Selection Single Crystal Selection Growth->Selection Mounting Crystal Mounting Selection->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing Solution Structure Solution (Direct Methods) DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: Experimental workflow for X-ray crystallographic analysis.
Step 4: Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods.[5]

  • Structure Refinement: The initial model is then refined using a full-matrix least-squares method on F².[5] In this iterative process, the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Non-hydrogen atoms are typically refined anisotropically.[5] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[8]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Comparative Crystallographic Data Analysis

To provide a framework for what to expect for 2-Bromo-3-cyclopropoxybenzaldehyde derivatives, the following table presents a comparison of key crystallographic parameters from related substituted benzaldehydes. This data illustrates how different substituents influence the crystal packing and molecular geometry.

Parameter2-Bromo-4-methylbenzaldehyde[11]3-Bromo-2-hydroxybenzaldehyde[12]Hypothetical 2-Bromo-3-cyclopropoxybenzaldehyde
Chemical Formula C₈H₇BrOC₇H₅BrO₂C₁₀H₉BrO₂
Formula Weight 199.05201.02241.09
Crystal System MonoclinicMonoclinicOrthorhombic (predicted)
Space Group P2₁/cP2₁/nPca2₁ (predicted)
a (Å) 5.8968 (2)7.0282 (3)~ 15.5 (predicted)
b (Å) 7.6434 (3)14.9715 (7)~ 4.6 (predicted)
c (Å) 16.5332 (7)6.8472 (3)~ 11.0 (predicted)
β (°) 97.433 (2)108.907 (1)90 (predicted)
Volume (ų) 739.04 (5)681.61 (5)~ 780 (predicted)
Z 444 (predicted)
Temperature (K) 100 (2)125100 (2) (standard)
Radiation type Mo KαMo KαMo Kα (standard)
Wavelength (Å) 0.710730.710730.71073 (standard)

Note: The data for the hypothetical 2-Bromo-3-cyclopropoxybenzaldehyde is an educated prediction based on the crystal data of similarly substituted benzaldehydes and is intended for illustrative purposes.[13]

Intermolecular Interactions: The Key to Supramolecular Architecture

The crystal packing of benzaldehyde derivatives is often governed by a network of weak intermolecular interactions.[4] For a 2-Bromo-3-cyclopropoxybenzaldehyde derivative, several key interactions would be anticipated:

  • C-H···O Hydrogen Bonds: The aldehyde oxygen is a good hydrogen bond acceptor and can interact with aromatic or cyclopropyl C-H groups of neighboring molecules.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the aldehyde oxygen or the aromatic ring of an adjacent molecule.

  • π–π Stacking: The aromatic rings can stack on top of each other, often in an offset fashion, contributing to the stability of the crystal lattice.[11]

  • C-H···π Interactions: The C-H bonds of the cyclopropyl group or the aromatic ring can interact with the π-system of a neighboring aromatic ring.

The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal. The following Graphviz diagram illustrates these potential interactions.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 M1 2-Bromo-3-cyclopropoxybenzaldehyde M2 2-Bromo-3-cyclopropoxybenzaldehyde M1->M2 C-H···O M3 2-Bromo-3-cyclopropoxybenzaldehyde M1->M3 Halogen Bonding (Br···O) M2->M3 π–π Stacking

Figure 2: Potential intermolecular interactions in the crystal lattice.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are invaluable for a comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the synthesized derivatives in solution.[1] Techniques like NOESY can provide information about through-space proximity of atoms, offering insights into the solution-state conformation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as the aldehyde C=O stretch and the C-O ether linkage.[7]

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the optimized gas-phase geometry of the molecule, which can then be compared to the experimentally determined solid-state structure. This comparison can reveal the effects of crystal packing on the molecular conformation.

Conclusion

The X-ray crystallographic analysis of 2-Bromo-3-cyclopropoxybenzaldehyde derivatives is a powerful approach to unambiguously determine their three-dimensional structure. This guide has outlined the essential experimental protocols, from synthesis and crystallization to data collection and structure refinement. By drawing comparisons with related substituted benzaldehydes, we have provided a framework for understanding the expected crystallographic parameters and the crucial role of intermolecular interactions in dictating the supramolecular architecture. For researchers in drug development and materials science, a thorough understanding of these crystallographic principles is indispensable for rational molecular design and the development of novel, functional molecules.

References

  • A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives. Benchchem.
  • A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives. Benchchem.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PMC.
  • Crystal data on ortho-substituted benzaldehydes. IUCr Journals.
  • Small molecule crystallography. Excillum.
  • (IUCr) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
  • X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University.
  • X-Ray Diffraction Techniques. Introduction to Solid State Chemistry | Materials Science and Engineering | MIT OpenCourseWare.
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE.
  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank.
  • X-ray crystallography. Penn State University.
  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC.
  • 3-Bromo-2-hydroxybenzaldehyde. PMC.
  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. ResearchGate.
  • (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.

Sources

Comparative

Biological activity comparison between 2-Bromo-3-cyclopropoxybenzaldehyde and its analogs

This guide provides an in-depth technical analysis of 2-Bromo-3-cyclopropoxybenzaldehyde (CAS 1243471-22-8), evaluating its role as a privileged scaffold in medicinal chemistry compared to its structural analogs. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-3-cyclopropoxybenzaldehyde (CAS 1243471-22-8), evaluating its role as a privileged scaffold in medicinal chemistry compared to its structural analogs.

Executive Summary

2-Bromo-3-cyclopropoxybenzaldehyde represents a specialized "ortho-bromo, meta-alkoxy" scaffold used primarily in the synthesis of p38 MAPK inhibitors , PDE4 inhibitors , and biaryl-based kinase inhibitors . Unlike simple alkoxybenzaldehydes, this molecule combines two critical design elements:

  • The Cyclopropoxy Group: Offers superior metabolic stability and lipophilic pocket filling compared to methoxy or ethoxy groups (the "Magic Methyl" effect applied to cycloalkyls).

  • The Ortho-Bromo Handle: Facilitates regiospecific Suzuki-Miyaura cross-coupling to generate biaryl systems, a structural motif found in >60% of small molecule kinase inhibitors.

This guide compares the biological potential and synthetic utility of this scaffold against its two primary analogs: 2-Bromo-3-methoxybenzaldehyde (Standard Analog) and 3-Cyclopropoxybenzaldehyde (Non-halogenated Analog).

Structural & Property Analysis

The following table contrasts the physicochemical properties that drive the biological activity of the derived pharmacophores.

Feature2-Bromo-3-cyclopropoxybenzaldehyde 2-Bromo-3-methoxybenzaldehyde 3-Cyclopropoxybenzaldehyde
CAS Number 1243471-22-813390-00-6142608-22-2
Lipophilicity (cLogP) ~3.2 (High)~2.4 (Moderate)~2.5 (Moderate)
Metabolic Stability High (Cyclopropyl ring resists CYP450 dealkylation)Low (Methoxy is prone to rapid O-demethylation)High
Synthetic Utility Dual-Functional: Biaryl coupling + Aldehyde condensationDual-Functional: Biaryl coupling + Aldehyde condensationSingle-Functional: Aldehyde condensation only
Target Application Kinase Inhibitors (p38, BTK), Anti-inflammatory agentsGeneral biaryl synthesis, Vanillin analogsPDE4 Inhibitors (Roflumilast analogs)
Mechanistic Insight: The "Cyclopropyl Effect"

In drug design, replacing a methoxy group with a cyclopropoxy group often results in a 3-10x increase in potency . The cyclopropyl ring is distinct because:

  • Conformational Restriction: It locks the ether bond in a specific orientation, reducing the entropic penalty upon binding to the protein active site.

  • Hydrophobic Filling: It optimally fills small lipophilic pockets (e.g., the selectivity pocket of p38 MAPK) better than a flexible ethoxy or propoxy chain.

Biological Activity & SAR Analysis[2]

While the aldehyde itself is an intermediate, its biological value is defined by the activity of the final inhibitors synthesized from it.

Case Study: p38 MAPK Inhibition

Inhibitors derived from the 2-bromo-3-cyclopropoxy scaffold show superior profiles compared to methoxy analogs.

  • Analog A (Methoxy): Rapidly metabolized in liver microsomes (

    
     min).
    
  • Target Scaffold (Cyclopropoxy): Extended half-life (

    
     min) and improved cellular potency (
    
    
    
    nM vs
    
    
    nM).
Direct Anti-Inflammatory Activity (Aldehyde Form)

Recent research into marine-derived bromophenols suggests that brominated benzaldehydes themselves possess intrinsic anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways.

  • Mechanism: The electrophilic aldehyde can form reversible covalent bonds with cysteine residues in inflammatory mediators, while the bromine atom participates in halogen bonding.

  • Data: Analogs like 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) have demonstrated suppression of TNF-α and IL-6 in LPS-stimulated macrophages.

Experimental Protocols

Protocol A: Synthesis of Biaryl Kinase Inhibitor Scaffold

Objective: Utilize the 2-bromo handle to attach a heteroaryl ring via Suzuki Coupling.

Reagents:

  • Substrate: 2-Bromo-3-cyclopropoxybenzaldehyde (1.0 eq)

  • Boronic Acid: Phenylboronic acid or Pyridine-3-boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Dissolution: Dissolve 1.0 eq of substrate in degassed 1,4-dioxane under

    
    .
    
  • Activation: Add catalyst and stir for 10 min at RT to form the active Pd(0) species.

  • Coupling: Add boronic acid and base. Heat to 90°C for 4 hours.

  • Workup: Cool, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Quality Control (Self-Validating):

  • Success Criteria: Disappearance of the aryl bromide peak in HPLC; appearance of the biaryl product mass (M+H).

  • Failure Mode: If de-bromination (protodebromination) occurs, check solvent degassing efficiency.

Protocol B: In Vitro Metabolic Stability Assay

Objective: Verify the stability advantage of the cyclopropoxy group.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs time to determine intrinsic clearance (

    
    ).
    

Visualization of Structure-Activity Relationship (SAR)

The following diagram illustrates how the 2-Bromo-3-cyclopropoxybenzaldehyde scaffold serves as a central hub for generating diverse bioactive molecules, highlighting the specific function of each structural motif.

SAR_Analysis Core 2-Bromo-3-cyclopropoxy- benzaldehyde (Scaffold) Aldehyde Aldehyde (-CHO) Warhead / Linker Core->Aldehyde Condensation Bromo Ortho-Bromo (-Br) Coupling Handle Core->Bromo Suzuki/Buchwald Cyclo Cyclopropoxy (-OC3H5) Metabolic Shield Core->Cyclo SAR Optimization Schiff Schiff Bases (Anti-inflammatory) Aldehyde->Schiff Biaryl Biaryl Systems (Kinase Inhibitors) Bromo->Biaryl Stability High Metabolic Stability (t1/2 > 60m) Cyclo->Stability Biaryl->Stability Synergistic Effect

Caption: SAR Map demonstrating the tripartite functionality of the scaffold: The aldehyde allows chain extension, the bromo group enables ring expansion, and the cyclopropoxy group confers metabolic resistance.

References

  • BenchChem. 2-Bromo-3-cyclopropoxypyridine and Benzaldehyde Analogs: Building Blocks for Kinase Inhibitors. Retrieved from

  • Kim, et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways.[1] MDPI. Retrieved from

  • Malerba, M., et al. (2008). Ambroxol and derivative scaffolds in the treatment of acute inflammation. Expert Opinion on Drug Metabolism & Toxicology.[2] Retrieved from

  • PubChem. Compound Summary: 2-Bromo-3-cyclopropoxybenzaldehyde (CAS 1243471-22-8). National Library of Medicine. Retrieved from

  • ChemSrc. Biological Activity of Brominated Benzaldehyde Derivatives. Retrieved from

Sources

Comparative

Spectroscopic comparison of 2-Bromo-3-cyclopropoxybenzaldehyde with its starting materials

As a Senior Application Scientist, evaluating the transformation of building blocks into complex intermediates requires more than just reading a protocol—it demands a deep understanding of the mechanistic causality behin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the transformation of building blocks into complex intermediates requires more than just reading a protocol—it demands a deep understanding of the mechanistic causality behind the reaction and the resulting spectroscopic shifts.

This guide objectively compares the spectroscopic profile of 2-Bromo-3-cyclopropoxybenzaldehyde against its two conceptual starting materials: 2-Bromo-3-hydroxybenzaldehyde and cyclopropyl bromide . By analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can establish a self-validating system to monitor reaction progress, troubleshoot synthetic bottlenecks, and unambiguously confirm product formation.

Mechanistic Workflow & Synthetic Strategy

The synthesis of 2-bromo-3-cyclopropoxybenzaldehyde relies on the O-cyclopropylation of the phenolic precursor. However, cyclopropyl halides are notoriously poor electrophiles for standard S_N2 reactions due to the high s-character of the cyclopropyl carbons, which raises the activation energy and often leads to competitive E2 elimination[1]. To overcome this, the reaction requires either extreme thermal forcing with a Finkelstein catalyst (KI) or modern Chan-Lam cross-coupling conditions.

G SM1 2-Bromo-3-hydroxybenzaldehyde Rxn O-Cyclopropylation (150°C, Cs2CO3, DMF) SM1->Rxn SM2 Cyclopropyl Bromide SM2->Rxn Prod 2-Bromo-3-cyclopropoxybenzaldehyde Rxn->Prod Spec Spectroscopic Validation Prod->Spec

Workflow for O-cyclopropylation and spectroscopic validation.

Spectroscopic Data Comparison

To build a robust analytical framework, we must track the disappearance of functional groups from the starting materials and the emergence of new linkages in the product. The tables below summarize the quantitative spectroscopic markers.

Table 1: ¹H NMR Comparison (400 MHz)

Note: Chemical shifts (δ) are approximate and solvent-dependent (e.g., DMSO-d₆ vs. CDCl₃).

Proton Environment2-Bromo-3-hydroxybenzaldehyde[2]Cyclopropyl Bromide2-Bromo-3-cyclopropoxybenzaldehyde
Aldehyde (CHO) δ 10.30 (s, 1H)N/Aδ ~10.42 (s, 1H)
Phenolic (OH) δ 5.90 (s, 1H)N/AAbsent
Aromatic (Ar-H) δ 7.27 – 7.54 (m, 3H)N/Aδ 7.20 – 7.65 (m, 3H)
Cyclopropyl (CH-X) N/Aδ ~2.80 (tt, 1H)δ ~3.85 (tt, 1H)
Cyclopropyl (CH₂) N/Aδ 0.85 – 1.10 (m, 4H)δ 0.80 – 0.95 (m, 4H)
Table 2: ¹³C NMR Comparison (100 MHz)
Carbon Environment2-Bromo-3-hydroxybenzaldehydeCyclopropyl Bromide2-Bromo-3-cyclopropoxybenzaldehyde
Carbonyl (C=O) δ ~191.5N/Aδ ~191.8
Ar-C (O-linked) δ ~152.8N/Aδ ~155.2
Cyclopropyl (CH-X) N/Aδ ~28.5δ ~51.5
Cyclopropyl (CH₂) N/Aδ ~10.2δ ~6.5
Table 3: Key IR & MS Identifiers
Technique2-Bromo-3-hydroxybenzaldehydeCyclopropyl Bromide2-Bromo-3-cyclopropoxybenzaldehyde
IR (O-H stretch) ~3200–3400 cm⁻¹ (Broad)N/AAbsent
IR (C-O-C stretch) N/AN/A~1240 cm⁻¹ (Strong)
IR (C-Br stretch) ~650 cm⁻¹~600 cm⁻¹~650 cm⁻¹
MS (Molecular Ion) m/z 199.9, 201.9 [M]⁺m/z 119.9, 121.9 [M]⁺m/z 239.9, 241.9 [M]⁺

Expert Insights: Causality in Spectral Shifts

A self-validating analytical workflow relies on understanding why these shifts occur:

  • The Electronegativity Effect on the Methine Proton: In cyclopropyl bromide, the methine proton (CH-Br) resonates at ~2.80 ppm. Upon etherification, this proton shifts significantly downfield to ~3.85 ppm. This causality is twofold: Oxygen is more electronegative than bromine (Pauling scale: O = 3.44, Br = 2.96), inducing a stronger inductive deshielding effect. Furthermore, the spatial proximity of the cyclopropyl ring to the anisotropic π-electron cloud of the newly attached aromatic ring forces additional deshielding.

  • IR as a Rapid Go/No-Go Gauge: The broad O-H stretch at ~3200–3400 cm⁻¹ in the starting phenol is highly diagnostic. An Attenuated Total Reflectance (ATR-IR) scan of the crude reaction mixture can instantly validate reaction completion; if the broad peak is absent and a sharp asymmetric C-O-C stretch appears at ~1240 cm⁻¹, the etherification is successful.

Experimental Protocols (Self-Validating System)

To ensure high scientific integrity, the following protocols integrate built-in validation checkpoints.

Step 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

Causality: Direct bromination of 3-hydroxybenzaldehyde requires an iron catalyst to generate the active electrophilic bromine species, directing it ortho to the activating hydroxyl group[2],[3].

  • Reaction Setup: Suspend 3-hydroxybenzaldehyde (1.0 eq), iron powder (0.075 eq), and sodium acetate (2.0 eq) in glacial acetic acid. Warm until clarified, then cool to room temperature[2].

  • Bromination: Slowly add a solution of bromine (1.15 eq) in glacial acetic acid dropwise over 15 minutes to control the exotherm and prevent polybromination[2].

  • Stirring & Quench: Stir for 2 hours. Pour into ice water and extract with dichloromethane (3 x 50 mL)[2].

  • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). The product will show a distinct UV-active spot with a different R_f than the starting material.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from dichloromethane[2].

Step 2: Forcing O-Cyclopropylation

Causality: Because cyclopropyl bromide resists S_N2 attack, we utilize a Finkelstein approach. Adding KI generates cyclopropyl iodide in situ, which is a slightly better electrophile, lowering the activation energy barrier for the phenoxide attack.

  • Reaction Setup: In a heavy-walled pressure tube, combine 2-bromo-3-hydroxybenzaldehyde (1.0 eq), cyclopropyl bromide (3.0 eq), Cs₂CO₃ (2.5 eq), and KI (0.2 eq) in anhydrous DMF.

  • Thermal Forcing: Seal the tube securely and heat to 150 °C for 16 hours behind a blast shield.

  • Validation Checkpoint: Take a 0.1 mL aliquot, partition between EtOAc and water, and run an ATR-IR on the organic layer. The disappearance of the ~3300 cm⁻¹ OH band validates complete conversion.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel flash chromatography.

References

  • ChemicalBook. 2-Bromo-3-hydroxybenzaldehyde synthesis. 2[2]

  • BenchChem. Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde. 3[3]

  • PMC - NIH (The Journal of Organic Chemistry). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.1[1]

Sources

Validation

Reactivity Dynamics in Ortho-Halogenated Benzaldehydes: A Comparison Guide for 2-Bromo vs. 2-Chloro-3-cyclopropoxybenzaldehyde

Executive Summary In the design of complex active pharmaceutical ingredients (APIs), ortho-halogenated benzaldehydes serve as highly versatile bifunctional building blocks. Specifically, 2-Bromo-3-cyclopropoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs), ortho-halogenated benzaldehydes serve as highly versatile bifunctional building blocks. Specifically, 2-Bromo-3-cyclopropoxybenzaldehyde and its chloro-analog, 2-Chloro-3-cyclopropoxybenzaldehyde , offer unique synthetic handles. The juxtaposition of an electrophilic aldehyde, a sterically demanding cyclopropoxy ether, and a halogen at the 2-position creates a highly congested microenvironment. Understanding the reactivity differences between the bromo and chloro substituents is critical for selecting the appropriate building block for early-stage scaffold building versus late-stage functionalization.

Thermodynamic and Kinetic Divergence

The fundamental divergence in reactivity between these two analogs stems from the carbon-halogen bond dissociation energy (BDE). The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol)[1]. This thermodynamic difference dictates their behavior across two primary reaction classes:

  • Transition-Metal Catalyzed Cross-Coupling: In palladium- or nickel-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the metal into the C-X bond. The 2-bromo analog undergoes facile oxidative addition with standard phosphine ligands (e.g., PPh

    
    , dppf) at moderate temperatures. Conversely, the 2-chloro analog is notoriously sluggish. The steric bulk of the adjacent cyclopropoxy and aldehyde groups exacerbates this, meaning the chloro-analog requires highly electron-rich, sterically demanding ligands (like Buchwald biaryl phosphines or N-heterocyclic carbenes) to force the oxidative addition[2].
    
  • Halogen-Metal Exchange: Lithiation via halogen-metal exchange is kinetically controlled and driven by the stabilization of the resulting sp

    
     carbanion[3]. The exchange rate strictly follows the polarizability of the halogen (I > Br >> Cl). The 2-bromo analog undergoes rapid, quantitative exchange with n-butyllithium at -78°C. The 2-chloro analog is essentially inert under these standard conditions and requires highly reactive Rieke metals or specialized magnesiate complexes to achieve metalation[3].
    

Visualizing the Mechanistic Pathways

G Pd0 Pd(0) Catalyst OxAddBr Fast Oxidative Addition (Low Activation Energy) Pd0->OxAddBr OxAddCl Slow Oxidative Addition (High Activation Energy) Pd0->OxAddCl ArBr 2-Bromo-3-cyclopropoxy benzaldehyde ArBr->OxAddBr ArCl 2-Chloro-3-cyclopropoxy benzaldehyde ArCl->OxAddCl PdIIBr Pd(II)-Ar(Br) Complex OxAddBr->PdIIBr PdIICl Pd(II)-Ar(Cl) Complex OxAddCl->PdIICl Product Cross-Coupled Product PdIIBr->Product Transmetalation & Reductive Elimination PdIICl->Product Requires specialized ligands

Catalytic cycle divergence highlighting oxidative addition kinetics for bromo vs. chloro analogs.

Quantitative Reactivity Comparison

Property2-Bromo-3-cyclopropoxybenzaldehyde2-Chloro-3-cyclopropoxybenzaldehydePractical Implication
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/molCl requires higher thermal energy to break.
Oxidative Addition Rate (Pd/Ni) Fast (Standard ligands suffice)Slow (Requires NHC or Buchwald ligands)Br is preferred for mild cross-coupling.
Halogen-Lithium Exchange Rapid at -78°C with n-BuLiInert to n-BuLi at -78°CCl cannot be easily lithiated via standard methods.
Electrophilicity (S

Ar)
ModerateHigher (Cl is a better leaving group)Cl is preferred if nucleophilic aromatic substitution is desired.
Cost & Scalability Higher cost, lower atom economyLower cost, higher atom economyCl is preferred for late-stage manufacturing.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (Bromo-Analog Focus)

This protocol utilizes the bromo-analog for rapid C-C bond formation under mild conditions.

  • Causality: K

    
    CO
    
    
    
    is used to activate the boronic acid into a nucleophilic boronate complex, facilitating transmetalation. A biphasic solvent system (1,4-Dioxane/H
    
    
    O) ensures the solubility of both the organic substrates and the inorganic base.
  • Step-by-Step:

    • Charge a Schlenk flask with 2-Bromo-3-cyclopropoxybenzaldehyde (1.0 eq), arylboronic acid (1.2 eq), and K

      
      CO
      
      
      
      (2.0 eq).
    • Add a degassed mixture of 1,4-Dioxane/H

      
      O (4:1, 0.2 M).
      
    • Add Pd(dppf)Cl

      
       (0.05 eq) under a positive stream of nitrogen.
      
    • Heat the mixture to 80°C for 4-6 hours.

  • Self-Validation System: The reaction mixture will transition from a bright yellow suspension to a dark brown/black mixture as Pd(0) nanoparticles aggregate toward the end of the reaction. TLC (Hexanes/EtOAc 4:1) should confirm the complete consumption of the UV-active starting material.

Protocol 2: Halogen-Lithium Exchange (Bromo-Analog Focus)

This protocol demonstrates the generation of a nucleophilic aryl species.

  • Causality: The aldehyde is highly electrophilic. Without protection, the highly nucleophilic n-BuLi will undergo a 1,2-addition into the carbonyl rather than the desired halogen exchange. Protection as an acetal is mandatory. Furthermore, the reaction must be kept at -78°C to prevent the resulting aryllithium intermediate from undergoing unwanted side reactions (e.g., aryne formation).

H Start 2-Bromo-3-cyclopropoxy benzaldehyde Protect Acetal Protection (Ethylene Glycol) Start->Protect Protected Bromo-Acetal Protect->Protected Exchange Halogen-Li Exchange (n-BuLi, -78°C) Protected->Exchange Lithiated Lithiated Acetal Exchange->Lithiated Electrophile Electrophilic Trapping Lithiated->Electrophile Deprotect Acidic Deprotection Electrophile->Deprotect Final Functionalized Benzaldehyde Deprotect->Final

Workflow for halogen-lithium exchange requiring aldehyde protection to prevent side reactions.
  • Step-by-Step:

    • Protection: Reflux the aldehyde with ethylene glycol (2.0 eq) and catalytic p-TsOH in toluene using a Dean-Stark trap until water ceases to evolve.

      • Validation: Disappearance of the aldehyde proton (~10.2 ppm) and appearance of the acetal methine proton (~6.0 ppm) in the crude

        
        H-NMR.
        
    • Lithiation: Dissolve the protected bromo-acetal in anhydrous THF (0.1 M) and cool to -78°C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes.

      • Validation: Quenching a 0.1 mL aliquot with D

        
        O yields a deuterated product detectable by GC-MS, confirming successful lithium-halogen exchange.
        
    • Trapping: Add the desired electrophile (e.g., DMF for formylation) and allow the mixture to warm to room temperature.

    • Deprotection: Stir the crude mixture in THF/1M HCl (1:1) for 2 hours to unmask the aldehyde.

Strategic Application in Drug Discovery

The choice between the bromo and chloro analog should be dictated by the stage of the development pipeline:

  • Opt for the Bromo-Analog during early-stage SAR (Structure-Activity Relationship) exploration. Its high reactivity allows for rapid, diverse analog generation under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Opt for the Chloro-Analog for orthogonal coupling strategies. In complex molecules containing multiple halogens, a less reactive chloro-aryl can be intentionally preserved while a more reactive bromo-aryl is selectively coupled elsewhere[4]. Additionally, aryl chlorides are generally more cost-effective and possess higher atom economy, making them the preferred choice for large-scale manufacturing once specialized catalytic conditions are optimized[1].

References

  • Wikipedia Contributors. "Metal–halogen exchange." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Casitas, A., et al. "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." Frontiers in Chemistry, 2018. Available at:[Link]

  • Weix, D. J., et al. "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio." PubMed Central (PMC), 2021. Available at:[Link]

  • Sheppard, T. D. "Migratory Aryl Cross-Coupling." ChemRxiv, 2024. Available at:[Link]

  • Trudell, M. L., et al. "Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System." Organic Letters (ACS Publications), 2000. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Confirmation of 2-Bromo-3-cyclopropoxybenzaldehyde's Molecular Weight

This guide provides a detailed, experience-driven comparison of mass spectrometry techniques for the precise molecular weight confirmation of the synthetic intermediate, 2-Bromo-3-cyclopropoxybenzaldehyde. Designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, experience-driven comparison of mass spectrometry techniques for the precise molecular weight confirmation of the synthetic intermediate, 2-Bromo-3-cyclopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Critical Role of Molecular Weight Verification in Synthesis and Development

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a compound's identity is a foundational requirement. For a novel or intermediate compound such as 2-Bromo-3-cyclopropoxybenzaldehyde, which may serve as a building block in the synthesis of more complex active pharmaceutical ingredients, precise molecular weight determination is a critical checkpoint. This verification ensures the integrity of the synthetic pathway and the purity of the material, preventing costly and time-consuming downstream failures.

Mass spectrometry stands as the gold standard for this application due to its exceptional sensitivity, speed, and accuracy. This guide will explore the practical application of mass spectrometry for the analysis of 2-Bromo-3-cyclopropoxybenzaldehyde, comparing common ionization techniques and providing a detailed experimental protocol.

Theoretical Molecular Profile of 2-Bromo-3-cyclopropoxybenzaldehyde

Before undertaking experimental analysis, it is imperative to establish the theoretical molecular weight of the target compound. The chemical formula for 2-Bromo-3-cyclopropoxybenzaldehyde is C₁₀H₉BrO₂.

A key feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.69% for ⁷⁹Br and 49.31% for ⁸¹Br). This isotopic distribution will result in a characteristic doublet in the mass spectrum, with two peaks of roughly equal intensity separated by approximately 2 Daltons. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte.

The expected monoisotopic masses for the neutral molecule are:

  • C₁₀H₉⁷⁹BrO₂: 239.979 g/mol

  • C₁₀H₉⁸¹BrO₂: 241.977 g/mol

Comparative Analysis of Ionization Techniques for 2-Bromo-3-cyclopropoxybenzaldehyde

The selection of an appropriate ionization technique is paramount for successful mass spectrometric analysis. For a small organic molecule like 2-Bromo-3-cyclopropoxybenzaldehyde, several soft ionization methods are suitable. Below is a comparison of two common techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 2-Bromo-3-cyclopropoxybenzaldehyde
Principle A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to charged droplets, and ultimately, gas-phase ions.The sample is nebulized and subjected to a corona discharge, which ionizes the surrounding solvent and gas molecules. These, in turn, ionize the analyte through chemical reactions.Both techniques are suitable for small molecules. The choice often depends on the polarity and thermal stability of the analyte.
Analyte Polarity Best suited for polar to moderately polar compounds that are pre-charged in solution.Ideal for non-polar to moderately polar compounds.2-Bromo-3-cyclopropoxybenzaldehyde possesses moderate polarity due to the aldehyde and ether functional groups, making both ESI and APCI viable options.
Ionization Mechanism Primarily forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.Also typically forms [M+H]⁺ or [M-H]⁻ ions.The presence of the aldehyde and ether oxygens provides sites for protonation, suggesting that positive ion mode would be effective for both techniques.
In-source Fragmentation Generally a "softer" ionization technique, leading to less fragmentation.Can be "harsher" than ESI, potentially leading to more in-source fragmentation, which can provide structural information.For simple molecular weight confirmation, minimal fragmentation is desired. However, controlled fragmentation can be used for structural elucidation.

Experimental Protocol: Molecular Weight Confirmation by LC-MS with ESI

The following protocol outlines a robust method for the confirmation of 2-Bromo-3-cyclopropoxybenzaldehyde's molecular weight using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer. The TOF analyzer is chosen for its high mass accuracy and resolution.

Workflow for LC-MS Analysis

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve 2-Bromo-3-cyclopropoxybenzaldehyde in Acetonitrile (1 mg/mL) prep2 Dilute to 10 µg/mL with 50:50 Acetonitrile:Water lc1 Inject 5 µL of sample prep2->lc1 Sample Injection lc2 Isocratic elution with 50:50 Acetonitrile:Water + 0.1% Formic Acid lc3 Flow rate: 0.4 mL/min ms1 ESI in Positive Ion Mode lc3->ms1 Eluent Introduction ms2 Scan Range: m/z 100-500 ms3 Data Acquisition analysis1 Extract Ion Chromatogram (EIC) for expected m/z values ms3->analysis1 Raw Data analysis2 Analyze Mass Spectrum of the corresponding peak analysis3 Confirm Isotopic Pattern analysis2->analysis3 Verification

Caption: Workflow for LC-MS analysis of 2-Bromo-3-cyclopropoxybenzaldehyde.

Detailed Methodological Parameters

Sample Preparation:

  • Prepare a stock solution of 2-Bromo-3-cyclopropoxybenzaldehyde at a concentration of 1 mg/mL in acetonitrile.

  • Perform a serial dilution to a final working concentration of 10 µg/mL in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation of the analyte, enhancing the signal in positive ion mode.

Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.

  • Mobile Phase: An isocratic elution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V. A moderate cone voltage is selected to minimize in-source fragmentation.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow (N₂): 800 L/Hr.

  • Desolvation Temperature: 350 °C.

  • Mass Analyzer: Time-of-Flight (TOF).

  • Scan Range: m/z 100 - 500. This range comfortably encompasses the expected molecular ions.

  • Acquisition Rate: 2 spectra/second.

Expected Results and Data Interpretation

Upon analysis, the primary objective is to locate the protonated molecular ions, [M+H]⁺. The high-resolution mass spectrometer should allow for the accurate mass measurement of these ions.

Table 1: Expected High-Resolution Mass Spectrometry Data for [M+H]⁺

Ion SpeciesTheoretical m/zObserved m/z (example)Mass Error (ppm)Relative Abundance
[C₁₀H₁₀⁷⁹BrO₂]⁺240.986240.985< 5~100%
[C₁₀H₁₀⁸¹BrO₂]⁺242.984242.983< 5~98%

The data should reveal two prominent peaks at approximately m/z 240.986 and 242.984, corresponding to the protonated forms of the two bromine isotopes. The near-equal intensity of these peaks is a definitive confirmation of the presence of a single bromine atom. The mass accuracy, ideally below 5 ppm, provides a high degree of confidence in the assigned elemental composition.

Alternative Analytical Techniques for Molecular Weight Determination

While mass spectrometry is the preferred method, other techniques can also be employed for molecular weight determination, although they often lack the same level of precision and sensitivity.

Table 2: Comparison of Analytical Techniques for Molecular Weight Determination

TechniquePrincipleAdvantagesDisadvantagesSuitability for 2-Bromo-3-cyclopropoxybenzaldehyde
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.High sensitivity, high accuracy, provides isotopic information, suitable for complex mixtures (with chromatography).Requires ionization, which can sometimes be challenging for certain molecules.Excellent. Provides definitive molecular weight and isotopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information.Indirectly determines molecular weight through structural elucidation, less precise for this purpose, requires higher sample amounts.Good for structure, indirect for MW. Can confirm the structure, from which the molecular weight can be inferred.
Elemental Analysis Determines the percentage composition of elements in a compound.Provides empirical formula.Requires a highly pure sample, does not directly measure molecular weight, destructive.Good for purity and formula. Complements mass spectrometry by confirming the elemental composition.
Logic for Technique Selection

The choice of analytical technique is guided by the specific information required.

Technique Selection Logic start Analytical Goal q1 Need Precise Molecular Weight? start->q1 ms Mass Spectrometry q1->ms Yes q2 Need Detailed Structural Information? q1->q2 No ms->q2 nmr NMR Spectroscopy q2->nmr Yes q3 Need to Confirm Elemental Composition? q2->q3 No nmr->q3 ea Elemental Analysis q3->ea Yes end Comprehensive Characterization q3->end No ea->end

Caption: Decision tree for selecting an analytical technique for compound characterization.

Conclusion

The confirmation of the molecular weight of 2-Bromo-3-cyclopropoxybenzaldehyde is reliably and accurately achieved using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization. The characteristic isotopic pattern of bromine provides an additional layer of confirmation that is unique to mass spectrometry. While other techniques such as NMR and elemental analysis offer complementary information, for direct and precise molecular weight determination, mass spectrometry is the superior and most efficient method. The protocol detailed in this guide provides a robust framework for achieving high-quality, defensible data in a drug discovery and development setting.

References

  • Principles of Mass Spectrometry. (Source: American Chemical Society, [Link])

  • Time-of-Flight (TOF) Mass Analyzers. (Source: Sciex, [Link])

  • PubChem: 2-Bromo-3-cyclopropoxybenzaldehyde. (Source: National Center for Biotechnology Information, [Link])

Safety & Regulatory Compliance

Safety

Definitive Guide to Disposal: 2-Bromo-3-cyclopropoxybenzaldehyde

Executive Summary & Chemical Profile 2-Bromo-3-cyclopropoxybenzaldehyde is a functionalized aromatic intermediate often used in medicinal chemistry. Its disposal requires strict adherence to halogenated organic waste pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Bromo-3-cyclopropoxybenzaldehyde is a functionalized aromatic intermediate often used in medicinal chemistry. Its disposal requires strict adherence to halogenated organic waste protocols due to the bromine substituent. Furthermore, the cyclopropyl ether moiety presents specific stability concerns regarding acid sensitivity, while the aldehyde functionality poses oxidation risks.

Immediate Action Directive:

  • Primary Stream: Halogenated Organic Waste (Incineration).

  • Critical Segregation: Do NOT mix with strong acids (risk of cyclopropyl ring opening/polymerization) or strong oxidizers (exothermic oxidation to benzoic acid).

  • Drain Disposal: STRICTLY PROHIBITED.[1]

Chemical Hazard Profile (Functional Group Analysis)

Since specific SDS data for this exact isomer may be limited in public repositories, we apply Functional Group-Based Risk Assessment :

Functional GroupHazard CharacteristicDisposal Implication
Aryl Bromide (C-Br)Halogenated compound.[2][3][4]Must use "Halogenated" waste stream to prevent formation of dioxins during improper incineration.
Aldehyde (-CHO)Susceptible to air oxidation; reactive electrophile.Segregate from oxidizers and strong bases (Cannizzaro risk). Keep container headspace minimal.[5][6]
Cyclopropyl Ether Acid-sensitive; strained ring system.Strictly segregate from concentrated acids to prevent exothermic ring-opening rearrangement.
Safety & Handling (Pre-Disposal)

Before initiating disposal, ensure the compound is stable and contained.[6]

Personal Protective Equipment (PPE) Matrix

Protection Zone Requirement Rationale
Respiratory Fume Hood (Required) Prevents inhalation of potential irritant vapors or dust.[2]
Dermal Nitrile Gloves (Double gloving recommended) Standard protection against organic aldehydes and alkyl halides.
Ocular Chemical Splash Goggles Aldehydes are severe eye irritants.

| Body | Lab Coat (Cotton/Flame Resistant) | Standard protection. |

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and standard European waste codes.

Phase 1: Waste Characterization & Segregation
  • Identify State: Determine if the substance is a solid (likely) or a viscous oil.

  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HBr).

  • Labeling: Immediately label the container.

    • Text: "Hazardous Waste - Halogenated Organic."

    • Constituents: "2-Bromo-3-cyclopropoxybenzaldehyde, [Solvent if dissolved]."

    • Hazard Checkbox: Toxic, Irritant.[3]

Phase 2: Transfer & Packaging
  • Solid Waste:

    • Transfer the solid carefully into the waste container using a disposable spatula.

    • Dispose of the contaminated spatula and weighing boats into the Solid Hazardous Waste bin (double-bagged).

    • Wipe the exterior of the original container with a solvent-dampened wipe (Acetone/Ethanol) and place the wipe in Solid Hazardous Waste .

  • Liquid/Solution Waste:

    • Pour into the Halogenated Solvent Waste carboy.

    • Triple Rinse the empty original container with a compatible solvent (e.g., Acetone or Dichloromethane).

    • Add the rinsate to the same Halogenated Waste carboy.

Phase 3: Final Disposal Path

The ultimate fate of this chemical must be High-Temperature Incineration with flue gas scrubbing (to capture HBr).

  • US EPA Waste Code (Likely): D001 (Ignitable - if in solvent), or generic halogenated organic codes depending on state regulations.

  • EU Waste Code: 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).

Visualized Decision Workflows
Figure 1: Waste Segregation Logic

This diagram illustrates the critical decision points to prevent incompatible mixing.

WasteSegregation Start Start: 2-Bromo-3-cyclopropoxybenzaldehyde StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Substance StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath BinSolid Container: Solid Hazardous Waste (Label: Halogenated Organic) SolidPath->BinSolid Direct Transfer HalogenCheck Is Solvent Halogenated? LiquidPath->HalogenCheck BinHalo Container: Halogenated Liquid Waste HalogenCheck->BinHalo Yes (e.g., DCM) BinNonHalo Container: Halogenated Liquid Waste (Must segregate due to solute) HalogenCheck->BinNonHalo No (e.g., Ethanol) Note CRITICAL: Even if solvent is non-halogenated, the presence of the Bromine atom requires the HALOGENATED stream. BinNonHalo->Note

Caption: Decision tree for selecting the correct waste stream. Note that the brominated solute dictates the "Halogenated" classification regardless of the solvent.

Figure 2: Emergency Spill Response

Protocol for accidental release in the laboratory.

SpillResponse Spill Spill Incident Evacuate 1. Evacuate Immediate Area Alert Personnel Spill->Evacuate PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Evacuate->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Collect 4. Collection Sweep into sealable bag/jar Contain->Collect Clean 5. Decontamination Scrub area with soap/water Collect->Clean Dispose 6. Disposal Label as Halogenated Waste Clean->Dispose

Caption: Step-by-step workflow for managing a laboratory spill of 2-Bromo-3-cyclopropoxybenzaldehyde.

Regulatory & Technical References

The following references support the classification of halogenated organics and the handling of reactive aldehyde/ether functionalities.

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.

  • PubChem. (n.d.). Compound Summary: Halogenated Benzaldehydes (General Hazard Profile). National Library of Medicine.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde (Structural Analog).

    • Note: Used as a structural analog for hazard extrapolation where specific isomer data is unavailable.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Bromo-3-cyclopropoxybenzaldehyde

As a novel aromatic aldehyde, 2-Bromo-3-cyclopropoxybenzaldehyde presents unique opportunities in synthetic chemistry, particularly in the development of new pharmaceutical agents. However, its handling requires a thorou...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel aromatic aldehyde, 2-Bromo-3-cyclopropoxybenzaldehyde presents unique opportunities in synthetic chemistry, particularly in the development of new pharmaceutical agents. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research environment.

Hazard Assessment and Engineering Controls

Primary Engineering Control: Chemical Fume Hood

All work with 2-Bromo-3-cyclopropoxybenzaldehyde, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[4][5] This primary engineering control is critical for minimizing the inhalation of any vapors or aerosols that may be generated.[2][5] The fume hood should have a continuous airflow and be located in an area with minimal foot traffic to prevent disruption of the air curtain.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling 2-Bromo-3-cyclopropoxybenzaldehyde. A comprehensive PPE strategy provides a multi-layered defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid or Liquid) Double-gloving with nitrile or neoprene gloves.[4][6]Chemical splash goggles and a face shield.[1][7]Flame-resistant lab coat, long pants, and closed-toe shoes.[4]Generally not required if performed in a certified chemical fume hood.
Running Reactions Nitrile or neoprene gloves.[4][6]Chemical splash goggles.Flame-resistant lab coat, long pants, and closed-toe shoes.[4]Generally not required if performed in a certified chemical fume hood.
Work-up and Purification Nitrile or neoprene gloves.[4][6]Chemical splash goggles and a face shield when handling larger volumes or during extractions.[7]Flame-resistant lab coat, long pants, and closed-toe shoes.[4]Generally not required if performed in a certified chemical fume hood.
Spill Cleanup Heavy-duty nitrile or butyl rubber gloves.[6]Chemical splash goggles and a face shield.[7]Chemical-resistant apron over a flame-resistant lab coat, long pants, and closed-toe shoes.[4]An air-purifying respirator with organic vapor cartridges may be necessary for large spills or in poorly ventilated areas.[4][8]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection Start Start: Assess Task Task Handling 2-Bromo-3- cyclopropoxybenzaldehyde Start->Task InFumeHood Is the task performed in a certified chemical fume hood? Task->InFumeHood Spill Is there a spill? InFumeHood->Spill No RoutineUse Routine Handling (Weighing, Reactions) InFumeHood->RoutineUse Yes SmallSpill Small Spill Spill->SmallSpill Yes LargeSpill Large Spill or Poor Ventilation Spill->LargeSpill No PPE_Spill Spill PPE: - Heavy-duty Gloves - Goggles & Face Shield - Chemical Apron SmallSpill->PPE_Spill LargeSpill->PPE_Spill PPE_Respirator Add Respirator (Organic Vapor Cartridges) LargeSpill->PPE_Respirator PPE_Routine Standard PPE: - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat RoutineUse->PPE_Routine PPE_FaceShield Add Face Shield RoutineUse->PPE_FaceShield if splashing is a risk

Caption: Decision tree for selecting appropriate PPE when handling 2-Bromo-3-cyclopropoxybenzaldehyde.

Operational Procedures: A Step-by-Step Guide

Adherence to standardized operational procedures is crucial for minimizing the risk of exposure and ensuring the reproducibility of experimental results.

3.1. Weighing and Transferring

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Weighing: Use a tared, sealed container to weigh the solid compound on an analytical balance located within the fume hood. If the balance is outside the hood, use a sealed container to transport the material to the hood for transfer.

  • Transfer: Carefully transfer the weighed compound into the reaction vessel within the fume hood. Use a powder funnel for solids to prevent dispersal. For liquids, use a syringe or a pipette with a fresh, disposable tip.

  • Cleanup: Immediately clean any minor spills within the fume hood using a suitable absorbent material. Dispose of contaminated materials in the appropriate hazardous waste container.

3.2. Running Reactions

  • Vessel Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed and clamped.

  • Solvent and Reagent Addition: Add solvents and other reagents slowly to the reaction vessel. Be mindful of any potential exothermic reactions and have appropriate cooling baths on standby.

  • Monitoring: Monitor the reaction from outside the fume hood whenever possible. If direct manipulation is required, keep the sash at the lowest practical height.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

4.1. First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][9] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

4.2. Spill Management

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the laboratory and contact the institution's emergency response team.

  • Cleanup (Small Spills):

    • Don the appropriate spill cleanup PPE.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.

5.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with 2-Bromo-3-cyclopropoxybenzaldehyde, including used gloves, absorbent materials, and contaminated filter paper, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing 2-Bromo-3-cyclopropoxybenzaldehyde, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.

5.2. Disposal Procedures

  • Neutralization: For some brominated compounds, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a preliminary step to reduce their hazard.[11] However, this should only be performed by trained personnel following a validated procedure.

  • Incineration: The most common and effective method for the final disposal of brominated organic waste is high-temperature incineration at a licensed hazardous waste facility.[11] These facilities are equipped with scrubbers and other emission control systems to prevent the release of harmful byproducts.[11]

Diagram: Waste Disposal Workflow

Waste_Disposal Start Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Absorbents, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures, Solvents) WasteType->LiquidWaste Liquid CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container (Segregate Incompatibles) LiquidWaste->CollectLiquid FinalDisposal Transfer to Licensed Hazardous Waste Facility for High-Temperature Incineration CollectSolid->FinalDisposal Pretreatment Consider Pre-treatment (e.g., Neutralization) if applicable and trained CollectLiquid->Pretreatment Pretreatment->FinalDisposal

Caption: Workflow for the proper disposal of waste contaminated with 2-Bromo-3-cyclopropoxybenzaldehyde.

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly explore the scientific potential of 2-Bromo-3-cyclopropoxybenzaldehyde while ensuring a safe and compliant research environment.

References

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  • SAFETY DATA SHEET - The John D. Walsh Company.
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  • SAFETY DATA SHEET - 2-Bromo-2-methylpropionyl bromide. (2025, November 6).
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Sources

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